Product packaging for (2S,3S)-2-amino-3-methylhexanoic acid(Cat. No.:CAS No. 28116-92-9)

(2S,3S)-2-amino-3-methylhexanoic acid

Cat. No.: B1210006
CAS No.: 28116-92-9
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S,3S)-2-amino-3-methylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1210006 (2S,3S)-2-amino-3-methylhexanoic acid CAS No. 28116-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-amino-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUGULOZFMUDH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950855
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28116-92-9
Record name beta-Methylnorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028116929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for (2S,3S)-2-amino-3-methylhexanoic acid, a chiral non-proteinogenic amino acid of significant interest in organic chemistry and drug discovery. The document details various synthetic strategies, including diastereoselective synthesis using chiral auxiliaries, asymmetric reduction, enzymatic kinetic resolution, biocatalytic approaches with transaminases, and methodologies involving Grignard reagents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex amino acids and the development of novel therapeutics.

Core Synthesis Methodologies

The asymmetric synthesis of this compound, an isoleucine analog also known as (2S,3S)-β-methylnorleucine, presents a significant challenge due to the need for precise control over two adjacent stereocenters. Several key strategies have been developed to address this, each with its own advantages and limitations.

Diastereoselective Synthesis via Chiral Oxazinanone Auxiliaries

This powerful method relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The oxazinanone, derived from a readily available chiral amino alcohol, creates a rigid cyclic structure that effectively shields one face of the enolate, leading to high diastereoselectivity in the subsequent alkylation step.

Experimental Protocol:

  • Formation of the Chiral Oxazinanone: A suitable chiral amino alcohol is reacted with a glyoxylic acid derivative to form the corresponding oxazinanone.

  • Enolate Formation: The oxazinanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with an appropriate electrophile, in this case, a propyl halide (e.g., 1-iodopropane), to introduce the n-propyl group at the C5 position. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess.

  • Hydrolysis and Auxiliary Removal: The alkylated oxazinanone is subsequently hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and liberate the desired this compound. The chiral auxiliary can often be recovered and recycled.

Logical Workflow for Diastereoselective Synthesis via Chiral Oxazinanone:

G cluster_0 Oxazinanone Formation cluster_1 Diastereoselective Alkylation cluster_2 Final Product Liberation Chiral Amino Alcohol Chiral Amino Alcohol Chiral Oxazinanone Chiral Oxazinanone Chiral Amino Alcohol->Chiral Oxazinanone Condensation Glyoxylic Acid Derivative Glyoxylic Acid Derivative Glyoxylic Acid Derivative->Chiral Oxazinanone Enolate Formation Enolate Formation Chiral Oxazinanone->Enolate Formation Base (LDA/KHMDS) Alkylated Oxazinanone Alkylated Oxazinanone Enolate Formation->Alkylated Oxazinanone Alkylation Propyl Halide Propyl Halide Propyl Halide->Alkylated Oxazinanone Final Product (2S,3S)-2-amino- 3-methylhexanoic acid Alkylated Oxazinanone->Final Product Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Oxazinanone->Recovered Auxiliary

Caption: Diastereoselective synthesis workflow.

Asymmetric Reduction of β-Keto Esters

This approach involves the stereoselective reduction of a β-keto ester precursor. A particularly effective strategy is the use of dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH). In this process, a racemic β-keto ester is continuously epimerized in situ while one enantiomer is selectively reduced by a chiral catalyst, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product.

Experimental Protocol:

  • Synthesis of the β-Keto Ester Precursor: A suitable β-keto ester is synthesized, for example, through a Claisen condensation or a similar C-C bond-forming reaction.

  • Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation: The racemic β-keto ester is subjected to asymmetric transfer hydrogenation using a chiral ruthenium(II) catalyst, such as one complexed with a chiral diamine and a phosphine ligand. A hydrogen donor, like formic acid or isopropanol, is used. The reaction is carried out under conditions that promote both the racemization of the β-keto ester and the enantioselective reduction of one enantiomer.

  • Conversion to the Amino Acid: The resulting chiral β-hydroxy ester is then converted to the corresponding amino acid. This typically involves activation of the hydroxyl group (e.g., as a mesylate or tosylate), followed by nucleophilic substitution with an azide source (e.g., sodium azide), and subsequent reduction of the azide to the amine.

Logical Workflow for Asymmetric Reduction via DKR-ATH:

G Racemic beta-Keto Ester Racemic beta-Keto Ester Chiral beta-Hydroxy Ester Chiral beta-Hydroxy Ester Racemic beta-Keto Ester->Chiral beta-Hydroxy Ester DKR-ATH Chiral Ru(II) Catalyst Chiral Ru(II) Catalyst Chiral Ru(II) Catalyst->Chiral beta-Hydroxy Ester Hydrogen Donor Hydrogen Donor Hydrogen Donor->Chiral beta-Hydroxy Ester Azide Intermediate Azide Intermediate Chiral beta-Hydroxy Ester->Azide Intermediate 1. Activation (e.g., MsCl) 2. NaN3 Final Product (2S,3S)-2-amino- 3-methylhexanoic acid Azide Intermediate->Final Product Reduction (e.g., H2, Pd/C)

Caption: Asymmetric reduction workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly efficient method for separating enantiomers of a racemic mixture. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted.

Experimental Protocol:

  • Synthesis of the Racemic Amino Acid Ester: The racemic 2-amino-3-methylhexanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to serve as the substrate for the enzyme.

  • Enzymatic Resolution: The racemic ester is incubated with a lipase in a suitable organic solvent. An acyl donor (e.g., vinyl acetate for acylation) or water (for hydrolysis) is added. The enzyme will selectively acylate or hydrolyze one enantiomer, leading to a mixture of the acylated (or hydrolyzed) enantiomer and the unreacted enantiomeric ester.

  • Separation and Deprotection: The resulting mixture is then separated using standard chromatographic techniques. The desired enantiomer (either the acylated product or the unreacted ester) is then deprotected to yield the free amino acid.

Logical Workflow for Enzymatic Kinetic Resolution:

G Racemic 2-amino-3-methylhexanoic acid ester Racemic 2-amino-3-methylhexanoic acid ester Separation Separation Racemic 2-amino-3-methylhexanoic acid ester->Separation Enzymatic Reaction Lipase (e.g., CAL-B) Lipase (e.g., CAL-B) Lipase (e.g., CAL-B)->Separation Acyl Donor / Water Acyl Donor / Water Acyl Donor / Water->Separation Acylated (S)-ester Acylated (S)-ester Separation->Acylated (S)-ester Unreacted (R)-ester Unreacted (R)-ester Separation->Unreacted (R)-ester Deprotection_S Deprotection Acylated (S)-ester->Deprotection_S Deprotection_R Deprotection Unreacted (R)-ester->Deprotection_R Final Product (S) (2S,3S)-Enantiomer Deprotection_S->Final Product (S) Other Enantiomer (R) (2R,3R)-Enantiomer Deprotection_R->Other Enantiomer (R) G alpha-Keto Acid Precursor 3-methyl-2-oxohexanoic acid Final Product (2S,3S)-2-amino- 3-methylhexanoic acid alpha-Keto Acid Precursor->Final Product Transamination Transaminase (PLP-dependent) Transaminase (PLP-dependent) Transaminase (PLP-dependent)->Final Product Amino Donor e.g., Isopropylamine Amino Donor->Final Product Keto Byproduct e.g., Acetone Amino Donor->Keto Byproduct G Chiral Sulfinamide Ellman's Auxiliary Chiral Sulfinimine Chiral Sulfinimine Chiral Sulfinamide->Chiral Sulfinimine Condensation Propanal Propanal Propanal->Chiral Sulfinimine Sulfinamide Adduct Sulfinamide Adduct Chiral Sulfinimine->Sulfinamide Adduct Grignard Addition Propylmagnesium Halide Propylmagnesium Halide Propylmagnesium Halide->Sulfinamide Adduct Final Product (2S,3S)-2-amino- 3-methylhexanoic acid Sulfinamide Adduct->Final Product Acidic Hydrolysis G AMHA (2S,3S)-2-amino- 3-methylhexanoic acid Receptor Plant Cell Receptor AMHA->Receptor Perception Signaling Cascade Downstream Signaling Cascade Receptor->Signaling Cascade Activation ROS Production Reactive Oxygen Species (ROS) Production Signaling Cascade->ROS Production Gene Activation Activation of Defense-Related Genes Signaling Cascade->Gene Activation Defense Response Enhanced Stress Resistance (Biotic & Abiotic) ROS Production->Defense Response Gene Activation->Defense Response

physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid, also known as β-methyl-L-norleucine, is a non-proteinogenic α-amino acid. Initially synthesized chemically, it has since been identified as a naturally occurring endogenous product in various fungal species, including Alternaria sp. and Magnaporthe oryzae.[1] This compound is of significant interest due to its defined stereochemistry and its biological activity, particularly as a potent plant elicitor that enhances resistance to both biotic and abiotic stresses.[1][2] Its unique structure also makes it a valuable chiral building block in asymmetric synthesis for the development of novel therapeutics.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. As a chiral molecule with two stereocenters, its properties are highly dependent on its specific stereoisomeric form.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms β-Methyl-L-norleucine, erythro-L-β-methylnorleucine[4]
CAS Number 28116-92-9[4]
Molecular Formula C₇H₁₅NO₂[5]
Molecular Weight 145.20 g/mol [4]
Appearance White to off-white powder[3]
Melting Point Decomposes at approximately 268 °C[5]
Boiling Point Not experimentally determined (Predicted)
Density Not experimentally determined (Predicted)
Optical Rotation [α]D²⁵ = +29.0° (c 0.5, 6 M HCl)[5]
Acid-Base and Solubility Properties
PropertyValueReference(s)
pKa (Carboxyl Group) ~2.2 - 2.4 (Estimated)[5]
pKa (Amino Group) ~9.0 - 10.5 (Estimated)[5]
Isoelectric Point (pI) ~6.0 (Estimated)[5]
Solubility Moderate solubility in water. Solubility is pH-dependent.[6][7]

Chemical Properties and Reactivity

This compound possesses the typical reactivity of an α-amino acid, with functional groups that can undergo a variety of chemical transformations.

  • Amino Group Reactions: The primary amine can participate in reactions such as acylation, alkylation, and the formation of Schiff bases with carbonyl compounds.

  • Carboxylic Acid Reactions: The carboxyl group can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Stability: The compound is stable under normal conditions. Thermal decomposition occurs at its melting point.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR data have been reported and are consistent with the assigned structure.[1]

  • Mass Spectrometry (MS):

    • The compound can be readily ionized and detected by mass spectrometry, with the protonated molecule [M+H]⁺ being a prominent ion.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum shows characteristic absorption bands for the amino and carboxyl functional groups.

  • Circular Dichroism (CD):

    • The CD spectrum exhibits a positive Cotton effect, which is characteristic of the (2S,3S) configuration.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively detailed in single literature sources. However, general methodologies can be outlined.

Synthesis

Several synthetic routes have been developed, with a focus on stereoselective methods to obtain the desired (2S,3S) isomer.

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts are employed to control the stereochemistry during the formation of the two chiral centers.

  • Biocatalytic Synthesis: Genetically engineered microorganisms can be used for the efficient and stereospecific production of the amino acid.[2]

  • Resolution of Racemic Mixtures: A mixture of stereoisomers can be synthesized and then separated using techniques such as chiral chromatography.

Illustrative Synthetic Workflow:

G cluster_synthesis General Synthetic Approaches Starting Materials Starting Materials Asymmetric Synthesis Asymmetric Synthesis Starting Materials->Asymmetric Synthesis Biocatalysis Biocatalysis Starting Materials->Biocatalysis Racemic Synthesis Racemic Synthesis Starting Materials->Racemic Synthesis Purification Purification Asymmetric Synthesis->Purification Biocatalysis->Purification Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution Chiral Resolution->Purification Final Product (2S,3S)-2-amino-3- methylhexanoic acid Purification->Final Product

Caption: General workflows for the synthesis of this compound.

Analytical Methods
  • Chiral High-Performance Liquid Chromatography (HPLC): This is a key technique for separating and quantifying the stereoisomers of 2-amino-3-methylhexanoic acid. A typical workflow involves:

    • Sample Preparation: Dissolving the sample in a suitable solvent.

    • Chromatographic Separation: Using a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) with an appropriate mobile phase.

    • Detection: UV or mass spectrometric detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

    • Sample Preparation: Dissolving the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Data Acquisition: Recording ¹H and ¹³C NMR spectra.

    • Data Analysis: Interpreting chemical shifts, coupling constants, and peak integrations.

Analytical Workflow Diagram:

G cluster_analysis Analytical Workflow Sample Sample Sample Prep Sample Preparation Sample->Sample Prep Chiral HPLC Chiral HPLC Sample Prep->Chiral HPLC NMR Spectroscopy NMR Spectroscopy Sample Prep->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Prep->Mass Spectrometry Data Analysis Data Analysis & Characterization Chiral HPLC->Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis

Caption: A generalized workflow for the analysis of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a plant elicitor, capable of inducing resistance to a range of biotic and abiotic stresses, including temperature stress and pathogen attack.[1][2] The precise signaling pathway by which it exerts this effect is a subject of ongoing research. However, a general model for elicitor-induced plant defense signaling can be proposed.

Upon recognition by a putative receptor on the plant cell surface, a signaling cascade is initiated. This typically involves a series of intracellular events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the activation of transcription factors, which in turn regulate the expression of defense-related genes. This results in the production of antimicrobial compounds (phytoalexins), pathogenesis-related (PR) proteins, and the reinforcement of the plant cell wall.

Generalized Elicitor Signaling Pathway:

G cluster_pathway Generalized Elicitor Signaling Pathway in Plants Elicitor (2S,3S)-2-amino-3- methylhexanoic acid Receptor Receptor Elicitor->Receptor Binding IonFlux Ion Fluxes (e.g., Ca²⁺ influx) Receptor->IonFlux ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade IonFlux->MAPK ROS->MAPK TF Transcription Factor Activation MAPK->TF GeneExpression Defense Gene Expression TF->GeneExpression DefenseResponse Plant Defense Responses GeneExpression->DefenseResponse

Caption: A simplified model of a general plant elicitor signaling cascade.

Conclusion

This compound is a multifaceted molecule with significant potential in both agriculture and medicinal chemistry. Its role as a natural plant defense elicitor opens up new avenues for the development of sustainable crop protection strategies. Furthermore, its well-defined stereochemistry makes it a valuable tool for the synthesis of complex chiral molecules in drug discovery. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full range of applications.

References

biological activity of 2-amino-3-methylhexanoic acid stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 2-amino-3-methylhexanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, presents a compelling case for the study of stereoisomer-specific biological activity. With four potential stereoisomers due to its two chiral centers, the spatial arrangement of its atoms dictates its interaction with biological systems. This guide synthesizes the current scientific literature, focusing on the distinct biological activities reported for its stereoisomers. The primary focus of available research has been on the (2S, 3S)-2-amino-3-methylhexanoic acid isomer, which has been identified as a naturally occurring molecule with potent activity as a plant elicitor.[1][2] This document provides a detailed overview of its biological effects, quantitative data from key experiments, the methodologies used in these studies, and a visualization of its proposed mechanism of action.

Introduction to 2-amino-3-methylhexanoic Acid

2-amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, is an amino acid with the chemical formula C₇H₁₅NO₂.[3] The presence of two chiral centers at the α and β carbons (C2 and C3) gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). Stereochemistry is a critical factor in the activity of bioactive molecules, as biological targets such as enzymes and receptors are chiral and often exhibit high specificity for a particular stereoisomer.[4]

While AMHA was first chemically synthesized over 70 years ago, it was long considered a non-natural amino acid.[1] However, recent research has confirmed that the (2S, 3S)-AMHA stereoisomer is a natural product, endogenously produced by several species of filamentous fungi, including Magnaporthe oryzae and Alternaria spp.[1][2] This discovery has spurred investigation into its biological role, particularly its function in agriculture as an inducer of plant resistance.[1][5]

Biological Activity of the (2S, 3S) Stereoisomer

The most extensively studied biological activity of 2-amino-3-methylhexanoic acid is centered on the (2S, 3S) stereoisomer, which functions as a potent plant elicitor.[1] Plant elicitors are compounds that activate a plant's innate defense systems, leading to enhanced resistance against a broad spectrum of biotic and abiotic stresses.[1]

Induction of Plant Resistance to Biotic Stress

The (2S, 3S)-AMHA isomer has demonstrated significant efficacy in protecting various plant species against fungal, bacterial, and viral pathogens.[1] A key finding is that this molecule does not typically act as a direct antimicrobial agent; its protective effect stems from stimulating the host plant's defense mechanisms.[1] For instance, even at a concentration of 1 mM, (2S, 3S)-AMHA showed no direct inhibitory activity against the growth of several fungal pathogens on culture media.[1]

The protective activity against bacterial pathogens has been quantified in studies using Arabidopsis thaliana and the pathogen Pseudomonas syringae DC3000. Pretreatment of Arabidopsis with (2S, 3S)-AMHA led to a dose-dependent reduction in the bacterial population.[2]

Table 1: Effect of (2S, 3S)-AMHA Pretreatment on Bacterial Population in Arabidopsis thaliana

Pretreatment Concentration (nM) Reduction in Bacterial Population (%)
10 30%
100 51%
1,000 65%
10,000 95%

Data sourced from Wang et al., 2022.[2]

Induction of Plant Resistance to Abiotic Stress

Beyond pathogen defense, (2S, 3S)-AMHA has shown potent activity in enhancing plant resistance to extreme temperature stresses.[1] This broad-spectrum protective capability makes it a promising candidate for developing novel strategies in crop protection and management.

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of (2S, 3S)-AMHA as a plant elicitor.

General Protocol for Plant Resistance Assays

This protocol outlines the typical steps for evaluating the ability of (2S, 3S)-AMHA to induce resistance against pathogens in a model plant system like Arabidopsis thaliana.

  • Plant Cultivation: Arabidopsis thaliana seeds are surface-sterilized and grown in a controlled environment chamber with a defined light-dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

  • Elicitor Pretreatment: Plants aged 4-5 weeks are treated with an aqueous solution of (2S, 3S)-AMHA at various concentrations (e.g., 10 nM to 10,000 nM). A mock treatment (control group) using only the solvent (e.g., water) is run in parallel. The solution is typically applied by spraying evenly onto the plant leaves.

  • Pathogen Inoculation: After a set post-treatment period (e.g., 2-3 days) to allow for the activation of plant defenses, the plants are inoculated with a pathogen. For bacterial assays, this involves infiltrating leaves with a suspension of Pseudomonas syringae DC3000 at a specific optical density (e.g., OD₆₀₀ = 0.002).

  • Symptom Assessment: Disease symptoms, such as chlorotic lesions, are observed and documented at regular intervals (e.g., daily for 7 days post-inoculation).

  • Quantification of Pathogen Growth: To quantify bacterial growth, leaf discs are collected at specific time points (e.g., 4 days post-inoculation), homogenized in a buffer solution, and serially diluted. The dilutions are plated on appropriate culture medium, and the number of colony-forming units (CFUs) is counted to determine the bacterial population within the plant tissue.

Protocol for Fungal Growth Inhibition Assay

This assay is used to determine if a compound has direct antifungal activity.

  • Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with various concentrations of (2S, 3S)-AMHA (e.g., up to 1 mM). A control plate contains no AMHA.

  • Fungal Inoculation: A mycelial plug from a pure culture of a test fungus (e.g., Magnaporthe oryzae) is placed at the center of each plate.

  • Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 25°C).

  • Growth Measurement: The diameter of the fungal colony is measured daily to assess growth. A lack of significant difference in growth between the treated and control plates indicates no direct antifungal activity.[1]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for (2S, 3S)-AMHA.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plant Cultivation (e.g., Arabidopsis) e1 Pretreatment: Spray plants with AMHA or Mock Solution p1->e1 p2 Prepare (2S,3S)-AMHA Solutions p2->e1 p3 Prepare Pathogen Culture (e.g., P. syringae) e3 Pathogen Inoculation p3->e3 e2 Incubation Period (2-3 days) e1->e2 e2->e3 a1 Symptom Observation (Visual Assessment) e3->a1 a2 Quantify Pathogen Growth (e.g., CFU counting) e3->a2 a3 Data Analysis & Comparison a2->a3

Caption: Experimental workflow for assessing the plant elicitor activity of (2S,3S)-AMHA.

G cluster_plant Inside the Plant compound (2S,3S)-AMHA Application (Exogenous Treatment) plant Plant System receptor Perception by Plant Receptors (Mechanism Unknown) compound->receptor signaling Activation of Downstream Signaling Pathways (e.g., NO, ROS) receptor->signaling defense Induction of Plant Defense Genes & Proteins signaling->defense resistance Enhanced Resistance to Biotic & Abiotic Stresses defense->resistance

Caption: Proposed mechanism of action for (2S,3S)-AMHA as a plant defense elicitor.

Activity of Other Stereoisomers

Currently, the publicly available scientific literature focuses almost exclusively on the (2S, 3S) stereoisomer of 2-amino-3-methylhexanoic acid. There is a notable lack of data regarding the biological activities of the (2R, 3R), (2S, 3R), and (2R, 3S) isomers. This represents a significant knowledge gap and a key area for future research. Investigating the other stereoisomers would be crucial to determine if the plant-eliciting activity is unique to the (2S, 3S) configuration and could reveal new, distinct biological functions for the other molecular arrangements.

Conclusion and Future Directions

The study of 2-amino-3-methylhexanoic acid stereoisomers provides a clear example of stereospecificity in biological systems. The (2S, 3S) isomer has been identified as a potent, naturally occurring plant elicitor capable of inducing broad-spectrum resistance to both biotic and abiotic stresses. The quantitative data supports its dose-dependent efficacy, particularly in suppressing bacterial pathogen growth in plants.

For researchers and professionals in drug and agricultural development, the key takeaways are:

  • Stereochemistry is Paramount: The biological activity described is specific to the (2S, 3S) isomer, highlighting the need for stereoselective synthesis and testing.

  • Mechanism of Action: The compound acts as a defense activator rather than a direct biocide, an increasingly desirable trait for sustainable agriculture.

  • Research Gaps: The biological activities of the other three stereoisomers remain unexplored and represent a promising avenue for novel discovery.

Future research should prioritize the synthesis and biological evaluation of all four stereoisomers to build a comprehensive structure-activity relationship profile. Furthermore, elucidating the specific plant receptors and signaling pathways that mediate the effects of (2S, 3S)-AMHA will be essential for optimizing its application and potentially designing even more potent analogues.

References

An In-depth Technical Guide to the Discovery and History of β-Methylnorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and analytical methodologies related to the non-canonical amino acid, β-methylnorleucine.

Discovery and History

The discovery of β-methylnorleucine is credited to a team of researchers in Japan: Masaki Sugiura, Masahiko Kisumi, and Ichiro Chibata. Their work in the early 1980s at the Research Laboratory of Applied Biochemistry, Tanabe Seiyaku Co., Ltd., led to the identification of this novel amino acid.

In their seminal 1981 paper published in The Journal of Antibiotics, they reported the isolation of an amino acid from α-aminobutyrate-resistant mutants of Serratia marcescens when grown in a medium containing norvaline.[1] Through instrumental analyses, they identified this compound as erythro-β-methyl-L-norleucine, with the stereochemistry (2S, 3S)-2-amino-3-methylhexanoic acid.[1]

Their research revealed that β-methylnorleucine acts as an antimetabolite, inhibiting the growth of several bacteria in synthetic media.[1] Further investigation by the same group, published in Agricultural and Biological Chemistry, established β-methylnorleucine as a novel antagonist of the essential amino acid isoleucine. This antagonism is the basis for its antimicrobial properties. The misincorporation of β-methylnorleucine into proteins in place of isoleucine can lead to the production of altered proteins with compromised biological activity.

The biosynthesis of β-methylnorleucine is intrinsically linked to the branched-chain amino acid (BCAA) metabolic pathway. In microorganisms like Escherichia coli and Serratia marcescens, the enzymes of the ilv and leu operons, which are responsible for the synthesis of isoleucine, valine, and leucine, exhibit substrate promiscuity. This allows them to act on non-canonical substrates, leading to the formation of β-methylnorleucine.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of β-methylnorleucine.

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂PubChem
Molecular Weight145.20 g/mol PubChem
IUPAC Name(2S,3S)-2-amino-3-methylhexanoic acidPubChem
CAS Number28116-92-9PubChem
XLogP3-1.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Biological Activity
OrganismActivityReference
Various BacteriaGrowth inhibition in synthetic mediumSugiura et al., 1981

Further research is required to establish a comprehensive profile of the antimicrobial spectrum and potency of β-methylnorleucine.

Experimental Protocols

Chemical Synthesis of L-2-Methylnorleucine

The following is a four-step chemical synthesis protocol for L-2-methylnorleucine, adapted from a patented method. This synthesis yields a related isomer and highlights a potential route for producing β-methylnorleucine derivatives.

Step 1: Bromination of 2-Methylhexanoic Acid

  • To a solution of 2-methylhexanoic acid in an organic solvent (e.g., trifluorotoluene), add N-bromosuccinimide (NBS).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to initiate the bromination reaction.

  • Upon completion, cool the reaction mixture and process it to isolate the crude 2-bromo-2-methylhexanoic acid.

Step 2: Ammonolysis of 2-Bromo-2-methylhexanoic Acid

  • Dissolve the crude 2-bromo-2-methylhexanoic acid in an appropriate solvent.

  • Treat the solution with an excess of aqueous ammonia under pressure.

  • Heat the mixture to facilitate the nucleophilic substitution of the bromine atom with an amino group.

  • After the reaction, remove the excess ammonia and solvent to obtain DL-2-methylnorleucine.

Step 3: Phenylacetylation of DL-2-Methylnorleucine

  • Suspend DL-2-methylnorleucine in water.

  • Add a base, such as sodium hydroxide, to deprotonate the amino group.

  • Add phenylacetyl chloride dropwise while maintaining a basic pH.

  • Acidify the reaction mixture to precipitate DL-phenylacetyl-2-methylnorleucine.

  • Isolate the product by filtration.

Step 4: Enzymatic Resolution of DL-Phenylacetyl-2-methylnorleucine

  • Suspend the DL-phenylacetyl-2-methylnorleucine in water and adjust the pH to 8.5 with a base.

  • Add penicillin G acylase to the mixture. The enzyme will selectively hydrolyze the L-enantiomer.

  • Monitor the reaction until approximately 50% conversion is achieved.

  • Acidify the solution to precipitate the unreacted D-phenylacetyl-2-methylnorleucine, which can be separated by filtration.

  • The aqueous solution containing the L-2-methylnorleucine can then be further purified, for example, by ion-exchange chromatography.

Quantification of β-Methylnorleucine by HPLC

This protocol describes a general method for the quantification of β-methylnorleucine in biological samples, such as fermentation broth, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Sample Preparation

  • Harvest the fermentation broth and centrifuge to separate the cells from the supernatant.

  • To analyze intracellular amino acids, lyse the cell pellet using appropriate methods (e.g., sonication, bead beating).

  • Precipitate proteins from the supernatant or cell lysate by adding a deproteinizing agent (e.g., trichloroacetic acid, methanol, or acetonitrile) followed by centrifugation.

  • Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. Pre-column Derivatization with o-Phthaldialdehyde (OPA)

  • Prepare a fresh OPA derivatizing solution. A typical solution consists of OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer (pH ~9.5-10.5).

  • In a reaction vial, mix a specific volume of the prepared sample (or standard) with the OPA reagent.

  • Allow the reaction to proceed for a short, defined period (typically 1-2 minutes) at room temperature to form a fluorescent isoindole derivative.

  • The reaction can be quenched by the addition of an acid or by immediate injection onto the HPLC system.

3. HPLC Analysis

  • Column: Use a reversed-phase C18 column suitable for amino acid analysis.

  • Mobile Phase: Employ a gradient elution using two mobile phases.

    • Mobile Phase A: An aqueous buffer (e.g., sodium acetate or sodium phosphate) at a slightly acidic to neutral pH.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the derivatized amino acids. The exact gradient profile will need to be optimized for the specific column and separation requirements.

  • Flow Rate: A typical analytical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.

  • Quantification: Create a calibration curve using standards of known β-methylnorleucine concentrations. Quantify the amount of β-methylnorleucine in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biosynthetic Pathway of β-Methylnorleucine

BMN_Biosynthesis Pyruvate Pyruvate IlvBN_GM_IH IlvBN/GM/IH (Acetohydroxy acid synthase) Pyruvate->IlvBN_GM_IH alphaKetobutyrate α-Ketobutyrate alphaKetobutyrate->IlvBN_GM_IH alphaAceto_alphaHydroxybutyrate α-Aceto-α-hydroxybutyrate IlvC IlvC (Isomeroreductase) alphaAceto_alphaHydroxybutyrate->IlvC alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate IlvD IlvD (Dihydroxyacid dehydratase) alpha_beta_Dihydroxy_beta_methylvalerate->IlvD alphaKeto_beta_methylvalerate α-Keto-β-methylvalerate IlvE IlvE (Transaminase B) alphaKeto_beta_methylvalerate->IlvE Isoleucine Isoleucine Leucine Leucine alphaKetovalerate α-Ketovalerate LeuA LeuA (α-Isopropylmalate synthase) alphaKetovalerate->LeuA PromiscuousEnzymes Promiscuous Ilv/Leu Enzymes alphaKetovalerate->PromiscuousEnzymes Substrate Promiscuity alphaHydroxy_beta_carboxy_isocaproate α-Hydroxy-β-carboxy isocaproate LeuCD LeuCD (Isomerase) alphaHydroxy_beta_carboxy_isocaproate->LeuCD alphaKeto_gamma_carboxy_isocaproate α-Keto-γ-carboxy isocaproate LeuB LeuB (Dehydrogenase) alphaKeto_gamma_carboxy_isocaproate->LeuB alphaKetoisocaproate α-Ketoisocaproate alphaKetoisocaproate->IlvE BMN β-Methylnorleucine alphaKetohexanoate α-Ketohexanoate alphaKetohexanoate->PromiscuousEnzymes beta_Methyl_alpha_ketohexanoate β-Methyl-α-ketohexanoate beta_Methyl_alpha_ketohexanoate->IlvE IlvA IlvA (Threonine deaminase) IlvA->alphaKetobutyrate IlvBN_GM_IH->alphaAceto_alphaHydroxybutyrate IlvC->alpha_beta_Dihydroxy_beta_methylvalerate IlvD->alphaKeto_beta_methylvalerate IlvE->Isoleucine IlvE->Leucine IlvE->BMN LeuA->alphaHydroxy_beta_carboxy_isocaproate LeuCD->alphaKeto_gamma_carboxy_isocaproate LeuB->alphaKetoisocaproate PromiscuousEnzymes->alphaKetohexanoate PromiscuousEnzymes->beta_Methyl_alpha_ketohexanoate Threonine Threonine Threonine->IlvA

Caption: Biosynthesis of β-methylnorleucine via branched-chain amino acid pathway.

Experimental Workflow for β-Methylnorleucine Quantification

BMN_Quantification_Workflow cluster_sample_prep cluster_hplc cluster_data_analysis Start Start: Fermentation Sample SamplePrep Sample Preparation Start->SamplePrep Centrifugation 1. Centrifugation Deproteinization 2. Deproteinization Filtration 3. Filtration (0.22 µm) Centrifugation->Deproteinization Deproteinization->Filtration Derivatization Pre-column Derivatization with OPA Reagent Filtration->Derivatization HPLC HPLC Analysis Derivatization->HPLC Separation Reversed-Phase C18 Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Calibration 1. Calibration Curve Generation Quantification 2. Peak Integration & Quantification Calibration->Quantification End End: β-Methylnorleucine Concentration Quantification->End

Caption: Workflow for quantifying β-methylnorleucine in biological samples.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of 2-amino-3-methylhexanoic acid, a chiral non-proteinogenic amino acid. Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Understanding the unique three-dimensional arrangement of each stereoisomer is critical for applications in drug development, biochemistry, and organic synthesis, as stereochemistry profoundly influences biological activity and physicochemical properties. This document details the structural aspects, experimental protocols for synthesis and separation, and methods for the determination of absolute configuration.

Introduction to the Stereochemistry of 2-amino-3-methylhexanoic acid

2-amino-3-methylhexanoic acid, also known as β-methylnorleucine, is an alpha-amino acid with the chemical formula C₇H₁₅NO₂. The presence of two stereogenic centers gives rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (2S,3S)-2-amino-3-methylhexanoic acid and (2R,3R)-2-amino-3-methylhexanoic acid (the syn or erythro diastereomers)

  • (2S,3R)-2-amino-3-methylhexanoic acid and (2R,3S)-2-amino-3-methylhexanoic acid (the anti or threo diastereomers)

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of the substituents around each stereocenter dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, making stereochemical purity a crucial aspect in pharmaceutical applications.

Physicochemical Data of Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D
(2S,3S)C₇H₁₅NO₂145.20~268 (decomposes)[1]+29.0 (c 0.5, 6 M HCl)[1]
(2R,3R)C₇H₁₅NO₂145.20Data not availableData not available
(2S,3R)C₇H₁₅NO₂145.20Data not availableData not available
(2R,3S)C₇H₁₅NO₂145.20Data not availableData not available

Experimental Protocols

Stereoselective Synthesis of β-Branched α-Amino Acids (General Protocol)

While a specific protocol for the synthesis of all four stereoisomers of 2-amino-3-methylhexanoic acid is not detailed in the available literature, a general method for the stereoselective synthesis of β-branched α-amino acids can be adapted. The following protocol is based on the phase-transfer-catalyzed alkylation of a glycinate Schiff base.

Materials:

  • Glycine tert-butyl ester benzophenone Schiff base

  • 2-Bromopentane

  • (R)- or (S)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Potassium hydroxide

  • Toluene

  • Hydrochloric acid

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Catalyst: Synthesize the chiral phase-transfer catalyst according to established literature procedures.

  • Alkylation Reaction: To a solution of the glycine tert-butyl ester benzophenone Schiff base in toluene, add the chiral phase-transfer catalyst. Cool the mixture to the desired temperature (e.g., -20 °C) and add powdered potassium hydroxide.

  • Addition of Alkylating Agent: Slowly add 2-bromopentane to the reaction mixture. The choice of (R)- or (S)-catalyst will determine the stereochemical outcome of the product.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis: Hydrolyze the resulting Schiff base and ester groups by treatment with aqueous hydrochloric acid to yield the crude 2-amino-3-methylhexanoic acid.

  • Purification and Separation: The resulting mixture of diastereomers can be separated by fractional crystallization or preparative chiral HPLC. The enantiomers can be resolved using a suitable chiral resolving agent or by chiral HPLC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of the stereoisomers of 2-amino-3-methylhexanoic acid. A general approach using a chiral stationary phase (CSP) is outlined below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating amino acid enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled temperature.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

Protocol:

  • Sample Preparation: Dissolve a small amount of the 2-amino-3-methylhexanoic acid stereoisomeric mixture in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the sample with the optimized mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Detection and Quantification: Detect the separated stereoisomers using the UV or mass spectrometric detector. The peak areas can be used to determine the relative amounts of each stereoisomer in the mixture.

Determination of Absolute Configuration

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration (R/S) of each chiral center is determined by the CIP priority rules.

For the C2 (α-carbon):

  • -NH₂: The nitrogen atom has the highest atomic number, so the amino group is priority 1.

  • -COOH: The carbon atom is attached to two oxygen atoms (one double bond counts as two single bonds), giving it a higher priority than the C3 carbon. This is priority 2.

  • -CH(CH₃)CH₂CH₂CH₃: The C3 carbon is attached to another carbon, a hydrogen, and a methyl group. This is priority 3.

  • -H: The hydrogen atom has the lowest atomic number and is priority 4.

For the C3 (β-carbon):

  • -CH(NH₂)COOH: The C2 carbon is attached to a nitrogen, a carbon, and a hydrogen. This group has the highest priority, so it is priority 1.

  • -CH₂CH₂CH₃: The propyl group has the next highest priority. This is priority 2.

  • -CH₃: The methyl group is priority 3.

  • -H: The hydrogen atom is priority 4.

With the lowest priority group pointing away from the viewer, the sequence of the remaining groups (1 to 2 to 3) determines the configuration: clockwise is R, and counter-clockwise is S.

Experimental Workflow: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Experimental Workflow:

Mosher_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis and Configuration Assignment start Chiral 2-amino-3-methylhexanoic acid r_amide (R)-MTPA amide start->r_amide React with s_amide (S)-MTPA amide start->s_amide React with r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl nmr Acquire ¹H NMR spectra of both diastereomers r_amide->nmr s_amide->nmr delta Calculate Δδ (δS - δR) for protons near the chiral center nmr->delta model Apply Mosher's model to correlate Δδ signs with spatial arrangement delta->model config Determine absolute configuration (R or S) model->config

Figure 1: Experimental workflow for determining the absolute configuration of 2-amino-3-methylhexanoic acid using Mosher's method.

Signaling Pathways and Logical Relationships

The principles of stereochemical assignment can be visualized as a logical flow.

CIP_Assignment substituents Identify substituents at the chiral center prioritize Assign priorities based on atomic number (CIP rules) substituents->prioritize orient Orient molecule with lowest priority group away prioritize->orient trace Trace path from priority 1 to 2 to 3 orient->trace clockwise Clockwise path trace->clockwise counterclockwise Counter-clockwise path trace->counterclockwise r_config Assign 'R' configuration clockwise->r_config s_config Assign 'S' configuration counterclockwise->s_config

Figure 2: Logical workflow for assigning the absolute configuration of a chiral center using the Cahn-Ingold-Prelog (CIP) rules.

Conclusion

The stereochemistry of 2-amino-3-methylhexanoic acid is a fundamental aspect that dictates its properties and biological function. This guide has provided an in-depth overview of its stereoisomers, available physicochemical data, and experimental protocols for their synthesis, separation, and characterization. For researchers and professionals in drug development, a thorough understanding and control of the stereochemistry of such molecules are paramount for the design and synthesis of safe and efficacious therapeutic agents. Further research is warranted to fully characterize all four stereoisomers of 2-amino-3-methylhexanoic acid and to explore their differential biological activities.

References

CAS number for (2S,3S)-2-amino-3-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2S,3S)-2-amino-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic α-amino acid of significant interest in chemical synthesis, biochemistry, and agriculture. This document details its chemical properties, synthesis methodologies, biological activities, and experimental protocols, with a focus on its emerging role as a plant resistance inducer.

Core Identification and Properties

This compound, also known as β-methylnorleucine, is a chiral amino acid distinguished by its specific stereochemistry.[1] Unlike proteinogenic amino acids, it is not encoded in the genetic code but has been identified as a naturally occurring endogenous product in several fungal species.[2][3][4] Its unique structure makes it a valuable component in various scientific fields.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 28116-92-9 [1][5][6]
IUPAC Name This compound[1][6]
Synonyms β-Methylnorleucine, Erythro-L-β-methylnorleucine[1][6]
Molecular Formula C7H15NO2[1][7]
Molecular Weight 145.20 g/mol [1][7]
Canonical SMILES CCC--INVALID-LINK----INVALID-LINK--N[1][6]
InChI Key KWSUGULOZFMUDH-WDSKDSINSA-N[1][6]
Optical Rotation ([α]D25) +29.0 (c 0.5, 6 M HCl)

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of stereoselectivity and yield.

  • Asymmetric Reduction : A common laboratory-scale method involves the asymmetric reduction of 2-chloro-β-ketoesters, often employing carbonyl reductase enzymes derived from microorganisms like Lactobacillus fermentum to achieve high stereochemical purity.[1]

  • Grignard Reagents : This approach utilizes Grignard reagents, such as butylmagnesium bromide, in conjunction with boronic acids to construct the carbon skeleton and introduce the necessary functional groups.[1]

  • Biocatalytic Processes : For industrial-scale production, biocatalytic methods are favored. These processes often use genetically engineered bacteria, such as strains of Escherichia coli or Serratia marcescens, which can produce the amino acid in culture media, ensuring high yields and a reduced environmental footprint.[1][4]

Below is a generalized workflow for the biocatalytic synthesis of this compound.

G cluster_0 Upstream Processing cluster_1 Bioreactor Fermentation cluster_2 Downstream Processing strain Genetically Engineered Microorganism (e.g., E. coli) fermentation Controlled Fermentation (Temp, pH, O2) strain->fermentation Inoculation media Fermentation Media (Carbon & Nitrogen sources) media->fermentation production AMHA Production in Mycelia/Broth fermentation->production harvest Cell Harvesting (Centrifugation) production->harvest extraction Extraction & Lysis harvest->extraction purification Purification (Chromatography) extraction->purification final_product (2S,3S)-AMHA (>98% Purity) purification->final_product

Fig 1. Generalized workflow for biocatalytic synthesis.

Biological Activity and Applications

This compound (AMHA) exhibits significant biological activity, making it a compound of interest for pharmaceutical and agricultural applications.

Drug Development and Peptide Synthesis

As a non-proteinogenic amino acid, the incorporation of AMHA into peptide chains can enhance the resulting therapeutic's properties.[2] The branched-chain structure introduces steric hindrance, which can:

  • Increase Stability : Confer resistance to enzymatic degradation by proteases.[2]

  • Improve Bioavailability : Enhance permeability and potency of peptide-based drugs.[2]

  • Control Conformation : Influence the secondary structure of peptides, leading to higher binding affinity and selectivity for biological targets.[2]

Its defined stereochemistry also makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules and natural products.[2]

Plant Elicitor for Crop Protection

Recent studies have highlighted AMHA's potent role as a plant elicitor, inducing resistance against a wide range of biotic and abiotic stresses.[3][4][8] Synthesized by fungi such as Magnaporthe oryzae and Alternaria spp., it can be applied exogenously to crops to trigger their innate defense mechanisms.[3][4]

Key Protective Effects:

  • Abiotic Stress : Enhances plant resistance against extreme high and low-temperature stresses.[3][4]

  • Biotic Stress : Induces resistance against various pathogens, including:

    • Fungi : Powdery mildew in wheat.[3]

    • Bacteria : Pseudomonas syringae in Arabidopsis.[3]

    • Viruses : Tomato spotted wilt virus in tobacco.[3]

The signaling pathway involves the activation of plant defense systems, although the precise molecular targets are still under investigation.

G amha (2S,3S)-AMHA (Plant Elicitor) receptor Plant Cell Receptor (Proposed) amha->receptor Binding signaling Intracellular Signaling Cascade (e.g., NO pathway) receptor->signaling Activation defense Activation of Defense Genes signaling->defense Induction stress_response Enhanced Stress Resilience defense->stress_response biotic Pathogen Resistance (Fungi, Bacteria, Virus) stress_response->biotic abiotic Temperature Tolerance (Heat & Cold) stress_response->abiotic

Fig 2. Proposed signaling pathway for AMHA as a plant elicitor.

Experimental Protocols

This section provides a detailed methodology adapted from studies investigating the efficacy of AMHA as a plant resistance inducer.[3][4]

Fungal Culture and AMHA Extraction
  • Fungal Growth : Cultivate fungal species (e.g., Alternaria alternata) on a Czapek medium for 5-7 days.

  • Mycelia Harvesting : Collect the mycelia by filtration and wash with sterile distilled water.

  • Extraction : Freeze-dry the mycelia, grind into a fine powder, and extract with a 70% methanol solution containing 0.1% formic acid.

  • Purification : Centrifuge the extract to remove solids. The supernatant, containing AMHA, can be further purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantification : Analyze the purified extract using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to confirm the presence and concentration of this compound.

Plant Resistance Assay (vs. Powdery Mildew in Wheat)
  • Plant Cultivation : Grow wheat seedlings (Triticum aestivum) in a controlled environment (22-25°C, 16h light/8h dark cycle) until the two-leaf stage.

  • AMHA Treatment : Prepare aqueous solutions of AMHA at various concentrations (e.g., 0.1, 1, 10 µM) with a surfactant (e.g., 0.05% Tween 20). Spray the solutions evenly onto the wheat leaves until runoff. Use a surfactant solution as the control.

  • Pathogen Inoculation : 24-48 hours post-treatment, inoculate the wheat leaves with powdery mildew conidia (Blumeria graminis f. sp. tritici) by shaking heavily infected plants over the treated seedlings.

  • Incubation : Keep the inoculated plants in a high-humidity environment for 24 hours before returning them to the standard growth conditions.

  • Disease Assessment : After 7-10 days, assess the disease severity by counting the number of pustules per unit leaf area or by calculating the percentage of the leaf area covered by mildew.

  • Data Analysis : Compare the disease severity in AMHA-treated plants to the control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of the treatment.

Conclusion

This compound (CAS No. 28116-92-9) is a multifaceted non-proteinogenic amino acid with substantial potential. Its utility as a chiral building block in asymmetric synthesis is well-established, offering a pathway to novel pharmaceuticals with enhanced stability and bioavailability.[2] Furthermore, its recently discovered role as a natural plant elicitor opens exciting new avenues for the development of sustainable biopesticides to protect crops from a wide array of biotic and abiotic stresses.[3][4][8] Continued research into its molecular mechanisms of action and optimization of its synthesis will be critical for realizing its full potential in both medicine and agriculture.

References

Spectroscopic and Structural Elucidation of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2S,3S)-2-amino-3-methylhexanoic acid, a naturally occurring chiral amino acid. Also known as erythro-β-methyl-L-norleucine, this compound has garnered interest for its potential applications in agriculture and medicine. This document compiles key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, along with detailed experimental protocols for its characterization. The structural confirmation and stereochemistry are supported by optical rotation and circular dichroism data.

Molecular and Physical Properties

This compound possesses the molecular formula C₇H₁₅NO₂ and a molecular weight of approximately 145.20 g/mol .[1][2] Its stereochemistry is defined by two chiral centers at the C-2 and C-3 positions, both in the S configuration.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound in DMSO

Carbon AtomChemical Shift (δ) in ppm
C-614.30
C-715.38

Note: The full ¹³C NMR spectrum is referenced in the source literature. The provided data points are explicitly mentioned for two of the methyl carbons. A strong signal from the DMSO solvent was also observed at δC 39.51.

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton(s)Chemical Shift (δ) in ppmMultiplicity
CH₂1.2multiplet
CH₃1.4doublet
NH₂3.1quartet

Note: The full ¹H NMR spectrum is available in the cited literature and provides a more detailed view of the proton signals.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

Ionm/z Ratio
[M+H]⁺146.1172

Note: This data was obtained via electrospray ionization (ESI) mass spectrometry in positive mode.

Infrared (IR) Spectroscopy

A comprehensive list of IR absorption peaks is detailed in the experimental protocols section. The IR spectrum confirms the presence of key functional groups within the molecule.

Chiroptical Data

Table 4: Chiroptical Properties of this compound

ParameterValueConditions
Specific Optical Rotation (α D 25)+29.0°c 0.5, 6 M HCl
Circular Dichroism (CD)Positive Cotton effect at approx. 201 nmNot specified in the available resources

The positive optical rotation and the specific Cotton effect in the CD spectrum are characteristic of the (2S,3S) stereoisomer.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration appropriate for NMR analysis.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

  • ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all proton signals.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Sample Preparation: The purified amino acid is dissolved in a solvent compatible with electrospray ionization, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

Instrumentation: An ultra-performance liquid chromatography system coupled to a mass spectrometer (UPLC-MS) is utilized.

Data Acquisition:

  • The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in the positive ion mode.

  • The mass analyzer is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

  • High-resolution mass spectrometry can be employed to determine the accurate mass and elemental composition of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid, purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

  • A background spectrum of the KBr pellet is first recorded.

  • The sample pellet is then placed in the beam path, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification NMR NMR Spectroscopy (1H, 13C) Isolation->NMR MS Mass Spectrometry (ESI-MS) Isolation->MS IR FTIR Spectroscopy Isolation->IR Chiroptical Chiroptical Analysis (Polarimetry, CD) Isolation->Chiroptical Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Stereochem Stereochemical Assignment Chiroptical->Stereochem Structure->Stereochem

Caption: Workflow for the spectroscopic characterization of this compound.

References

Expanding the Proteome: A Technical Guide to Metabolic Pathways Involving Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rapidly advancing field of unnatural amino acid (UAA) incorporation into proteins. It provides a comprehensive overview of the metabolic pathways, experimental methodologies, and applications of this powerful technology, with a particular focus on its implications for drug discovery and development. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities into proteins, enabling the creation of new therapeutics, research tools, and biomaterials.[1][2][3]

Introduction to Unnatural Amino Acids

Unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded in the genetic code of most organisms.[4][5] Their incorporation into proteins offers a powerful strategy to introduce novel chemical groups, such as bioorthogonal handles, fluorescent probes, and post-translational modifications.[1][2] This has profound implications for protein engineering and drug discovery, allowing for the development of proteins with enhanced stability, novel catalytic activities, and specific targeting capabilities.[6][7][8]

The site-specific incorporation of UAAs is primarily achieved through the expansion of the genetic code.[9][10][11] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognizes a reassigned codon, most commonly a stop codon like the amber codon (UAG).[11][12][13] The orthogonal aaRS is engineered to specifically charge its tRNA with the desired UAA, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.[14][15]

Metabolic Engineering for Unnatural Amino Acid Production

While many UAAs are supplied exogenously, metabolic engineering strategies are being developed to enable their biosynthesis within the host organism. This approach can improve the efficiency and cost-effectiveness of UAA incorporation, particularly for large-scale applications.

One notable example is the fermentative production of L-2-aminobutyric acid (L-ABA), a key intermediate for several pharmaceuticals.[16][17] By engineering the metabolic pathways of Escherichia coli, researchers have successfully redirected carbon flux towards the synthesis of this UAA. Key modifications include the overexpression of specific enzymes and the deletion of competing pathway genes.[16]

Table 1: Production of L-2-aminobutyric acid (L-ABA) in Engineered E. coli

Engineered StrainKey Genetic ModificationsL-ABA Titer (g/L)Reference
E. coli THR ΔrhtA/pTrc-ilvA-leuDHDeletion of rhtA to decrease L-threonine export; overexpression of ilvA and leuDH3.72[16]
E. coli THR ΔrhtAΔilvIH/Gap-ilvA-Pbs-leuDHAdditional deletion of ilvIH to block L-isoleucine pathway; promoter engineering9.33[16][17]

Quantitative Analysis of UAA Incorporation Efficiency

The efficiency of UAA incorporation is a critical parameter for the successful application of this technology. It is influenced by several factors, including the activity of the orthogonal aaRS/tRNA pair, the concentration of the UAA, and competition with release factors at the reassigned stop codon.[18]

Table 2: Efficiency of Unnatural Amino Acid Incorporation in Mammalian Cells

Unnatural Amino AcidExpression SystemKey OptimizationsProtein Yield (% of control)Reference
Acetyl-lysineHEK293T cellsOptimized PylRS/tRNACUA expression~12% (for 3 sites)[18]
Bicyclononyne (BCN)HEK293T cellsEngineered eRF1 variant (E55D)~43% (for 3 sites)[8][18]
p-azido-L-phenylalanine (AzF)HEK293 cellsOptimized plasmid ratio and UAA concentration (50–400 µM)Not specified, but optimized for highest yield[7]

Experimental Protocols

Site-Specific Incorporation of an Unnatural Amino Acid in E. coli

This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli using an amber suppressor tRNA/synthetase pair.[10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL).[9]

  • Unnatural amino acid.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Arabinose for induction of the aaRS/tRNA pair from the pEVOL plasmid.

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.

  • Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to facilitate proper protein folding.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Verification of UAA Incorporation by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the successful incorporation of a UAA at the intended site.[4][19]

Materials:

  • Purified protein containing the UAA.

  • Trypsin or another suitable protease.

  • Mass spectrometer (e.g., LC-ESI-MS).

Procedure:

  • Perform an in-solution or in-gel tryptic digest of the purified protein.

  • Analyze the resulting peptide mixture by LC-ESI-MS.

  • Search the acquired mass spectrometry data against a protein database containing the sequence of the target protein with the UAA at the specified position.

  • Confirm the presence of the peptide containing the UAA by identifying its unique mass-to-charge ratio.

  • Perform tandem mass spectrometry (MS/MS) on the UAA-containing peptide to sequence the peptide and confirm the precise location of the UAA.

Visualizing the Workflow and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in UAA incorporation.

UAA_Incorporation_Workflow cluster_cloning 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_purification 3. Purification & Analysis Plasmid_Target Target Protein Plasmid (with TAG codon) Transformation Co-transformation into E. coli Plasmid_Target->Transformation Plasmid_Orthogonal Orthogonal Pair Plasmid (aaRS & tRNA) Plasmid_Orthogonal->Transformation Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest UAA_Addition Add UAA to media UAA_Addition->Culture Purification Protein Purification Harvest->Purification Analysis Mass Spectrometry Verification Purification->Analysis Orthogonal_Translation_System UAA Unnatural Amino Acid aaRS Orthogonal aaRS UAA->aaRS Aminoacyl_tRNA Charged tRNA-UAA aaRS->Aminoacyl_tRNA charging tRNA Orthogonal tRNA tRNA->aaRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein with UAA Ribosome->Protein translation mRNA mRNA with TAG codon mRNA->Ribosome

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural or non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology. These modifications can confer desirable properties such as enhanced proteolytic stability, constrained conformation, increased receptor affinity, and novel biological activities.[1][2] (2S,3S)-2-amino-3-methylhexanoic acid, a stereoisomer of isoleucine, represents a unique building block for modifying peptide backbones. Its distinct stereochemistry and side-chain structure can introduce specific conformational constraints, potentially leading to peptides with improved therapeutic profiles.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the most widely used method for peptide synthesis due to its efficiency and versatility.[3][4]

Application Notes

The introduction of this compound can be leveraged to achieve several strategic goals in peptide design:

  • Conformational Constraint: The specific stereochemistry at the α and β carbons restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more than a standard amino acid. This can lock the peptide into a specific secondary structure (e.g., a helix or turn) that is optimal for binding to a biological target.

  • Enhanced Proteolytic Resistance: The altered structure at the peptide bond can hinder recognition by proteases, leading to a longer biological half-life in vivo.

  • Improved Binding Affinity: By inducing a favorable conformation, the modified peptide may fit more precisely into the binding pocket of a receptor or enzyme, leading to higher affinity and potency.

  • Modulation of Bioactivity: The structural changes can alter the peptide's function, for instance, by converting an agonist into an antagonist or by fine-tuning its activity. Studies on similar modified amino acids have shown that small changes in side-chain orientation can lead to drastic changes in binding affinity.[5]

Potential Applications of Modified Peptides

The resulting peptides can be investigated for a wide range of biological activities, which are often enhanced or enabled by the incorporation of ncAAs.

Potential Biological Activity Mechanism of Action / Rationale Relevant Therapeutic Area
Antimicrobial The modified peptide may more effectively disrupt bacterial cell membranes or inhibit essential microbial enzymes.[1]Infectious Diseases
Antihypertensive Peptides can act as inhibitors of enzymes like the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[6][7]Cardiovascular Disease
Anticancer Modified peptides can be designed to selectively target cancer cell receptors, induce apoptosis, or inhibit tumor growth.[8]Oncology
Opioid Agonism/Antagonism Specific conformations can enhance binding to opioid receptors in the central nervous system, modulating pain perception.[1]Pain Management
Metabolic Regulation Peptides designed to mimic hormones can influence metabolic pathways, such as those involved in diabetes or obesity.[6]Endocrinology

Experimental Workflows and Protocols

The primary method for incorporating this compound is Fmoc Solid-Phase Peptide Synthesis (SPPS). The following sections provide a detailed protocol.

General Workflow for SPPS

The synthesis involves a cyclical process of deprotection and coupling steps to sequentially add amino acids to a growing peptide chain anchored to a solid resin support.

General Fmoc-SPPS Workflow cluster_prep Preparation cluster_cycle Elongation Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Select & Swell Resin AA1 Couple First Amino Acid Resin->AA1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) AA1->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Next cycle Coupling Couple Next Fmoc-AA (e.g., Fmoc-(2S,3S)-2-amino-3- methylhexanoic acid + HBTU/DIPEA) Wash1->Coupling Next cycle Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Next cycle Wash2->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection End of sequence Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a peptide incorporating Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[3]

  • Add a solvent with good swelling properties, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[9]

  • Allow the resin to swell for 20-30 minutes at room temperature with gentle agitation.[9]

  • Drain the solvent.

2. First Amino Acid Coupling (if not pre-loaded):

  • Dissolve 3 equivalents (eq) of the first Fmoc-protected amino acid and 7.5 eq of N,N-diisopropylethylamine (DIPEA) in dry DCM.[9]

  • Add the solution to the swollen resin and stir for 30-60 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Peptide Chain Elongation Cycle:

  • Step 3A: Fmoc-Deprotection

    • Add a solution of 20% piperidine in DMF to the resin.[10]

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Optional: Perform a ninhydrin test to confirm the presence of a free amine. A blue color indicates a successful deprotection.[10]

  • Step 3B: Amino Acid Coupling

    • In a separate vial, dissolve 3-5 eq of the next Fmoc-amino acid (e.g., Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid) and an activator like HBTU (3-5 eq) in DMF.[10]

    • Add an organic base such as DIPEA (6-10 eq) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat the Cycle: Repeat steps 3A and 3B for every amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and a terminal Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under a vacuum.

Reagents for SPPS
ReagentAbbreviationPurpose
Resin e.g., Rink Amide, WangSolid support for peptide chain growth. The choice of resin determines the C-terminal moiety (amide or carboxylic acid).[3]
N,N-Dimethylformamide DMFPrimary solvent for washing, deprotection, and coupling steps.[11]
Dichloromethane DCMSolvent for resin swelling and washing.[9]
Piperidine -A base used to remove the temporary Fmoc protecting group from the N-terminus of the peptide.[10]
N,N-Diisopropylethylamine DIPEAA non-nucleophilic base used to activate amino acids for coupling.[10]
HBTU / HCTU -Coupling activators that promote the formation of the peptide bond.[10][11]
Trifluoroacetic Acid TFAA strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups.[10]
Triisopropylsilane TISA scavenger added to the cleavage cocktail to prevent side reactions with reactive species generated during deprotection.[10]
Protocol 2: Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Inject the solution onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Combine the pure fractions and lyophilize to obtain the final peptide powder.

2. Characterization by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirm that the observed molecular weight matches the calculated theoretical mass of the peptide containing this compound.

Example Quantitative Data (Illustrative)

The following table presents hypothetical data for the synthesis and characterization of a 10-mer peptide incorporating one residue of this compound. Actual results will vary based on the sequence and synthesis conditions.

ParameterMethodExpected Result
Crude Peptide Yield Gravimetric Analysis75 - 90%
Crude Purity Analytical RP-HPLC60 - 85%
Final Yield after Purification Gravimetric Analysis15 - 30%
Final Purity Analytical RP-HPLC>98%
Identity Confirmation ESI-MSObserved mass within ±0.5 Da of theoretical mass

Logic and Pathway Diagrams

Logical Impact of nCAA Incorporation

Incorporating a non-canonical amino acid like this compound initiates a cascade of structural and functional changes.

Impact of this compound Incorporation cluster_cause Structural Cause cluster_effect_phys Physicochemical Effect cluster_effect_bio Biological Consequence cluster_outcome Therapeutic Outcome A Incorporate (2S,3S)-2-amino- 3-methylhexanoic acid B Introduce Backbone Conformational Constraint A->B C Increase Steric Hindrance at Peptide Bond A->C D Stabilize Secondary Structure (e.g., Helix) B->D E Enhance Resistance to Proteolysis C->E F Alter Receptor Binding Affinity D->F G Improved Pharmacokinetics (Longer Half-Life) E->G H Increased Potency & Selectivity F->H

Caption: Logical flow from structural modification to therapeutic outcome.

Hypothetical Signaling Pathway Intervention

A peptide designed with this compound could act as a potent antagonist for a G-protein coupled receptor (GPCR), a common drug target.

GPCR Signaling Pathway Blockade by a Modified Peptide Ligand Endogenous Ligand Receptor GPCR Receptor Ligand->Receptor Activates Peptide Modified Peptide Antagonist (contains 2S,3S-AmHA) Peptide->Receptor Binds & Blocks G_Protein G-Protein Complex (αβγ) Receptor->G_Protein Activates Block X Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Signal Cellular Response Effector->Signal Initiates Block->G_Protein Inhibition

Caption: Modified peptide acting as a competitive GPCR antagonist.

References

Application Notes and Protocols for the Asymmetric Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry, featuring two adjacent chiral centers, makes it a valuable component in the synthesis of complex peptides and pharmacologically active molecules. The precise control of stereochemistry during its synthesis is paramount, and various asymmetric strategies have been developed to achieve this.

These application notes provide detailed protocols for the asymmetric synthesis of this compound using three well-established chiral auxiliary-based methodologies: the Myers asymmetric alkylation, the Evans asymmetric alkylation, and the Schöllkopf bis-lactim ether method. These methods offer reliable routes to the desired stereoisomer with high levels of diastereoselectivity and enantioselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric synthesis of β-methyl-α-amino acids, including analogs of this compound, using the described chiral auxiliary methods.

MethodChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Overall Yield (%)Reference
Myers Asymmetric Alkylation (+)-PseudoephedrinePropyl Iodide≥98:2>99%~75-85%Fictional data based on typical Myers alkylation results
Evans Asymmetric Alkylation (S)-4-benzyl-2-oxazolidinonePropyl Iodide>99:1>99%~70-80%Fictional data based on typical Evans alkylation results
Schöllkopf Bis-Lactim Ether (S)-ValinePropyl Iodide>95:5>95%~60-70%[1]

Experimental Protocols

I. Myers Asymmetric Alkylation using Pseudoephedrine

This protocol describes the diastereoselective alkylation of a pseudoephedrine-derived glycinamide equivalent to introduce the propyl side chain, followed by cleavage of the chiral auxiliary.

A. Materials

  • (+)-Pseudoephedrine

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • 1-Iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus

B. Protocol

  • Preparation of the Pseudoephedrine Propionamide:

    • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).

    • Slowly add propionyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the pseudoephedrine propionamide.

  • Asymmetric Alkylation:

    • Dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (2.2 eq) in THF and stir for 30 minutes at -78 °C to form the enolate.

    • Add 1-iodopropane (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage:

    • To the crude alkylated product, add a 3 M aqueous HCl solution and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove the pseudoephedrine auxiliary.

    • Neutralize the aqueous layer with a 2 M NaOH solution to a pH of approximately 7.

    • The crude this compound can be purified by recrystallization or ion-exchange chromatography.

II. Evans Asymmetric Alkylation using an Oxazolidinone

This method utilizes an Evans oxazolidinone as a chiral auxiliary to direct the stereoselective alkylation of a propionyl imide.

A. Materials

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • 1-Iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard laboratory glassware and purification apparatus

B. Protocol

  • Acylation of the Oxazolidinone:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to obtain the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS (1.1 eq) as a solution in THF and stir for 30 minutes to generate the sodium enolate.

    • Add 1-iodopropane (1.5 eq) and stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

  • Hydrolysis of the Auxiliary:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 4 hours.

    • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

    • Acidify the aqueous layer with 1 M HCl and concentrate to obtain the crude this compound, which can be further purified.

III. Schöllkopf Bis-Lactim Ether Method

This approach involves the diastereoselective alkylation of a chiral bis-lactim ether derived from (S)-valine and glycine.

A. Materials

  • Cyclo(S-Val-Gly)

  • Trimethyloxonium tetrafluoroborate

  • n-Butyllithium (n-BuLi)

  • 1-Iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

B. Protocol

  • Formation of the Bis-Lactim Ether:

    • Suspend cyclo(S-Val-Gly) (1.0 eq) in anhydrous dichloromethane.

    • Add trimethyloxonium tetrafluoroborate (2.2 eq) in portions at room temperature under an inert atmosphere.

    • Stir the mixture for 24 hours.

    • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude bis-lactim ether, which is often used without further purification.

  • Asymmetric Alkylation:

    • Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 20 minutes to generate the lithiated species.

    • Add 1-iodopropane (1.2 eq) and stir the mixture at -78 °C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereoselectivity of the alkylation can be assessed by ¹H NMR.

  • Hydrolysis and Product Isolation:

    • Dissolve the crude alkylated bis-lactim ether in 0.25 M HCl and stir at room temperature for 48 hours.

    • Wash the aqueous solution with dichloromethane to remove the valine methyl ester.

    • Concentrate the aqueous layer under reduced pressure to yield the hydrochloride salt of this compound methyl ester.

    • Saponify the methyl ester using a 1 M NaOH solution, followed by neutralization with HCl to obtain the final amino acid.

    • Purify by recrystallization or ion-exchange chromatography.

Visualizations

Asymmetric_Synthesis_Workflow Start Starting Materials (Chiral Auxiliary, Achiral Precursor) Step1 Formation of Chiral Adduct Start->Step1 Step2 Diastereoselective Alkylation Step1->Step2 Step3 Cleavage of Chiral Auxiliary Step2->Step3 End This compound Step3->End

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Myers_Alkylation cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Pseudo (+)-Pseudoephedrine Amide Formation of Pseudoephedrine Propionamide Pseudo->Amide Propionyl Propionyl Chloride Propionyl->Amide Enolate Enolate Formation (LDA, -78°C) Amide->Enolate Alkylation Alkylation with 1-Iodopropane Enolate->Alkylation Cleavage Auxiliary Cleavage (Acid Hydrolysis) Alkylation->Cleavage Product This compound Cleavage->Product

Caption: Myers asymmetric alkylation pathway.

Evans_Alkylation cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Oxazolidinone (S)-4-benzyl-2-oxazolidinone Acylation Acylation of Oxazolidinone Oxazolidinone->Acylation Propionyl Propionyl Chloride Propionyl->Acylation Enolate Enolate Formation (NaHMDS, -78°C) Acylation->Enolate Alkylation Alkylation with 1-Iodopropane Enolate->Alkylation Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Alkylation->Cleavage Product This compound Cleavage->Product

Caption: Evans asymmetric alkylation pathway.

Schollkopf_Method cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Dipeptide Cyclo(S-Val-Gly) BisLactim Formation of Bis-Lactim Ether Dipeptide->BisLactim Meerwein Trimethyloxonium tetrafluoroborate Meerwein->BisLactim Lithiation Lithiation (n-BuLi, -78°C) BisLactim->Lithiation Alkylation Alkylation with 1-Iodopropane Lithiation->Alkylation Hydrolysis Hydrolysis (Aqueous HCl) Alkylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Schöllkopf bis-lactim ether synthesis pathway.

References

Application Notes and Protocols: (2S,3S)-2-Amino-3-methylhexanoic Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-Amino-3-methylhexanoic acid, a non-canonical α-amino acid, is a valuable chiral building block for the synthesis of complex organic molecules, including natural products and peptide analogs. Its stereodefined structure, featuring a β-methyl group, provides a unique scaffold for introducing conformational constraints and exploring structure-activity relationships in medicinal chemistry and drug discovery. These application notes provide an overview of its utility and detailed protocols for its incorporation into target molecules.

Key Applications

The strategic incorporation of this compound and structurally related β-methyl amino acids can be pivotal in the synthesis of:

  • Natural Products: As a component of architecturally complex natural products with interesting biological activities.

  • Peptidomimetics: To introduce conformational rigidity into peptide backbones, which can enhance metabolic stability and receptor binding affinity.

  • Pharmacologically Active Agents: As a chiral scaffold for the development of novel therapeutic agents.

Case Study: Total Synthesis of Jomthonic Acid A

Jomthonic acid A is a natural product that exhibits antidiabetic and antiatherogenic activities.[1] Its structure features a related β-methylphenylalanine residue, and its total synthesis provides an excellent illustration of the strategies employed for the stereoselective synthesis and incorporation of β-methylated amino acids.

Synthetic Strategy Overview

The total synthesis of Jomthonic acid A employs a convergent approach, featuring several key stereoselective transformations to construct the chiral centers of the β-methylated amino acid core.[1]

Jomthonic_Acid_A_Synthesis cluster_main Retrosynthetic Analysis of Jomthonic Acid A Jomthonic_Acid_A Jomthonic Acid A (1) Amido_Ester Amido Ester (2) Jomthonic_Acid_A->Amido_Ester Deprotection/Oxidation Dienoic_Acid 4-Methylhexa-2,4-dienoic Acid (3) Amido_Ester->Dienoic_Acid Amide Coupling Amino_Ester Amino Ester (4) Amido_Ester->Amino_Ester Azide Azide (5) Amino_Ester->Azide Yamaguchi Esterification Alcohol Alcohol (6) Amino_Ester->Alcohol Cinnamyl_Alcohol trans-Cinnamyl Alcohol (7) Azide->Cinnamyl_Alcohol Sharpless Epoxidation, Gilman Reagent, Mitsunobu Azidation

Caption: Retrosynthetic analysis of Jomthonic Acid A.

Experimental Protocols

1. Synthesis of the β-Methyl Amino Acid Core (Analogue)

This protocol outlines the key steps for the stereoselective synthesis of the protected β-methylphenylalanine core, which is analogous to preparing a derivative of this compound.

a) Sharpless Asymmetric Epoxidation:

  • Reaction: trans-Cinnamyl alcohol is subjected to Sharpless asymmetric epoxidation to introduce the first chiral center.

  • Protocol: To a solution of Ti(OiPr)4 (titanium isopropoxide) and L-(+)-DIPT (L-(+)-diisopropyl tartrate) in CH2Cl2 at -20 °C is added t-BuOOH (tert-butyl hydroperoxide). trans-Cinnamyl alcohol is then added, and the mixture is stirred at -20 °C for 4 hours.

  • Work-up: The reaction is quenched with water, and the mixture is filtered. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

b) Gilman Reagent-Induced Methylation:

  • Reaction: The epoxide is opened with a Gilman reagent (lithium dimethylcuprate) to introduce the β-methyl group with inversion of configuration.

  • Protocol: To a suspension of CuI in THF at -78 °C is added MeLi (methyllithium). The resulting solution of the Gilman reagent is stirred at 0 °C for 30 minutes. The chiral epoxy alcohol, dissolved in THF, is then added at -78 °C, and the reaction is stirred for 2 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

c) Mitsunobu Azidation:

  • Reaction: The resulting diol is converted to an azide, which serves as a precursor to the amine.

  • Protocol: To a solution of the diol, PPh3 (triphenylphosphine), and HN3 (hydrazoic acid) in THF at 0 °C is added DIAD (diisopropyl azodicarboxylate) dropwise. The reaction is stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

2. Amide Coupling and Final Steps

The synthesized β-methyl amino acid derivative is then coupled with the dienoic acid side chain to complete the synthesis of Jomthonic Acid A.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Protected Amino Ester (4) + 4-Methylhexa-2,4-dienoic Acid (3) coupling TBTU-mediated Amide Coupling start->coupling deprotection Deprotection coupling->deprotection oxidation Oxidation deprotection->oxidation end Jomthonic Acid A (1) oxidation->end

Caption: Workflow for the final steps of Jomthonic Acid A synthesis.

Data Presentation
StepProductYield (%)Stereoselectivity
Sharpless Asymmetric EpoxidationChiral Epoxy Alcohol87>98% ee
Gilman Reagent-Induced MethylationDiol68>98% ds
Mitsunobu AzidationAzide--
Overall Yield of Jomthonic Acid A Jomthonic Acid A (1) 8.0 -
Table 1: Summary of yields for key steps in the total synthesis of Jomthonic Acid A.[1]

Protocol: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Preparation of Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid
  • Reaction: The free amino acid is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to allow for its use in SPPS.

  • Protocol: this compound is dissolved in a mixture of 10% aqueous sodium carbonate and dioxane. Fmoc-OSu (9-fluorenylmethoxycarbonyloxysuccinimide) is added portion-wise at 0 °C. The reaction is stirred overnight at room temperature.

  • Work-up: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS)

The following steps outline a single coupling cycle for the incorporation of Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).

SPPS_Cycle cluster_spps SPPS Cycle for Non-Canonical Amino Acid Resin Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid + HBTU/HOBt/DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle start Start with Resin-Bound Peptide start->Deprotection

References

(2S,3S)-2-Amino-3-Methylhexanoic Acid: A Chiral Building Block with Antimicrobial Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

(2S,3S)-2-amino-3-methylhexanoic acid , a non-proteinogenic α-amino acid also known as β-methylnorleucine, is emerging as a molecule of interest for researchers in drug development and design. Its unique stereochemistry and structural properties make it a valuable chiral building block for the synthesis of complex organic molecules and peptidomimetics. Primarily, its incorporation into peptide-based therapeutics can enhance resistance to enzymatic degradation, a critical attribute for improving drug efficacy and bioavailability. Beyond its role as a synthetic intermediate, this compound has demonstrated intrinsic biological activity, notably as an antimicrobial agent.

Application Notes

This compound serves a dual purpose in drug discovery. As a chiral building block , its defined stereochemistry at both the α and β carbons is crucial for the stereoselective synthesis of pharmaceuticals where biological activity is often enantiomer-specific. Its integration into peptide chains can introduce conformational constraints and increase stability against proteases, thereby prolonging the therapeutic window of peptide drugs.

Furthermore, the compound itself exhibits antimicrobial properties . Studies have shown its efficacy against specific bacterial strains, indicating its potential as a lead compound for the development of novel antibiotics. This is particularly relevant in the face of rising antimicrobial resistance. Its natural origin in some fungi also suggests a favorable toxicological profile, warranting further investigation.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its antimicrobial activity. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilis1 mM[1]
Escherichia coli K-121 mM[1]
Achromobacter butyri> 1 mM (slight growth-inhibitory activity)[1]
Arthrobacter ureafaciens> 1 mM (slight growth-inhibitory activity)[1]
Escherichia coli B> 1 mM (slight growth-inhibitory activity)[1]
Pseudomonas aeruginosa> 1 mM (slight growth-inhibitory activity)[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the procedure for determining the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli K-12)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (37°C)

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB. b. Incubate the culture overnight at 37°C with shaking. c. On the day of the experiment, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Verify the concentration by plating serial dilutions on agar plates.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or MHB). b. Perform serial two-fold dilutions of the stock solution in a 96-well plate to obtain a range of concentrations (e.g., from 8 mM down to 0.0625 mM).

  • Inoculation and Incubation: a. Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.

Protocol 2: Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

This protocol provides a general workflow for the synthesis of amide derivatives of this compound to explore its structure-activity relationship as an antimicrobial agent.

Materials:

  • This compound

  • Various carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica gel for column chromatography)

  • Analytical instruments (e.g., NMR, LC-MS)

Procedure:

  • N-Protection (if necessary): a. Protect the amino group of this compound with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Amide Coupling: a. Dissolve the N-protected amino acid in an appropriate solvent (e.g., DMF). b. Add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). c. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: a. Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. b. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: a. Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, hydrogenation for Cbz).

  • Characterization: a. Confirm the structure and purity of the final amide derivative using NMR and LC-MS.

  • Biological Evaluation: a. Test the synthesized derivatives for their antimicrobial activity using the MIC assay described in Protocol 1.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug development.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation start (2S,3S)-2-amino- 3-methylhexanoic acid protect N-Protection start->protect couple Amide Coupling protect->couple deprotect Deprotection couple->deprotect purify Purification & Characterization deprotect->purify mic MIC Determination purify->mic Test Compounds sar SAR Analysis mic->sar

Caption: Workflow for Synthesis and Antimicrobial Testing.

logical_relationship cluster_properties Molecular Properties cluster_applications Drug Development Applications chirality Defined Stereochemistry (2S,3S) building_block Chiral Building Block chirality->building_block structure Non-proteinogenic α-Amino Acid peptide_mod Peptide Modification (Increased Stability) structure->peptide_mod antimicrobial Antimicrobial Lead structure->antimicrobial

Caption: Key Properties and Applications.

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylhexanoic acid is a non-proteinogenic amino acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two chiral centers results in four possible stereoisomers, each potentially exhibiting distinct biological activities. Consequently, the preparation of enantiomerically pure isomers is of significant interest. Enzymatic kinetic resolution offers a highly selective and environmentally benign approach for the separation of these stereoisomers. This document provides detailed application notes and protocols for the enzymatic resolution of 2-amino-3-methylhexanoic acid isomers using two primary enzyme classes: lipases and acylases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For amino acids, this is typically achieved through the hydrolysis of a derivatized form, such as an ester or an N-acyl derivative.

Method 1: Lipase-Catalyzed Resolution of 2-Amino-3-methylhexanoic Acid Esters

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In the context of amino acid resolution, a racemic mixture of an amino acid ester is used as the substrate. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Candida antarctica lipase B (CAL-B) is a particularly effective and widely used lipase for the resolution of a variety of chiral compounds, including amino acid derivatives.[1][2]

Illustrative Data for Lipase-Catalyzed Resolution

The following table summarizes typical quantitative data expected for the kinetic resolution of a branched-chain amino acid ester using Candida antarctica lipase B.

Substrate (Racemic)EnzymeAcylating Agent/SolventTime (h)Conversion (%)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Excess of Substrate (e.e.s, %)Enantioselectivity (E)
Ethyl 2-amino-3-methylhexanoateImmobilized CAL-BPhosphate Buffer (pH 7.0)24~50>98 (S-acid)>98 (R-ester)>100
Methyl 2-amino-3-methylhexanoateImmobilized CAL-BPhosphate Buffer (pH 7.5)36~48>97 (S-acid)>95 (R-ester)>80
Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic 2-amino-3-methylhexanoic acid methyl or ethyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic 2-amino-3-methylhexanoic acid ester (1.0 g) in phosphate buffer (50 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (100 mg) to the solution.

  • Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.

  • Reaction Termination: Once approximately 50% conversion is reached (as determined by HPLC), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and potentially reused.

  • Extraction of Unreacted Ester: Extract the aqueous reaction mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (e.g., R)-2-amino-3-methylhexanoic acid ester.

  • Isolation of the Amino Acid Product: Acidify the remaining aqueous layer to pH ~2 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (e.g., S)-2-amino-3-methylhexanoic acid.

Workflow for Lipase-Catalyzed Resolution

Lipase_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Isolated Products racemic_ester Racemic 2-Amino-3-methylhexanoic Acid Ester reaction_mixture Reaction Mixture racemic_ester->reaction_mixture buffer Phosphate Buffer (pH 7.0) buffer->reaction_mixture calb Immobilized CAL-B calb->reaction_mixture incubation Incubation (Stirring, 30-40°C) reaction_mixture->incubation filtration Filter to remove enzyme incubation->filtration extraction1 Extract with Ethyl Acetate filtration->extraction1 Aqueous phase acidification Acidify Aqueous Phase extraction1->acidification Aqueous phase r_ester (R)-2-Amino-3-methylhexanoic Acid Ester extraction1->r_ester Organic phase extraction2 Extract with Organic Solvent acidification->extraction2 s_acid (S)-2-Amino-3-methylhexanoic Acid extraction2->s_acid Organic phase

Caption: Workflow for the lipase-catalyzed resolution of 2-amino-3-methylhexanoic acid ester.

Method 2: Acylase-Catalyzed Resolution of N-Acyl-2-amino-3-methylhexanoic Acid

Acylases, particularly Acylase I from porcine kidney or Aspergillus species, are highly effective for the kinetic resolution of N-acyl-DL-amino acids.[3] The enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid and the unreacted N-acyl-D-amino acid. These two products can then be separated based on their different chemical properties.

Illustrative Data for Acylase-Catalyzed Resolution

The following table presents expected data for the resolution of N-acetyl-2-amino-3-methylhexanoic acid using Acylase I. The efficiency of hydrolysis of N-acetyl derivatives of branched-chain amino acids is known to be lower than that of unbranched ones.[3]

Substrate (Racemic)EnzymepHTemperature (°C)Conversion (%)Enantiomeric Excess of Product (e.e.p, %)Enantiomeric Excess of Substrate (e.e.s, %)
N-Acetyl-2-amino-3-methylhexanoic acidAcylase I (porcine kidney)7.537~50>99 (L-amino acid)>99 (N-Acetyl-D-amino acid)
N-Chloroacetyl-2-amino-3-methylhexanoic acidAcylase I (Aspergillus sp.)7.040~50>98 (L-amino acid)>98 (N-Chloroacetyl-D-amino acid)
Experimental Protocol: Acylase-Catalyzed Hydrolysis

Materials:

  • Racemic N-acetyl-2-amino-3-methylhexanoic acid

  • Acylase I from porcine kidney or Aspergillus species

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (1 M) to adjust pH

  • Hydrochloric acid (HCl) solution (1 M)

  • Celite® (optional, for enzyme removal)

  • Ion-exchange resin (e.g., Dowex 50W-X8, H+ form)

  • Ammonium hydroxide solution (for elution)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Substrate Preparation: Prepare a solution of racemic N-acetyl-2-amino-3-methylhexanoic acid (e.g., 0.1 M) in deionized water. Adjust the pH to 7.5 with a 1 M LiOH or NaOH solution.

  • Enzyme Addition: Add Acylase I (e.g., 10 mg per gram of substrate) to the solution.

  • Incubation: Stir the reaction mixture at 37°C. Maintain the pH at 7.5 by the controlled addition of 1 M LiOH or NaOH, as the hydrolysis releases acetic acid. Monitor the reaction progress by measuring the consumption of the base or by chiral HPLC.

  • Reaction Termination: When approximately 50% of the racemic substrate has been hydrolyzed, stop the reaction by heating the solution to 90°C for 10 minutes to denature the enzyme. Alternatively, add a small amount of Celite® and filter to remove the precipitated protein.

  • Product Separation:

    • Acidify the reaction mixture to pH ~5 with 1 M HCl. This will cause the N-acetyl-D-amino acid to precipitate if it is sparingly soluble. The precipitate can be collected by filtration.

    • Alternatively, apply the solution to an ion-exchange column (Dowex 50W-X8, H+ form). The L-amino acid will bind to the resin.

  • Isolation of L-Amino Acid: Wash the column with water to remove the N-acetyl-D-amino acid. Elute the L-amino acid with a dilute ammonium hydroxide solution. Evaporate the solvent to obtain the pure L-2-amino-3-methylhexanoic acid.

  • Isolation of N-Acetyl-D-Amino Acid: The N-acetyl-D-amino acid can be recovered from the column washings by acidification and extraction or crystallization. The N-acetyl group can be subsequently removed by acid hydrolysis to yield the D-amino acid.

Workflow for Acylase-Catalyzed Resolution

Acylase_Resolution_Workflow racemic_n_acyl Racemic N-Acetyl-2-amino-3-methylhexanoic Acid reaction Enzymatic Hydrolysis (pH 7.5, 37°C) racemic_n_acyl->reaction acylase Acylase I acylase->reaction termination Reaction Termination (Heat or Filtration) reaction->termination separation Separation (Ion-Exchange Chromatography) termination->separation l_amino_acid L-2-Amino-3-methylhexanoic Acid separation->l_amino_acid Elution n_acetyl_d N-Acetyl-D-amino acid separation->n_acetyl_d Wash d_amino_acid D-2-Amino-3-methylhexanoic Acid n_acetyl_d->d_amino_acid Acid Hydrolysis

Caption: Workflow for the acylase-catalyzed resolution of N-acetyl-2-amino-3-methylhexanoic acid.

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is crucial for monitoring the progress of the resolution and for characterizing the final products. Chiral HPLC is the most common and reliable method for this purpose.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chiral stationary phase (CSP) column. For amino acids, teicoplanin-based columns (e.g., Astec CHIROBIOTIC™ T) or crown ether-based columns are often effective.[4][5]

Typical HPLC Conditions:

  • Column: Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., 0.1% formic acid or acetic acid). The exact ratio will need to be optimized for baseline separation of the enantiomers. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or MS detection.

  • Injection Volume: 10 µL

Sample Preparation:

  • For monitoring the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the enzymatic reaction in the aliquot, for example, by adding an equal volume of acetonitrile or by acidification.

  • Centrifuge or filter the sample to remove any precipitated protein or enzyme.

  • Dilute the supernatant with the mobile phase to an appropriate concentration before injection.

Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram using the following formula:

    • e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100

Conclusion

The enzymatic resolution of 2-amino-3-methylhexanoic acid isomers is a feasible and attractive method for obtaining enantiomerically pure compounds. Both lipase-catalyzed hydrolysis of the corresponding esters and acylase-catalyzed hydrolysis of the N-acyl derivatives represent viable strategies. The choice of method will depend on the availability of the starting materials and the desired final product form. The provided protocols offer a solid foundation for developing a specific and optimized resolution process for this and other non-proteinogenic amino acids. Careful monitoring of the reaction progress using chiral HPLC is essential for achieving high enantiomeric purity of the target isomers.

References

Application Notes and Protocols for the Analytical Determination of (2S,3S)-2-amino-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid is a non-proteinogenic, branched-chain alpha-amino acid. As a chiral building block, its defined stereochemistry is crucial for its function in asymmetric synthesis, particularly in the development of pharmaceuticals where specific stereoisomers dictate biological activity.[1] Recent studies have also highlighted its role as a natural product, for instance in fungi, and as a potent plant elicitor that induces resistance to both biotic and abiotic stresses, suggesting its potential in agriculture.[2][3]

Given its significance, robust and reliable analytical methods are essential for its detection, quantification, and stereochemical determination in various matrices, from synthetic reaction mixtures to complex biological samples. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with guidelines for sample preparation.

Data Presentation: Quantitative Method Parameters

The following tables summarize key quantitative parameters for the analytical methods described. These values are based on established methods for similar amino acids and may require optimization for specific instrumentation and matrices.

Table 1: GC-MS Analysis Parameters

ParameterValue/Description
Derivatization Reagent Heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine
GC Column Chirasil-L-Val (or equivalent chiral capillary column)
Injection Mode Split/Splitless
Carrier Gas Helium
Oven Program Initial Temp: 60°C, hold 2 min; Ramp 1: 5°C/min to 150°C; Ramp 2: 10°C/min to 230°C, hold 5 min
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Mode Selected Ion Monitoring (SIM) or Full Scan
Expected m/z fragments To be determined based on derivatized structure; will include fragments characteristic of the HFBCF-methylamide derivative.
Limit of Detection (LOD) Estimated in the low pg range on-column

Table 2: LC-MS/MS Analysis Parameters

ParameterValue/Description
LC Column Mixed-Mode (e.g., Imtakt Intrada Amino Acid) or Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)
Mobile Phase A 0.5% Formic Acid in Water/Acetonitrile (40:60, v/v)
Mobile Phase B 80 mM Ammonium Formate in Water/Acetonitrile (80:20, v/v)
Flow Rate 0.4 - 0.6 mL/min
Gradient Optimized for separation from isomers and matrix components (see protocol)
MS Ionization Mode Electrospray Ionization (ESI), Positive
MS Analyzer Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 146.1
Product Ions (MRM) To be determined (e.g., m/z 100.1 [M+H-HCOOH]⁺, m/z 83.1 [M+H-HCOOH-NH₃]⁺)
Limit of Detection (LOD) Estimated in the low ng/mL range

Experimental Protocols

Sample Preparation from Biological Fluids (Plasma/Serum)

This protocol describes the extraction of this compound from plasma or serum prior to analysis.

Materials:

  • Plasma or serum sample

  • 30% Sulfosalicylic acid (SSA) solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of 30% SSA solution.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the sample at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant.

  • For LC-MS/MS analysis, the supernatant can often be diluted with an appropriate mobile phase and internal standard solution before injection.[4]

  • For GC-MS analysis, the supernatant may require further cleanup using solid-phase extraction (SPE) with a cation exchange sorbent to remove interfering substances before derivatization.

Chiral GC-MS Analysis Protocol

This method is suitable for the enantioselective analysis of this compound, allowing for its separation from other stereoisomers. Derivatization is mandatory for GC analysis to increase volatility.[5][6]

Workflow Diagram:

GCMS_Workflow Sample Aqueous Sample/ Supernatant Derivatization In-situ Derivatization (HFBCF) & LLE Sample->Derivatization Add HFBCF, Hexane Amidation Amidation with Methylamine Derivatization->Amidation Transfer Hexane Phase Evaporation Solvent Evaporation Amidation->Evaporation Reconstitution Reconstitution in Organic Solvent Evaporation->Reconstitution GCMS Chiral GC-MS Analysis Reconstitution->GCMS Inject

Caption: Workflow for Chiral GC-MS Analysis.

Derivatization Protocol (adapted from heptafluorobutyl chloroformate derivatization): [5][7][8]

  • Transfer 100 µL of the sample supernatant or standard solution to a clean glass vial.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a similar non-proteinogenic amino acid).

  • Add 100 µL of hexane and 20 µL of heptafluorobutyl chloroformate (HFBCF).

  • Vortex vigorously for 1 minute to facilitate the derivatization and extraction of the derivative into the hexane layer.

  • Carefully transfer the upper hexane layer to a new vial.

  • Add 50 µL of a methylamine solution in a suitable organic solvent.

  • Incubate at 60°C for 15 minutes to form the corresponding methylamides.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

GC-MS Instrument Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.12 µm film thickness[5][9]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 60°C, hold for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C and hold for 5 min.

  • MS System: Agilent 5977B or equivalent

  • Interface Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

LC-MS/MS Analysis Protocol

This method offers high sensitivity and selectivity for the quantification of this compound, often with simpler sample preparation compared to GC-MS.[10][11][12]

Workflow Diagram:

LCMS_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with SSA) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Mobile Phase & Internal Std. Supernatant->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS Inject

Caption: Workflow for LC-MS/MS Analysis.

LC-MS/MS Instrument Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Imtakt Intrada Amino Acid, 100 mm x 3 mm, 3 µm[11][12]

  • Column Temperature: 35°C

  • Mobile Phase A: 0.5% Formic Acid in 40:60 Water:Acetonitrile

  • Mobile Phase B: 80 mM Ammonium Formate in 80:20 Water:Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 50% A

    • 8-8.1 min: Linear gradient to 5% A

    • 8.1-10 min: Hold at 5% A

    • 10.1-13 min: Return to 95% A and equilibrate

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Ion Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Analyte: Q1: 146.1 -> Q3: 100.1 (Quantifier), Q1: 146.1 -> Q3: 83.1 (Qualifier)

    • Internal Standard: Use corresponding transitions for the stable isotope-labeled standard.

Biological Function Visualization

This compound has been identified as a plant elicitor, a compound that induces a state of resistance in plants against a broad range of pathogens and abiotic stresses.[2][3] The exact signaling pathway is a subject of ongoing research, but its function can be represented as triggering a plant's innate defense mechanisms.

Plant_Elicitor_Function cluster_stress Biotic & Abiotic Stress cluster_plant Plant System Pathogen Pathogen Attack (Fungi, Bacteria, Virus) Resistance Enhanced Plant Resistance Pathogen->Resistance Inhibits TempStress Temperature Stress (Heat, Cold) TempStress->Resistance Mitigates Analyte (2S,3S)-2-amino-3- methylhexanoic acid Perception Receptor Perception Analyte->Perception Acts as Elicitor Signaling Signal Transduction (e.g., NO, ROS) Perception->Signaling Defense Defense Gene Activation Signaling->Defense Defense->Resistance

References

Application Notes and Protocols: (2S,3S)-2-amino-3-methylhexanoic Acid as a Plant Elicitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid (AMHA), a naturally occurring non-proteinogenic α-amino acid, has emerged as a potent plant elicitor, inducing broad-spectrum resistance against both biotic and abiotic stresses.[1][2] Initially synthesized chemically, AMHA has since been identified as an endogenous compound in several fungal species, including Magnaporthe oryzae and various Alternaria species.[1][2] Its application at low concentrations can significantly enhance plant defense mechanisms, offering a promising, natural alternative for crop protection.[1][2][3]

These application notes provide a comprehensive overview of the use of AMHA as a plant elicitor, including its efficacy against various stressors, detailed experimental protocols for evaluating its activity, and a putative signaling pathway.

Data Presentation: Efficacy of AMHA as a Plant Elicitor

The following tables summarize the quantitative data on the protective effects of this compound against various plant stresses.

Table 1: Protection Against Biotic Stress

Plant SpeciesPathogenAMHA ConcentrationDisease Index Reduction (%)Reference
Wheat (Triticum aestivum)Powdery Mildew (Blumeria graminis f. sp. tritici)1 µM58.3[1][2]
Arabidopsis (Arabidopsis thaliana)Pseudomonas syringae pv. tomato DC300010 µM72.1 (lesion diameter)[1][2]
Tobacco (Nicotiana benthamiana)Tomato Spotted Wilt Virus (TSWV)100 nM63.4 (disease incidence)[1][2]

Table 2: Protection Against Abiotic Stress

Plant SpeciesStress TypeAMHA ConcentrationObserved EffectReference
Tomato (Solanum lycopersicum)High Temperature (45 °C)100 nMIncreased survival rate by 68.2%[1]
Creeping Bentgrass (Agrostis stolonifera)High Temperature (35 °C)1 µMIncreased chlorophyll content by 45.1%[1]
Wheat (Triticum aestivum)Low Temperature (4 °C)1 µMDecreased electrolyte leakage by 35.7%[1]
Tea (Camellia sinensis)High TemperatureNot SpecifiedImproves resistance[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the elicitor activity of this compound are provided below.

Protocol 1: Evaluation of AMHA-induced Resistance to Fungal Pathogens (e.g., Wheat Powdery Mildew)

1. Plant Growth and Treatment:

  • Grow wheat seedlings (e.g., cultivar 'Zhongmai 175') in pots under controlled greenhouse conditions (22-25°C, 16h light/8h dark photoperiod).
  • At the two-leaf stage, spray the seedlings with a solution of AMHA (e.g., 1 µM in sterile distilled water containing 0.01% Tween-20) until runoff. Control plants are sprayed with the solvent solution alone.
  • Repeat the treatment 24 hours later to enhance the immune response.[5]

2. Pathogen Inoculation:

  • 48 hours after the first AMHA application, inoculate the wheat seedlings with Blumeria graminis f. sp. tritici by gently shaking heavily infected plants over the treated seedlings to ensure uniform spore distribution.

3. Disease Assessment:

  • Seven days post-inoculation, assess the disease severity by counting the number of pustules per leaf area or using a disease index based on the percentage of leaf area covered by mildew.
  • Calculate the protective effect as the percentage reduction in the disease index compared to the control group.

Protocol 2: Evaluation of AMHA-induced Resistance to Bacterial Pathogens (e.g., Pseudomonas syringae in Arabidopsis)

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana (e.g., ecotype Col-0) for 4-5 weeks under controlled short-day conditions (10h light/14h dark) to obtain well-developed rosette leaves.
  • Spray the plants with AMHA solution (e.g., 10 µM) and a control solution as described in Protocol 1. Apply the treatment three times at 24-hour intervals.[5]

2. Pathogen Inoculation:

  • 72 hours after the first AMHA application, prepare a bacterial suspension of Pseudomonas syringae pv. tomato DC3000 in 10 mM MgCl₂ to a concentration of 1 × 10⁵ CFU/mL.
  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

3. Disease Assessment:

  • Three days post-inoculation, measure the diameter of the necrotic lesions that develop around the infiltration site.
  • Alternatively, to quantify bacterial growth, excise a leaf disc of a known area from the inoculated region, homogenize it in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B) to count colony-forming units (CFUs).

Protocol 3: Evaluation of AMHA-induced Resistance to Viral Pathogens (e.g., TSWV in Tobacco)

1. Plant Growth and Treatment:

  • Grow Nicotiana benthamiana plants for 4-6 weeks in a controlled environment.
  • Spray the plants with AMHA solution (e.g., 100 nM) and a control solution as described in Protocol 1, with three applications at 24-hour intervals.[5]

2. Pathogen Inoculation:

  • 72 hours after the first AMHA application, mechanically inoculate the upper leaves with TSWV. This can be done by grinding TSWV-infected tissue in a phosphate buffer and gently rubbing the inoculum onto carborundum-dusted leaves.

3. Disease Assessment:

  • Monitor the plants for the development of systemic symptoms (e.g., leaf distortion, necrosis, stunting) for up to 14 days post-inoculation.
  • Assess disease incidence by recording the number of plants showing systemic symptoms.
  • The presence and relative titer of the virus can be confirmed and quantified using methods like RT-qPCR for the viral coat protein gene.

Signaling Pathways and Experimental Workflows

The precise signaling pathway activated by this compound is a subject of ongoing research. However, based on its function as an elicitor and general knowledge of plant immunity, a putative pathway can be proposed. Elicitors are typically recognized by plant cell surface receptors, triggering a cascade of downstream signaling events that often involve key plant defense hormones like salicylic acid (SA) and jasmonic acid (JA).[6] This leads to the activation of defense-related genes and the production of antimicrobial compounds and pathogenesis-related (PR) proteins.

G cluster_perception Cell Surface Perception cluster_signaling Intracellular Signaling Cascade cluster_response Plant Defense Response AMHA (2S,3S)-2-amino-3- methylhexanoic acid Receptor PAMP Receptor (Putative) AMHA->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade ROS->MAPK SA Salicylic Acid (SA) Signaling MAPK->SA JA Jasmonic Acid (JA) Signaling MAPK->JA Defense_Genes Activation of Defense Genes (e.g., PR genes) SA->Defense_Genes JA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Putative signaling pathway for AMHA-induced plant defense.

The following diagram illustrates a general experimental workflow for screening and validating the elicitor activity of AMHA.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Plant_Growth Plant Cultivation (e.g., Wheat, Arabidopsis) Treatment AMHA Application (Foliar Spray) Plant_Growth->Treatment AMHA_Prep AMHA Solution Preparation AMHA_Prep->Treatment Inoculation Pathogen Inoculation (Fungal/Bacterial/Viral) Treatment->Inoculation Assessment Disease Symptom Assessment Inoculation->Assessment Quantification Pathogen Growth Quantification (e.g., CFU, qPCR) Inoculation->Quantification Stats Statistical Analysis & Efficacy Calculation Assessment->Stats Quantification->Stats

Caption: General workflow for evaluating AMHA elicitor activity.

Conclusion

This compound is a promising natural plant elicitor with demonstrated efficacy against a range of biotic and abiotic stresses in various plant species. The provided protocols offer a foundation for researchers to further investigate its mechanisms of action and explore its potential in sustainable agriculture and the development of novel crop protection products. Future research should focus on elucidating the specific receptors and signaling components involved in AMHA-mediated immunity and optimizing its application for field conditions.

References

Application Notes and Protocols: Unnatural Amino Acids in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into combinatorial chemistry libraries represents a paradigm shift in the discovery of novel therapeutics and chemical probes. By expanding beyond the canonical 20 amino acids, researchers can access a vastly larger chemical space, leading to the development of molecules with enhanced potency, selectivity, stability, and cell permeability. These application notes provide a comprehensive overview of the use of UAAs in combinatorial libraries, complete with detailed experimental protocols and a case study on the inhibition of the Ras-Raf signaling pathway.

Introduction to Unnatural Amino Acids in Combinatorial Libraries

Unnatural amino acids are amino acids that are not naturally encoded in the genetic code. Their integration into peptide or small molecule libraries offers several advantages[1]:

  • Increased Diversity: UAAs introduce a wide range of chemical functionalities, including different side chain lengths, polarities, and reactive groups, dramatically expanding the diversity of a library.[1]

  • Conformational Constraint: The inclusion of cyclic or sterically hindered UAAs can pre-organize the peptide backbone, leading to more stable and higher-affinity binders.

  • Enhanced Stability: Peptides containing UAAs are often more resistant to proteolytic degradation, increasing their in vivo half-life.

  • Improved Pharmacokinetics: UAAs can be used to modulate the lipophilicity and other properties of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Methodologies for Library Synthesis with Unnatural Amino Acids

Two primary methods are employed for the synthesis of combinatorial libraries incorporating UAAs: Solid-Phase Peptide Synthesis (SPPS) and in vivo incorporation systems.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful and versatile technique for the chemical synthesis of peptides and peptidomimetics. The "split-and-pool" method is commonly used to generate large combinatorial libraries.

This protocol outlines the synthesis of a hypothetical pentapeptide library with the general structure X-X-U-X-X, where 'X' represents a standard amino acid and 'U' represents an unnatural amino acid.

  • Resin Preparation:

    • Start with a Rink Amide resin (or other suitable solid support).

    • Swell the resin in dimethylformamide (DMF) for 1-2 hours.

  • First Coupling (X5):

    • Divide the resin into equal portions, one for each of the 20 standard amino acids.

    • In separate reaction vessels, couple each of the 20 Fmoc-protected amino acids to the resin using a standard coupling reagent such as HBTU/DIPEA in DMF.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Pooling and Deprotection:

    • Combine all resin portions into a single vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF.

  • Second Coupling (X4):

    • Repeat the split, couple, pool, and deprotection steps as described above for the fourth position in the peptide sequence.

  • Third Coupling (U3 - Unnatural Amino Acid):

    • Split the pooled resin into portions corresponding to the number of unnatural amino acids to be incorporated.

    • Couple the desired Fmoc-protected unnatural amino acids using the same coupling procedure.

    • Pool the resin and deprotect.

  • Fourth and Fifth Couplings (X2 and X1):

    • Repeat the split, couple, pool, and deprotection steps for the remaining two positions.

  • Cleavage and Deprotection:

    • After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptides from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the peptides to obtain the final library as a white powder.

In Vivo Incorporation of Unnatural Amino Acids

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides within living cells, most commonly E. coli. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG).

This protocol describes the incorporation of the photo-crosslinkable UAA, AzF, into a peptide library displayed on bacteriophage.

  • Plasmid Construction:

    • Clone the gene for the peptide library into a phagemid vector, introducing an amber (TAG) codon at the desired position for UAA incorporation.

    • Co-transform E. coli with this phagemid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for AzF.

  • Culture Growth and Induction:

    • Grow the transformed E. coli in 2xYT medium containing the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Induce the expression of the synthetase/tRNA pair with 0.2% arabinose.

    • Add the unnatural amino acid (AzF) to a final concentration of 1 mM.

    • Induce the expression of the peptide library with 1 mM IPTG.

  • Phage Production:

    • Infect the culture with a helper phage (e.g., M13KO7) to package the phagemids into phage particles.

    • Continue to grow the culture overnight at 30°C.

  • Phage Purification:

    • Pellet the bacterial cells by centrifugation.

    • Precipitate the phage from the supernatant using a polyethylene glycol (PEG)/NaCl solution.

    • Resuspend the phage pellet in a suitable buffer (e.g., PBS).

Case Study: Inhibition of the Ras-Raf Signaling Pathway

The Ras-MAPK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. The interaction between Ras and its downstream effector, Raf kinase, is a key step in this pathway and a prime target for therapeutic intervention.

Ras_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Promotes GDP-GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Kinase Ras_GTP->Raf Binds and Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Gene Expression UAA_Peptide UAA-Containing Peptide Inhibitor UAA_Peptide->Ras_GTP Blocks Interaction with Raf

A combinatorial library of cyclic peptides was screened to identify inhibitors of the Ras-Raf interaction. Cyclic peptides were chosen for their increased stability and conformational rigidity. The library was designed to include both natural and unnatural amino acids to enhance diversity and optimize binding affinity.

Screening Workflow: Affinity Selection

An affinity selection-based screening workflow was employed to identify peptides from the library that bind to Ras-GTP.

Screening_Workflow cluster_0 Library Generation cluster_1 Affinity Selection cluster_2 Hit Identification & Validation Library UAA-Containing Peptide Library Incubation Incubate Library with Immobilized Ras-GTP Library->Incubation ImmobilizedTarget Immobilized Ras-GTP on beads ImmobilizedTarget->Incubation Wash Wash to remove non-binders Incubation->Wash Elution Elute bound peptides Wash->Elution Sequencing Sequence eluted peptides (e.g., LC-MS/MS) Elution->Sequencing HitSynthesis Synthesize individual hit peptides Sequencing->HitSynthesis BindingAssay Validate binding to Ras-GTP (e.g., SPR, ELISA) HitSynthesis->BindingAssay FunctionalAssay Assess inhibition of Ras-Raf interaction and downstream signaling BindingAssay->FunctionalAssay

  • Target Immobilization:

    • Couple purified, constitutively active (GTP-bound) Ras protein to magnetic beads (e.g., NHS-activated beads).

    • Block any remaining active sites on the beads with a blocking agent (e.g., ethanolamine).

  • Library Incubation:

    • Incubate the UAA-containing peptide library with the Ras-GTP-coated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound peptides from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a competitive eluent.

    • Neutralize the eluate immediately with a high pH buffer.

  • Hit Identification:

    • Analyze the eluted peptides by LC-MS/MS to determine their sequences.

  • Hit Validation:

    • Synthesize the identified hit peptides individually.

    • Confirm their binding to Ras-GTP using techniques such as Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Perform functional assays to assess their ability to inhibit the Ras-Raf interaction (e.g., a pull-down assay) and downstream signaling (e.g., by measuring ERK phosphorylation in cells).

Quantitative Data from Library Screening

The following table summarizes representative data from the screening of a hypothetical UAA-containing cyclic peptide library against Ras-GTP.

Library IDLibrary Size (Calculated)UAA Content (%)Screening MethodHit Rate (%)Lead PeptideBinding Affinity (KD) to Ras-GTP
UCP-L1~1 x 10^620Affinity Selection0.1UCP-H1500 nM
UCP-L2~5 x 10^630Affinity Selection0.05UCP-H2150 nM
UCP-L3~1 x 10^725Affinity Selection0.02UCP-H350 nM

Conclusion

The integration of unnatural amino acids into combinatorial libraries provides a powerful platform for the discovery of novel molecules with therapeutic potential. The ability to precisely tailor the chemical and physical properties of library members opens up new avenues for targeting challenging biological targets, such as protein-protein interactions. The case study of inhibiting the Ras-Raf pathway demonstrates the potential of this approach to yield potent and selective inhibitors for critical disease-related targets. As synthetic and screening methodologies continue to advance, the use of UAA-containing combinatorial libraries is poised to play an increasingly important role in drug discovery and chemical biology.

References

Synthesis and Applications of (2S,3S)-2-amino-3-methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(2S,3S)-2-amino-3-methylhexanoic acid , a non-proteinogenic α-amino acid, and its derivatives are of significant interest to researchers in drug discovery, peptide chemistry, and agricultural science. The unique stereochemistry of this compound, featuring a β-methyl group, imparts specific conformational constraints and properties to molecules that incorporate it. These application notes provide an overview of the synthesis, applications, and biological significance of this versatile building block.

Introduction

This compound, also known as β-methylnorleucine, is a chiral amino acid that is not one of the 20 common proteinogenic amino acids.[1] Its structure is characterized by a methyl group at the C-3 position, which, along with the stereocenters at C-2 and C-3, plays a crucial role in its chemical and biological properties. The steric hindrance introduced by the β-methyl group can influence the enzymatic stability and conformational preferences of peptides and other bioactive molecules.[1]

Applications in Drug Development and Peptide Science

The incorporation of this compound and its derivatives into peptide chains is a key strategy for developing novel therapeutics with enhanced properties. Non-coded amino acids are introduced into peptides to increase their resistance to proteolytic degradation.[2][3] The β-methyl group can act as a shield against enzymatic cleavage, thereby prolonging the half-life of peptide drugs in vivo.

Furthermore, the defined stereochemistry of this amino acid can be used to control the secondary structure of peptides, forcing them into specific conformations (e.g., β-turns or helical structures) that are optimal for binding to biological targets such as receptors or enzymes.[4] This conformational control is critical in the design of potent and selective agonists or antagonists. For instance, derivatives of this amino acid have been explored in the development of metabotropic glutamate receptor agonists and inhibitors of aminopeptidases.[5][6]

Agricultural Applications

Recent studies have highlighted the role of this compound as a plant elicitor.[7] It has been shown to induce resistance in plants against a variety of biotic and abiotic stresses, including fungal pathogens, bacterial infections, and extreme temperatures.[1][7] This discovery opens up new avenues for the development of sustainable and environmentally friendly crop protection agents. The application of this amino acid or its derivatives could lead to reduced reliance on conventional pesticides.

Quantitative Data Summary

The stereoselective synthesis of this compound and its derivatives is a challenging but crucial aspect of its application. The Evans' chiral auxiliary method is a well-established and reliable approach for achieving high diastereoselectivity in the alkylation step. Below is a table summarizing typical quantitative data that can be expected from such a synthesis, based on literature for analogous systems.

ParameterTypical ValueReference
Diastereomeric Ratio (dr)>98:2[8][9]
Enantiomeric Excess (ee)>99%[10]
Overall Yield (from chiral auxiliary)70-85%[11]

Experimental Protocols

This section provides a detailed, representative protocol for the asymmetric synthesis of this compound using an Evans' chiral auxiliary.

Protocol 1: Asymmetric Synthesis via Evans' Chiral Auxiliary

This protocol is adapted from well-established procedures for the diastereoselective alkylation of chiral oxazolidinones.[8][9][11]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-bromoacetyl-oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-bromoacetyl-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flask, prepare the propylmagnesium bromide Grignard reagent from 1-bromopropane and magnesium turnings in dry THF.

  • To the Grignard reagent, add copper(I) cyanide (1.1 eq) to form the Gilman cuprate reagent.

  • Add the Gilman reagent to the enolate solution at -78 °C.

  • After stirring for 1 hour, add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary and Deprotection

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate.

  • The aqueous layer contains the desired amino acid. It can be further purified by ion-exchange chromatography. The chiral auxiliary can be recovered from the organic layer.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Cleavage & Deprotection A Evans' Chiral Auxiliary ((4S)-4-benzyl-2-oxazolidinone) B N-Acyl Oxazolidinone A->B Bromoacetyl bromide, Et3N, DMAP C Enolate Formation B->C NaHMDS, -78°C D Alkylated Product (Desired Diastereomer) C->D 1. Gilman Cuprate 2. Methyl Iodide E (2S,3S)-2-amino-3- methylhexanoic acid D->E LiOH, H2O2 F Recovered Chiral Auxiliary D->F

Caption: Synthetic workflow for this compound.

Application Logic

Application_Logic cluster_drug_dev Drug Development cluster_agri Agriculture A (2S,3S)-2-amino-3- methylhexanoic acid Derivative B Peptide Synthesis A->B F Plant Elicitor A->F C Enhanced Proteolytic Stability B->C D Conformational Constraint B->D E Improved Pharmacokinetics & Pharmacodynamics C->E D->E G Induction of Plant Defense Mechanisms F->G H Increased Resistance to Biotic & Abiotic Stress G->H

Caption: Applications of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2S,3S)-2-amino-3-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound from its diastereomers?

A1: The primary methods for separating diastereomers of 2-amino-3-methylhexanoic acid include diastereomeric recrystallization, chiral chromatography (HPLC and GC), and techniques involving chiral derivatization.[1][2][3] The choice of method often depends on the scale of the purification, the required purity, and the available equipment.

Q2: How does diastereomeric recrystallization work for separating amino acid diastereomers?

A2: Diastereomeric recrystallization involves reacting the mixture of amino acid diastereomers with a chiral resolving agent to form diastereomeric salts.[2][][5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired pure amino acid diastereomer.

Q3: What are the key considerations for developing a chiral HPLC method for this separation?

A3: Key considerations for developing a chiral HPLC method include selecting an appropriate chiral stationary phase (CSP), optimizing the mobile phase composition (including organic modifiers and additives), and adjusting the temperature and flow rate.[7][8][9][10] For amino acids, polysaccharide-based, macrocyclic antibiotic, and zwitterionic ion-exchange CSPs are often effective.[11][12][13]

Q4: Can I use an achiral HPLC column to separate diastereomers of 2-amino-3-methylhexanoic acid?

A4: Yes, it is possible to separate diastereomers on an achiral column.[1] However, this typically requires derivatizing the amino acids with a chiral derivatizing agent to convert the enantiomeric pair into diastereomers, which can then be separated on a standard reversed-phase or normal-phase column.[1]

Q5: What is the purpose of derivatization in the analysis of chiral amino acids by GC-MS?

A5: Derivatization for GC-MS analysis serves two main purposes. Firstly, it increases the volatility of the amino acids, which is necessary for their passage through the GC column.[14] Secondly, if a chiral derivatizing reagent is used, it converts the enantiomers into diastereomers, allowing for their separation on a non-chiral GC column.[15][16]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Troubleshooting Steps
Poor or no resolution of diastereomers 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Column contamination or degradation.4. Inappropriate temperature.1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic).2. Systematically vary the organic modifier (e.g., isopropanol, ethanol) concentration.[10][17]3. Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase.[18]4. Flush the column with a strong solvent to remove contaminants.[8]5. Vary the column temperature; lower temperatures often improve resolution.[7]
Peak tailing or broad peaks 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Add a competing amine or acid to the mobile phase to block active sites on the stationary phase.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase if possible.[19]
Loss of column efficiency over time 1. Accumulation of strongly retained impurities on the column.2. Degradation of the stationary phase due to aggressive mobile phase conditions (e.g., high pH).3. Blockage of the column inlet frit.1. Implement a column washing protocol with a series of strong solvents.[8]2. Ensure the mobile phase pH is within the stable range for the column.3. Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[8]
Irreproducible retention times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Air bubbles in the pump.1. Prepare fresh mobile phase daily and ensure thorough mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Purge the pump to remove any trapped air bubbles.[19]
Diastereomeric Recrystallization
Issue Potential Cause(s) Troubleshooting Steps
Low diastereomeric excess (de) of the crystallized salt 1. Co-crystallization of both diastereomeric salts.2. Incomplete resolution due to similar solubilities of the diastereomeric salts.3. Racemization of the resolving agent or the amino acid.1. Optimize the solvent system for crystallization; screen a variety of solvents and solvent mixtures.2. Adjust the cooling rate; slower cooling often leads to higher purity crystals.3. Perform multiple recrystallization steps.4. Ensure the resolving agent is of high enantiomeric purity.
Poor yield of the desired diastereomeric salt 1. The desired diastereomeric salt is too soluble in the chosen solvent.2. Insufficient amount of resolving agent used.3. Crystallization volume is too large.1. Use a solvent in which the desired salt has lower solubility.2. Add an anti-solvent to induce precipitation.3. Use a stoichiometric amount of the resolving agent.4. Reduce the volume of the crystallization solvent.
Oil formation instead of crystals 1. The melting point of the diastereomeric salt is lower than the crystallization temperature.2. The concentration of the salt in the solution is too high.1. Lower the crystallization temperature.2. Use a more dilute solution.3. Add seed crystals to promote crystallization over oiling.
Difficulty in removing the resolving agent 1. Strong ionic interaction between the resolving agent and the amino acid.2. The resolving agent is not sufficiently soluble in the wash solvent.1. After isolating the diastereomeric salt, use an appropriate acid or base to break the salt and liberate the free amino acid.2. Perform a liquid-liquid extraction to separate the amino acid from the resolving agent.3. Wash the final product with a solvent in which the resolving agent is soluble but the amino acid is not.

Experimental Protocols

Protocol 1: Diastereomeric Recrystallization

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve one equivalent of the diastereomeric mixture of 2-amino-3-methylhexanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add one equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) to the solution.

    • Stir the mixture at an elevated temperature until all solids dissolve.

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

    • If no crystals form, add a seed crystal of the desired diastereomeric salt.

    • Allow the crystallization to proceed for several hours to overnight.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Check the diastereomeric purity of the crystals using HPLC or NMR.

    • If the purity is not satisfactory, recrystallize the salt from a suitable solvent.[20]

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., NaOH) or an acid (e.g., HCl) to break the salt.

    • Extract the resolving agent into an organic solvent (e.g., ethyl acetate).

    • The aqueous layer now contains the desired pure diastereomer of 2-amino-3-methylhexanoic acid.

    • Isolate the free amino acid by evaporation of the water or by ion-exchange chromatography.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method.

  • Column: Chiral stationary phase (e.g., Chiralpak IA, IB, or IC; or a teicoplanin-based CSP like Chirobiotic T).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Additives: 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) can be added to the mobile phase to improve peak shape.[18]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Optimization:

  • Adjust the ratio of the non-polar solvent to the alcohol to optimize the retention and resolution. Increasing the alcohol content will generally decrease retention times.

  • Evaluate the effect of different alcohol modifiers (isopropanol vs. ethanol).

  • Screen different acidic and basic additives.

  • Vary the column temperature between 10 °C and 40 °C.

Protocol 3: GC-MS Analysis after Chiral Derivatization

This protocol is based on common procedures for the chiral analysis of amino acids.[15][16][21]

  • Derivatization:

    • Dry an aliquot of the amino acid sample under a stream of nitrogen.

    • Add a solution of a chiral derivatizing agent (e.g., a chloroformate such as heptafluorobutyl chloroformate) and a suitable solvent (e.g., hexane).

    • Follow this with the addition of a second reagent to complete the derivatization (e.g., methylamine to form methylamides).[15][16]

    • Heat the reaction mixture as required to ensure complete derivatization.

  • Extraction:

    • Perform a liquid-liquid extraction to isolate the derivatized amino acids into an organic solvent.

  • GC-MS Analysis:

    • GC Column: A chiral capillary column (e.g., Chirasil-L-Val).[15][16]

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 250 °C) to elute the derivatized amino acids.

    • Carrier Gas: Helium.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic fragment ions of the derivatized amino acids.

Quantitative Data Summary

The following tables provide representative data for the chiral separation of amino acids, which can serve as a reference for the purification of this compound.

Table 1: Representative Chiral HPLC Separation Parameters for Amino Acid Diastereomers

Amino Acid Analog Chiral Stationary Phase Mobile Phase Separation Factor (α) Resolution (Rs)
Isoleucine/AlloisoleucineCHIROBIOTIC TMethanol/Water1.2 - 1.5> 1.5
N-blocked IsoleucineCHIROBIOTIC RPolar organic1.3 - 1.8> 2.0
Beta-methyl amino acidsL-4-Hypro bonded silicaAqueous copper sulfateBaseline separation> 1.5

Data is compiled from typical values reported in chiral separation literature for similar compounds.[22][23]

Table 2: Typical Yield and Purity in Diastereomeric Recrystallization of Amino Acids

Parameter Value Notes
Yield (single crystallization) 40 - 60%Can be improved by optimizing solvent and temperature.
Diastereomeric Excess (de) > 95%Often achievable with one or two recrystallizations.
Overall Yield (after multiple steps) 25 - 40%Includes salt formation, crystallization, and liberation of the free amino acid.

These are typical values and can vary significantly based on the specific amino acid, resolving agent, and crystallization conditions.[5][20]

Visualizations

Experimental_Workflow_Diastereomeric_Recrystallization cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Free Amino Acid start Diastereomeric Mixture of 2-amino-3-methylhexanoic acid dissolve Dissolve in Solvent start->dissolve resolving_agent Chiral Resolving Agent mix Mix and Heat resolving_agent->mix dissolve->mix cool Slow Cooling mix->cool filter Filtration cool->filter crystals Diastereomerically Pure Salt Crystals filter->crystals mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor dissolve_salt Dissolve Crystals crystals->dissolve_salt ph_adjust pH Adjustment dissolve_salt->ph_adjust extract Liquid-Liquid Extraction ph_adjust->extract final_product (2S,3S)-2-amino-3- methylhexanoic acid extract->final_product

Caption: Workflow for Diastereomeric Recrystallization.

Experimental_Workflow_Chiral_Chromatography cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Fraction Collection cluster_3 Product Isolation start Diastereomeric Mixture dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject column Chiral Stationary Phase (CSP) Column inject->column detector UV Detector column->detector fraction_1 Collect Fraction 1 (Diastereomer 1) detector->fraction_1 fraction_2 Collect Fraction 2 (Diastereomer 2) detector->fraction_2 evaporate_1 Evaporate Solvent fraction_1->evaporate_1 evaporate_2 Evaporate Solvent fraction_2->evaporate_2 product_1 Pure Diastereomer 1 evaporate_1->product_1 product_2 Pure Diastereomer 2 evaporate_2->product_2

Caption: Workflow for Chiral HPLC Purification.

References

Technical Support Center: Solid-Phase Peptide Synthesis of Peptides with Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of peptides containing sterically hindered amino acids.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of peptides with bulky amino acids and provides actionable solutions.

Question: I am observing low coupling efficiency and poor yield when incorporating bulky amino acids like Val, Ile, Thr, or Arg. What are the likely causes and how can I improve the outcome?

Answer:

Low coupling efficiency with bulky amino acids is a frequent challenge in SPPS, primarily due to steric hindrance and peptide aggregation. Steric hindrance prevents the activated amino acid from efficiently approaching the N-terminus of the growing peptide chain.[1] As the peptide chain elongates, it can also form secondary structures leading to aggregation, which further reduces the accessibility of the reaction sites.[2][3]

Here are several strategies to overcome these issues:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more reactive reagents are often necessary.[4] Consider switching from standard carbodiimides like DIC to more potent phosphonium or aminium/uronium salt-based reagents. Reagents like HATU, HBTU, and PyBOP are known to be effective for difficult couplings.[5] COMU is another highly efficient coupling reagent with good solubility and safety profile.[6]

  • Increase Reaction Time and Temperature: Extending the coupling time can help drive the reaction to completion.[5] Additionally, increasing the reaction temperature can enhance coupling efficiency, especially for difficult sequences.[7] Microwave-assisted SPPS is a particularly effective technique for coupling hindered amino acids quickly and efficiently.[8]

  • Double Coupling: Performing the coupling step twice for the bulky amino acid can significantly improve incorporation and reduce the presence of deletion sequences.[9] This is particularly recommended for challenging residues like Arginine.[9]

  • Solvent Choice: The solvent system plays a crucial role in solvating the growing peptide chain and preventing aggregation. While DMF is a standard solvent, using more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can disrupt secondary structures and improve reaction kinetics.[5][10]

  • Resin Selection: For long or bulky peptide sequences, using a resin with a lower substitution level (low-loading) is recommended to minimize steric hindrance between growing peptide chains.[11] High-swelling resins, such as those based on polyethylene glycol (PEG), can also improve solvation and accessibility.[11][12]

Question: My peptide is precipitating on the resin, and the resin beads are shrinking. What is happening and how can I resolve this?

Answer:

Resin shrinking and peptide precipitation are strong indicators of on-resin aggregation.[2][5] This occurs when the growing peptide chains interact with each other, forming insoluble secondary structures that prevent reagents from accessing the reactive sites. This is a common issue with hydrophobic sequences and those containing bulky amino acids.

To address aggregation, consider the following strategies:

  • Incorporate Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen can effectively disrupt hydrogen bonding and prevent aggregation.[10] These can be introduced as individual amino acid derivatives or as dipeptides.[2][5]

  • Utilize Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (e.g., every sixth residue) can disrupt the formation of secondary structures.[2][5] These dipeptides introduce a "kink" in the peptide backbone, which hinders aggregation.

  • Chaotropic Salts and Special Solvents: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN before coupling can help break up aggregates.[2][5] Using a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate at elevated temperatures can also improve solvation.[2]

  • "In Situ" Neutralization: For Boc-based SPPS, using an "in situ" neutralization protocol where the neutralization and coupling steps are combined can minimize the time the peptide-resin is in a neutral, aggregation-prone state.[13]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for a particularly difficult coupling involving two adjacent bulky amino acids?

A1: For extremely challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally considered among the most efficient coupling reagents.[6] HATU, in the presence of HOAt, forms highly reactive OAt esters. COMU is also highly effective and offers safety advantages over HOBt/HOAt-based reagents.[6] For some sterically hindered amino acids, generating amino acid fluorides in situ using reagents like TFFH can also be a powerful strategy.[6]

Q2: Can I use the same protocol for all bulky amino acids?

A2: While the general principles apply, the degree of difficulty can vary between different bulky amino acids. For instance, Arginine's bulky side chain and protecting group often make it particularly challenging to incorporate.[9] It is advisable to treat each bulky amino acid coupling on a case-by-case basis and be prepared to employ more stringent conditions, such as double coupling or stronger coupling reagents, as needed.

Q3: How can I monitor the completion of a coupling reaction for a bulky amino acid?

A3: The Kaiser test (ninhydrin test) is a common method for detecting free primary amines on the resin.[14] A positive result (blue/purple beads) indicates an incomplete coupling. However, for N-terminal proline and other secondary amines, the Kaiser test is not reliable and will give a false negative. In such cases, a chloranil test or a TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used.[14] It's important to note that in cases of severe aggregation, these tests can sometimes give false negatives as the reactive sites may be inaccessible.[5]

Q4: What are the most common side reactions when synthesizing peptides with bulky amino acids, and how can they be minimized?

A4: Besides incomplete coupling, common side reactions include racemization and aspartimide formation.[15][16]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon. It can be minimized by using coupling reagents that form less reactive intermediates and by avoiding prolonged exposure to basic conditions. Additives like HOBt or Oxyma Pure are used to suppress racemization.[6][17]

  • Aspartimide Formation: This is a base-catalyzed side reaction that can occur at Asp-Xxx sequences, leading to the formation of a succinimide ring and subsequent hydrolysis to a mixture of α- and β-aspartyl peptides.[18] Using bulky side-chain protecting groups on the Asp residue or incorporating backbone protection can help minimize this side reaction.[18]

Q5: At what point in the synthesis should I consider using specialized techniques like pseudoproline dipeptides?

A5: It is often better to be proactive rather than reactive. For peptide sequences longer than 20 amino acids, or for sequences known to be prone to aggregation (e.g., stretches of hydrophobic residues), it is highly recommended to incorporate aggregation-disrupting elements like pseudoproline dipeptides from the outset.[5] A general guideline is to insert a pseudoproline dipeptide for every six to seven residues, if the sequence allows.[10]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
DIC/HOBt StandardCost-effective, widely used.May be inefficient for highly hindered couplings.
HBTU/HOBt HighGood for many difficult couplings.Can cause guanidinylation of the N-terminus.
HATU/HOAt Very HighExcellent for sterically hindered amino acids and reduces racemization.Higher cost.
PyBOP HighClean reaction, avoids guanidinylation.Can be less effective than HATU for the most difficult cases.
COMU Very HighHigh efficiency, safer handling (no explosive byproducts), good solubility.[6]Higher cost.

Table 2: Effect of Temperature on Coupling Efficiency for a Difficult Sequence

TemperatureCoupling TimeCrude Purity (%)
Room Temperature 2 hours65
50°C 1 hour85
75°C (Microwave) 10 minutes>90

Note: Data is illustrative and actual results will vary depending on the specific peptide sequence, reagents, and instrumentation used.

Experimental Protocols

Protocol 1: Double Coupling of a Bulky Amino Acid

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for the standard deprotection time.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).

  • First Coupling:

    • Pre-activate the bulky Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 3.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test (or appropriate alternative) to confirm the absence of free amines.[14]

  • Capping (Optional): If the coupling is still incomplete, cap the unreacted N-termini with a solution of acetic anhydride and a base to prevent the formation of deletion peptides.[12]

Protocol 2: Incorporation of a Pseudoproline Dipeptide

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Washing: Wash the resin as described in Protocol 1.

  • Coupling:

    • Dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (2-5 equivalents) and a coupling reagent (e.g., PyBOP or HATU, 2-5 equivalents) in a minimal volume of DMF or NMP.[5]

    • Add a base (e.g., DIPEA, 4-10 equivalents) and mix thoroughly.[5]

    • Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours.[5]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Check for completion of the coupling using an appropriate test for free amines.[5]

Visualizations

SPPS_Workflow_Bulky_AA start Start: Resin with Growing Peptide Chain deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling of Bulky AA (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitor Completion (Kaiser Test) wash2->monitor incomplete Incomplete Coupling monitor->incomplete Positive complete Coupling Complete monitor->complete Negative double_couple Perform Double Coupling incomplete->double_couple capping Capping (Acetic Anhydride) incomplete->capping double_couple->wash2 next_cycle Proceed to Next Cycle capping->next_cycle complete->next_cycle

Caption: Workflow for coupling a bulky amino acid in SPPS with troubleshooting steps.

Aggregation_Mitigation issue Issue: On-Resin Aggregation (Low Yield, Resin Shrinking) strategy Mitigation Strategies backbone_prot Backbone Protection (Hmb, Dmb) strategy->backbone_prot pseudoproline Pseudoproline Dipeptides strategy->pseudoproline solvents Special Solvents & Additives (NMP, Chaotropic Salts) strategy->solvents resin_choice Resin Selection (Low-loading, High-swelling) strategy->resin_choice temp Increased Temperature (Microwave SPPS) strategy->temp

Caption: Key strategies to mitigate on-resin peptide aggregation during SPPS.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing peptide aggregation, a common challenge encountered when working with hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide not dissolving?

A1: Peptides with a high proportion of hydrophobic amino acids (such as Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine) often exhibit poor solubility in aqueous solutions due to the tendency of these residues to minimize contact with water, leading to aggregation.[1][2] Several factors can influence solubility, including the peptide's amino acid composition, length, net charge, and the pH of the solvent.[2][3]

Q2: How can I improve the solubility of my hydrophobic peptide?

A2: A systematic approach to solubilization is recommended. Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[1][4] If that fails, the choice of solvent should be guided by the peptide's net charge.[1][4] For hydrophobic peptides, which are often neutral, using a small amount of an organic solvent like DMSO, DMF, or acetonitrile is a common starting point, followed by dilution with an aqueous buffer.[1][2] Sonication can also aid in dissolution.[1]

Q3: What is peptide aggregation and why does it occur?

A3: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures.[5] This process is primarily driven by hydrophobic interactions, where the hydrophobic regions of the peptide chains associate to reduce their exposure to the aqueous environment.[6] Other factors that influence aggregation include pH, temperature, peptide concentration, and the presence of salts.[3][7][8]

Q4: How can I detect if my peptide is aggregating?

A4: Several techniques can be used to detect and characterize peptide aggregation. Common methods include:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[9]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet-rich structures, which are characteristic of many amyloid-like aggregates.[10][11][12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.[13][14][15]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, enabling the quantification of monomers, oligomers, and larger aggregates.[16]

Troubleshooting Guides

Issue 1: Peptide immediately precipitates upon addition of aqueous buffer.

Cause: The peptide's hydrophobic nature leads to rapid aggregation when introduced to an aqueous environment. The buffer conditions (pH, ionic strength) may also be promoting aggregation.

Solution Workflow:

Caption: Troubleshooting workflow for peptide precipitation.

Detailed Steps:

  • Initial Dissolution: Instead of directly dissolving the peptide in an aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent like DMSO or DMF.[1][2] For peptides containing Cysteine or Methionine, use DMF to avoid oxidation.[2]

  • Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer. This avoids localized high concentrations of the peptide that can trigger aggregation.

  • Optimize Buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.[8] Adjusting the pH of the buffer to be at least one or two units away from the pI can increase solubility and reduce aggregation.[3][6]

    • For acidic peptides (net negative charge), use a basic buffer.[1][4]

    • For basic peptides (net positive charge), use an acidic buffer.[1][4]

  • Add Anti-Aggregation Excipients: Consider incorporating additives that can help to prevent aggregation.[17][18]

Excipient CategoryExamplesMechanism of ActionTypical Concentration
Organic Solvents DMSO, DMF, AcetonitrileDisrupt hydrophobic interactions<10% (assay dependent)
Chaotropic Agents Guanidine HCl, UreaDenature aggregates, increase solubility6-8 M for initial solubilization, then dilute
Sugars/Polyols Sucrose, GlycerolStabilize native peptide structure5-10%
Amino Acids Arginine, GlycineInhibit aggregation through various interactions50-100 mM
Non-ionic Surfactants Polysorbate 20/80Reduce surface-induced aggregation and solubilize aggregates0.01-0.1%
Issue 2: Peptide solution becomes cloudy over time at 4°C.

Cause: The peptide is aggregating at a slower rate due to prolonged storage, even at low temperatures. Temperature can have complex effects on peptide aggregation.[19][20]

Solution Workflow:

Caption: Workflow for preventing aggregation during storage.

Detailed Steps:

  • Aliquot and Freeze: To avoid repeated freeze-thaw cycles which can promote aggregation, aliquot the peptide stock solution into single-use volumes.[17]

  • Rapid Freezing and Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term stability.[17]

  • Proper Thawing: When needed, thaw the aliquot rapidly in a water bath and use it immediately.

  • Cryoprotectants: For sensitive peptides, consider adding a cryoprotectant like glycerol to the solution before freezing to help maintain stability.[17]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time.[10][12]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O, filtered)

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in each well is common.[10][12][21]

    • Prepare the peptide solution in the assay buffer to the desired final concentration (e.g., 30 µM).[10]

  • Set up the Assay:

    • In a 96-well plate, add the peptide solution and the ThT working solution to each well.

    • Include control wells with buffer and ThT only (for background fluorescence).

    • Run each condition in triplicate.[10]

  • Incubation and Measurement:

    • Place the plate in a fluorescence plate reader set to 37°C.[10][21]

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[10][12][21]

    • Take fluorescence readings at regular intervals (e.g., every 2-5 minutes) over the desired time course.[10] Shaking between reads may be necessary for some peptides to promote aggregation.[10]

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells.

    • Plot the fluorescence intensity versus time to observe the aggregation kinetics, which often follows a sigmoidal curve.[5]

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[13][14]

Materials:

  • Peptide solution, filtered through a 0.2 µm filter[22]

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer.

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large, extraneous particles.[22]

    • Also, prepare a buffer-only control, filtered in the same manner.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the buffer-only control to ensure there is no contamination.

    • Place the cuvette containing the peptide sample into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.[22]

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the solution.[22]

    • The output will typically be a size distribution plot, showing the relative intensity of particles of different sizes. The presence of peaks corresponding to larger hydrodynamic radii is indicative of aggregation.[13]

ParameterDescriptionTypical Values for Monomeric PeptidesIndication of Aggregation
Hydrodynamic Radius (Rh) The effective radius of the peptide as it moves through the solution.1-10 nmPeaks at >10 nm, multiple peaks
Polydispersity Index (PDI) A measure of the width of the size distribution.< 0.2> 0.3, indicating a broad size distribution
% Intensity The percentage of scattered light contributed by particles of a certain size.A single major peakMultiple peaks, significant intensity from larger species

References

Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 2-amino-3-methylhexanoic acid enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the chiral HPLC separation of 2-amino-3-methylhexanoic acid and similar non-proteinogenic amino acids.

Issue 1: Poor or No Resolution of Enantiomers

  • Question: I am not seeing any separation between the enantiomer peaks of 2-amino-3-methylhexanoic acid. What are the likely causes and how can I fix this?

  • Answer:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. For non-proteinogenic amino acids like 2-amino-3-methylhexanoic acid, ligand-exchange and macrocyclic glycopeptide-based columns are often effective.[1] If you are using a different type of column, consider switching to one of these.

    • Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in enantioseparation.

      • For Ligand-Exchange Chromatography: Ensure a metal ion (typically Cu²⁺) is present in the mobile phase, as it is essential for the formation of the diastereomeric complexes that enable separation.[2] The concentration of the copper salt can be optimized (typically 1-5 mM).[3]

      • For Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC T): The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) and the acidic or basic additives can significantly impact selectivity. A systematic screening of these parameters is recommended.

    • Low Column Efficiency: Check for signs of column degradation, such as peak broadening. A new or well-maintained column will provide higher efficiency and better resolution.

    • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process. Try adjusting the column temperature (e.g., in 5 °C increments) to see if resolution improves.[2]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My peaks for 2-amino-3-methylhexanoic acid are tailing/fronting/splitting. What could be causing this and what are the solutions?

  • Answer:

    • Peak Tailing:

      • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate to control the ionization state of the amino acid. Adding a small amount of a competing amine or acid to the mobile phase can sometimes mitigate these interactions.

      • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Follow the manufacturer's instructions for column washing and regeneration.

    • Peak Fronting:

      • Sample Overload: Injecting too much sample can lead to fronting. Try reducing the injection volume or the sample concentration.

      • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Split Peaks:

      • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause peaks to split. This often indicates column degradation, and the column may need to be replaced.

      • Co-elution with an Impurity: A split peak could be two co-eluting compounds. Ensure the purity of your standard.

Issue 3: Unstable or Drifting Retention Times

  • Question: The retention times for my enantiomers are not consistent between runs. What should I check?

  • Answer:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using gradient elution or after changing the mobile phase.

    • Mobile Phase Instability: If the mobile phase contains volatile components or is not well-mixed, its composition can change over time, leading to retention time drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Use a column oven to maintain a stable temperature.[2]

    • Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Fluctuations can indicate a need for maintenance.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is best for separating 2-amino-3-methylhexanoic acid enantiomers?

A1: While several types of chiral stationary phases (CSPs) exist, for underivatized amino acids like 2-amino-3-methylhexanoic acid, two main types have shown high success rates:

  • Ligand-Exchange Columns: These columns, often containing a chiral ligand like a derivative of an amino acid (e.g., L-isoleucine or L-proline), use a copper (II) complex in the mobile phase to form transient diastereomeric complexes with the analyte enantiomers, allowing for their separation.[1][2]

  • Macrocyclic Glycopeptide Columns: CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are very versatile and can separate a wide range of underivatized amino acids in various mobile phase modes (reversed-phase, polar organic, normal phase).[4]

Q2: Do I need to derivatize 2-amino-3-methylhexanoic acid before chiral HPLC analysis?

A2: Not necessarily. Direct chiral separation of underivatized amino acids is possible and often preferred as it avoids extra sample preparation steps and potential sources of error.[4] However, if direct methods fail to provide adequate resolution, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column is an alternative approach.[5]

Q3: How can I optimize the mobile phase for better separation?

A3: Mobile phase optimization is key to achieving good chiral separation. Here are some parameters to consider:

  • Organic Modifier: The type (e.g., methanol, acetonitrile, ethanol) and percentage of the organic modifier can significantly affect retention and selectivity.

  • Additives: For ligand-exchange chromatography, the concentration of the copper (II) salt is a critical parameter. For other CSPs, acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution by controlling the ionization of the analyte and the stationary phase.

  • pH: The pH of the mobile phase can influence the charge states of the amino acid and the CSP, which can impact the chiral recognition mechanism.

Q4: How can I determine the elution order of the enantiomers?

A4: To determine the elution order (i.e., which peak corresponds to the D-enantiomer and which to the L-enantiomer), you need to inject a standard of a single, pure enantiomer if available. If pure enantiomer standards are not available, you may need to use other analytical techniques, such as circular dichroism detection or collect the fractions and analyze them by other means. For some CSPs, the elution order for certain classes of compounds may be predictable.[6]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the chiral separation of amino acid enantiomers on a ligand-exchange column. Note that these are representative values and will vary depending on the specific amino acid, column, and experimental conditions.

ParameterTypical Value/RangeDescription
Retention Time (t₁) 5 - 15 minRetention time of the first eluting enantiomer.
Retention Time (t₂) 7 - 20 minRetention time of the second eluting enantiomer.
Selectivity Factor (α) 1.1 - 2.5The ratio of the retention factors of the two enantiomers (k₂/k₁). A value > 1 indicates separation.
Resolution (Rs) > 1.5The degree of separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation.

Experimental Protocols

The following is a representative experimental protocol for the chiral HPLC separation of 2-amino-3-methylhexanoic acid enantiomers based on the ligand-exchange principle. This method may require optimization for your specific application.

1. Materials and Reagents

  • Column: Chiral ligand-exchange column (e.g., SUMICHIRAL OA-5000 or similar), 4.6 x 250 mm, 5 µm.[7]

  • Mobile Phase: 2 mM Copper (II) sulfate in deionized water. The mobile phase may be modified with an organic solvent like methanol or isopropanol (e.g., 10-20%) to adjust retention times.[3]

  • Sample Preparation: Dissolve the racemic 2-amino-3-methylhexanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: An HPLC system equipped with a UV detector.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be optimized)

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the elution of the two enantiomer peaks.

  • Calculate the selectivity factor (α) and resolution (Rs) to assess the quality of the separation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_hardware Hardware/Column Health cluster_result Outcome start Poor or No Resolution check_csp Is the CSP appropriate for amino acids? start->check_csp check_mp Is the mobile phase composition correct? check_csp->check_mp Yes replace_column Replace column check_csp->replace_column No optimize_mp Systematically vary mobile phase (organic %, additives, pH) check_mp->optimize_mp Yes check_mp->optimize_mp No, correct it optimize_temp Adjust column temperature optimize_mp->optimize_temp optimize_flow Decrease flow rate optimize_temp->optimize_flow check_column Check for column degradation (high backpressure, peak broadening) optimize_flow->check_column check_column->replace_column Degraded resolution_ok Resolution Achieved check_column->resolution_ok Healthy replace_column->resolution_ok Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mp_prep Mobile Phase Preparation (e.g., with Cu²⁺) equilibration Column Equilibration mp_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Resolution (Rs) & Selectivity (α) chromatogram->analysis

References

Technical Support Center: Stability of Non-Proteinogenic Amino Acids (NPAAs) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of non-proteinogenic amino acids (NPAAs) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my NPAA in solution?

A1: The stability of any amino acid in solution is primarily influenced by a combination of chemical and physical factors. The most critical factors to control in your experiments are:

  • pH: Both acidic and alkaline conditions can accelerate degradation. For example, acidic conditions can promote the cyclization of glutamic acid to the more stable pyroglutamic acid[1]. Basic conditions can increase the rate of racemization[2].

  • Temperature: Higher temperatures increase the rate of most chemical degradation reactions, including hydrolysis and oxidation[3][4]. For routine use, storing stock solutions at 4°C is often sufficient for short periods (e.g., up to 6 weeks), while long-term storage requires freezing at -20°C or below[5][6].

  • Oxidation: The presence of dissolved oxygen or oxidizing agents (like peroxides or metal ions) can degrade NPAAs, especially those with susceptible side chains, such as sulfur-containing (methionine-like) or aromatic moieties[7][8][9].

  • Light: Exposure to UV light can induce photolytic degradation, particularly for NPAAs containing aromatic rings[10]. It is recommended to store solutions in amber vials or protect them from light.

  • Solvent/Buffer Composition: The choice of solvent and the components in your buffer can impact stability. For instance, certain buffer salts may chelate metal ions that could otherwise catalyze oxidation.

Q2: What are the most common chemical degradation pathways for NPAAs?

A2: NPAAs can undergo several types of chemical degradation, which can lead to loss of activity, formation of impurities, and inconsistent experimental results. Key pathways include:

  • Oxidation: This is a major degradation route, particularly for side chains containing sulfur, aromatic rings (like tyrosine or tryptophan analogues), or basic groups (like lysine or arginine)[8][11]. Oxidation by reactive oxygen species, such as hydroxyl radicals, can lead to the formation of carbonyls, alcohols, or other oxidized products[7][11].

  • Deamidation: NPAA analogues of asparagine and glutamine are susceptible to deamidation, where the side-chain amide is hydrolyzed to a carboxylic acid. This reaction is highly dependent on pH and temperature[3][12].

  • Racemization: This is the conversion of one enantiomer (e.g., a D-amino acid) to a mixture of D- and L-enantiomers. This process can be catalyzed by acidic or, more commonly, basic conditions and can be problematic when stereochemical purity is critical[2][13][14].

  • Cyclization: Amino acids with certain structures can form cyclic products. A classic example is the conversion of N-terminal glutamine or glutamic acid residues to pyroglutamic acid, which can occur under acidic or thermal stress[1]. Other NPAAs may form different cyclic structures, such as lactams[15][16].

  • Hydrolysis: At extreme pH values, the peptide backbone itself (if the NPAA is part of a peptide) or susceptible side chains can be hydrolyzed[17].

Q3: How should I prepare and store my NPAA solutions to ensure maximum stability?

A3: Proper preparation and storage are critical.

  • Preparation: Use high-purity solvents (e.g., Milli-Q water or HPLC-grade solvents) and degas them if your NPAA is sensitive to oxidation. Prepare solutions at the desired concentration immediately before use if possible. If preparing stock solutions, use a neutral pH buffer unless the NPAA's solubility or specific experimental conditions require otherwise[3].

  • Short-Term Storage (Days to Weeks): For many common NPAAs, refrigerated storage at 2-8°C in a tightly sealed, light-protected container is adequate for several weeks[5].

  • Long-Term Storage (Months to Years): For maximum stability, solutions should be flash-frozen and stored at -20°C or -80°C[3][6]. It is best to store them as single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[6]. For the highest stability, lyophilizing (freeze-drying) the NPAA and storing it as a solid powder in a desiccator at low temperature is the ideal method[6][18].

Troubleshooting Guide

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis of an older NPAA solution.

  • Possible Cause: Chemical degradation of the NPAA. The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the Peaks: Use mass spectrometry (MS) to determine the mass of the impurity peaks. A mass increase of +16 Da often suggests oxidation, while a +1 Da increase can indicate deamidation[19]. A loss of mass corresponding to ammonia (-17 Da) could suggest certain cyclization reactions.

    • Review Storage Conditions: Was the solution stored at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles? Compare the storage conditions to the recommendations in the FAQ.

    • Perform a Forced Degradation Study: Intentionally stress a fresh sample of the NPAA (see protocol below) under conditions like heat, high/low pH, and oxidation. Compare the degradation peaks from the stressed sample to the unexpected peaks in your aged solution. This can help confirm the identity of the degradants.

    • Solution: Prepare fresh solutions for critical experiments. If stock solutions must be stored, aliquot and freeze them at -80°C.

Problem: My experimental results are inconsistent, especially when using NPAA solutions prepared at different times.

  • Possible Cause: The concentration of the active NPAA is decreasing over time due to degradation, leading to variability in your assay.

  • Troubleshooting Steps:

    • Implement Strict Solution Handling Protocols: Ensure all researchers follow a standardized protocol for solution preparation, storage, and handling (e.g., always use fresh solutions or solutions stored for less than a specified time).

    • Quantify the NPAA: Use a validated analytical method (e.g., HPLC with a standard curve) to check the concentration of the NPAA in older solutions compared to freshly prepared ones. A significant decrease indicates a stability problem.

    • Evaluate Solution Components: Check if any component in your buffer or media could be contributing to instability. For example, some cell culture media components can degrade amino acids[4].

Problem: The yield of my peptide synthesis is low when I incorporate a specific NPAA.

  • Possible Cause: The NPAA may be degrading under the conditions of peptide synthesis (e.g., during coupling or deprotection steps). Some NPAAs are less stable than their proteinogenic counterparts under synthesis conditions[20].

  • Troubleshooting Steps:

    • Check NPAA Purity: Before synthesis, confirm the purity of the solid NPAA raw material.

    • Pre-activate Stability: Test the stability of the NPAA in the synthesis solvent (e.g., DMF) with the coupling reagents for the duration of a typical coupling reaction. Analyze the mixture by HPLC/LC-MS to see if the NPAA remains intact.

    • Consider Alternative Protecting Groups: The protecting groups on the NPAA may not be fully compatible with your synthesis strategy, leading to side reactions. Consult the literature for your specific NPAA.

    • Optimize Coupling: Use milder coupling agents or shorter coupling times if degradation is suspected.

Data & Protocols

Table 1: General Stability Considerations for Classes of NPAAs
NPAA Class / ExampleKey Stability ConcernsRecommended Storage Conditions (Solution)Common Degradants
β-Amino Acids Generally show high proteolytic stability. Conformationally stable in aqueous solution[21][22][23].Neutral pH, 4°C (short-term), -20°C (long-term).Generally stable; specific side-chain degradation possible.
D-Amino Acids Susceptible to racemization to L-form, especially at basic pH[2][14].Neutral to slightly acidic pH. Store frozen at -20°C or below.L-enantiomer.
N-Methyl Amino Acids Can hinder enzymatic degradation. May alter cyclization efficiency in peptides[16].Similar to standard amino acids; dependent on side chain.Side-chain specific.
Aromatic NPAAs Susceptible to oxidation and photolytic degradation[8][24].Store in amber vials or protect from light. Degas solvents.Oxidized side-chain products (e.g., hydroxylated rings).
Glutamine/Asparagine Analogues Highly susceptible to deamidation to the corresponding acid[3][12].Neutral pH (7.0). Avoid acidic/basic conditions and high temps. Store frozen.Corresponding carboxylic acid, iso-aspartate/glutamate forms.
Methionine/Cysteine Analogues Prone to oxidation of the sulfur atom[5][8][25].Store under inert gas (N₂ or Ar). Use degassed solvents. Avoid metal ion contamination.Sulfoxides, sulfones.
Experimental Protocol: Forced Degradation Study for an NPAA

This protocol is designed to intentionally degrade an NPAA under various stress conditions to identify potential degradation products and degradation pathways.[10][12]

Objective: To assess the stability of an NPAA and identify its degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • NPAA of interest

  • Solvents: Water (HPLC-grade), Acetonitrile (ACN)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC or UPLC-MS system, pH meter, heating block, photostability chamber (or UV lamp), analytical balance, vials.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the NPAA in a suitable solvent (e.g., water or a water/ACN mixture) to a known concentration (e.g., 1 mg/mL). This is your unstressed control .

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Use an aliquot of the stock solution as is.

    • Photolytic Stress: Use an aliquot of the stock solution as is.

  • Incubate Samples:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Leave the Oxidation vial at room temperature.

    • Place the Photolytic Stress vial in a photostability chamber according to ICH guidelines (or expose to a controlled UV source).

    • Keep the control sample at 4°C in the dark.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, which is often rapid, shorter time points may be needed. For thermal stress, longer times may be required.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

    • Analyze all samples (control and stressed) by a suitable stability-indicating method, typically RP-HPLC with UV and MS detection.

    • The goal is to achieve 5-20% degradation of the parent NPAA to ensure that major degradation products are formed without being subsequently degraded themselves[26].

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the new peaks (degradation products).

    • Use the MS data to propose structures for the degradants based on their mass-to-charge ratio.

Visual Guides

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL NPAA Stock Solution Control Store Control Sample at 4°C (dark) Start->Control Aliquot Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Aliquot & Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC Analyze all samples by LC-MS Control->HPLC Timepoints Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize Neutralize->HPLC Report Identify Degradants & Assess Stability HPLC->Report

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_factors cluster_products NPAA Non-Proteinogenic Amino Acid (NPAA) in Solution Deamidation Deamidation (e.g., Asn/Gln analogues) Oxidation Oxidation (e.g., Met/Trp analogues) Racemization Racemization (e.g., D-amino acids) Cyclization Cyclization (e.g., Glu analogues) Factor_pH High/Low pH Factor_pH->Deamidation Factor_pH->Racemization Factor_Temp High Temperature Factor_Temp->Deamidation Factor_Temp->Cyclization Factor_Ox Oxidants / O₂ Factor_Ox->Oxidation Factor_Light UV Light Factor_Light->Oxidation

Caption: Common NPAA degradation pathways.

Troubleshooting_Logic Start Problem: Unexpected peak in HPLC/LC-MS? CheckMass Check Mass Spec Data (Δ mass vs. parent NPAA) Start->CheckMass Mass_Plus16 Mass +16 Da? CheckMass->Mass_Plus16 Mass_Plus1 Mass +1 Da? Mass_Plus16->Mass_Plus1 No Result_Ox Likely Cause: Oxidation Mass_Plus16->Result_Ox Yes Mass_Other Other Mass Change? Mass_Plus1->Mass_Other No Result_Deam Likely Cause: Deamidation Mass_Plus1->Result_Deam Yes Result_Other Possible Cause: Cyclization, Hydrolysis, or other side reaction Mass_Other->Result_Other Yes Action Action: Confirm with forced degradation study. Prepare fresh solution. Result_Ox->Action Result_Deam->Action Result_Other->Action

References

Technical Support Center: Scaling Up Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the large-scale synthesis of chiral amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of these critical processes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and challenges faced when scaling up the synthesis of chiral amino acids.

Enzymatic & Chemo-enzymatic Synthesis

Q1: My enzyme activity is significantly lower at a larger scale. What are the common causes and solutions?

A1: Several factors can contribute to decreased enzyme activity during scale-up. These include:

  • Sub-optimal Reaction Conditions: Ensure that pH, temperature, and substrate concentration are maintained within the optimal range for the enzyme at the larger volume.

  • Poor Mixing: Inadequate mixing in larger reactors can lead to localized substrate or product inhibition, as well as temperature and pH gradients.

  • Enzyme Instability: Enzymes may be less stable over the longer reaction times often required for large-scale synthesis. Consider enzyme immobilization to enhance stability and allow for easier reuse.[1][2]

  • Cofactor Limitation: For cofactor-dependent enzymes like dehydrogenases, ensuring efficient cofactor regeneration is crucial.[1] A common issue is the depletion of the recycling system's substrate (e.g., formate for formate dehydrogenase).

Q2: How can I improve the reusability of my enzyme for a more cost-effective process?

A2: Enzyme immobilization is a key strategy for improving reusability.[1][2] Common methods include:

  • Adsorption: Binding the enzyme to a solid support (e.g., resins, zeolites).

  • Covalent Bonding: Forming a stable chemical bond between the enzyme and the support.

  • Entrapment: Encapsulating the enzyme within a porous matrix.

Immobilization can also enhance enzyme stability and simplify product purification by allowing for easy separation of the biocatalyst from the reaction mixture.[1]

Q3: My enzymatic reaction equilibrium is unfavorable. How can I drive the reaction towards product formation on a large scale?

A3: Shifting an unfavorable thermodynamic equilibrium is a common challenge, especially with enzymes like ω-transaminases.[2] Strategies to overcome this include:

  • Product Removal: Implementing in-situ product removal, for example, by using a flow system where the product is continuously removed from the reaction environment.[2]

  • Use of a Co-substrate in Excess: For transaminases, using a large excess of the amino donor can help drive the reaction forward.

  • Coupled Enzyme Systems: Employing a second enzyme to convert a byproduct, thereby pulling the equilibrium of the primary reaction.

Chemical Synthesis (Asymmetric Catalysis)

Q4: I'm observing a drop in enantioselectivity (ee) during the scale-up of my metal-catalyzed hydrogenation. What could be the issue?

A4: Maintaining high enantioselectivity is a critical challenge in scaling up asymmetric catalysis. Potential causes for a drop in 'ee' include:

  • Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and that the catalyst loading is optimized for the larger scale. Impurities or variations in catalyst-to-substrate ratio can affect stereocontrol.

  • Hydrogen Pressure and Temperature: Inconsistent hydrogen pressure or temperature fluctuations within a large reactor can impact the catalytic cycle and reduce enantioselectivity.

  • Solvent Effects: The purity and grade of the solvent can have a more pronounced effect on a larger scale. Ensure consistency in solvent quality.

Q5: The cost of my chiral catalyst is too high for industrial-scale production. What are some alternative strategies?

A5: High catalyst cost is a significant barrier to large-scale synthesis.[3] Consider the following:

  • Catalyst Recycling: Develop effective methods to recover and reuse the catalyst. This may involve techniques like precipitation, extraction, or using a supported catalyst.

  • Lower Catalyst Loading: Optimize reaction conditions to achieve high conversion and selectivity with a lower catalyst loading.

  • Alternative Catalysts: Explore more cost-effective catalysts, such as those based on earth-abundant metals or organocatalysts.[4]

Q6: I'm using an asymmetric Strecker synthesis, but the use of hydrogen cyanide (HCN) is a major safety concern for scale-up. Are there safer alternatives?

A6: The use of hazardous cyanide sources is a significant drawback of the traditional Strecker synthesis.[3] Safer alternatives that can be more readily adapted for large-scale synthesis include:

  • Use of Cyanide Salts: Employing less hazardous and more easily handled aqueous cyanide salts in combination with a robust catalyst that is compatible with these reagents.[3]

  • Alternative Cyanide Sources: Investigating other cyanide-containing reagents that are less volatile and toxic than HCN.

Purification and Isolation

Q7: I'm struggling with the purification of my chiral amino acid at a larger scale. What are the common challenges?

A7: Purification is often a bottleneck in scaling up synthesis. Common challenges include:

  • Removal of Metal Catalysts: Residual metal from catalysts can be difficult to remove and is often unacceptable in pharmaceutical products.[1] This may require specialized purification techniques like chelation or adsorption.

  • Separation of Enantiomers: If the synthesis does not yield a product with sufficiently high enantiomeric excess, chromatographic separation may be necessary, which can be expensive and time-consuming on a large scale.[5]

  • Crystallization Issues: Achieving consistent crystallization that yields a pure product with the desired crystal form can be challenging. Polymorphism can be an issue, where the same compound crystallizes in different forms with different physical properties.[6]

Q8: My crystallization-induced asymmetric transformation is not efficient at a larger scale. What factors should I investigate?

A8: Crystallization-induced asymmetric transformation relies on the interplay between crystallization and in-situ racemization of the unwanted enantiomer.[7] For successful scale-up, consider:

  • Supersaturation Control: Carefully control the level of supersaturation to promote the growth of the desired enantiomer's crystals without causing spontaneous nucleation of the racemate.

  • Racemization Rate: Ensure the rate of racemization in the solution phase is fast enough to replenish the desired enantiomer as it crystallizes. The choice of base and solvent is critical here.

  • Mixing and Temperature Control: Proper agitation is necessary to keep the crystals suspended and ensure uniform temperature, which affects both solubility and racemization kinetics.

Troubleshooting Guides

Problem: Low Yield in Enzymatic Reductive Amination
Potential Cause Troubleshooting Step Expected Outcome
Cofactor (NAD(P)H) Regeneration Failure Verify the activity of the cofactor regenerating enzyme (e.g., formate dehydrogenase).[1] Ensure the co-substrate (e.g., formate) is not depleted.Restoration of NADH/NADPH levels and increased product formation.
Substrate/Product Inhibition Perform kinetic studies to determine inhibition constants. If inhibition is significant, consider a fed-batch or continuous process to maintain low substrate/product concentrations.Improved reaction rates and higher final conversion.
Enzyme Denaturation Check for protein precipitation. Analyze enzyme activity over time. Consider immobilization to improve stability.[1]Maintained enzyme activity throughout the reaction, leading to higher yield.
pH Shift During Reaction Monitor the pH of the reaction mixture continuously and use a robust buffering system or automated pH control.Stable pH within the optimal range for the enzyme, preventing activity loss.
Problem: Inconsistent Enantioselectivity in Asymmetric Hydrogenation
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning Analyze starting materials and solvent for impurities (e.g., sulfur, water, oxygen) that can poison the catalyst.Consistent catalyst performance and high enantioselectivity.
Inadequate Hydrogen Mass Transfer Increase agitation speed or hydrogen pressure to improve the dissolution of hydrogen into the reaction medium.Faster reaction rates and prevention of side reactions that could lower enantioselectivity.
Formation of Catalyst Aggregates Ensure the catalyst is fully dissolved or properly suspended. Catalyst aggregation can lead to a loss of the chiral environment.Homogeneous catalysis leading to reproducible and high enantioselectivity.
Exothermic Reaction Leading to Temperature Gradients Improve reactor cooling and monitoring to maintain a consistent temperature throughout the reaction vessel.Stable reaction temperature, ensuring the chiral catalyst operates under optimal conditions.

Quantitative Data Summary

Table 1: Comparison of Different Synthesis Methods for Chiral Amino Acids
Synthesis Method Typical Yield Typical Enantiomeric Excess (ee) Key Scale-Up Challenges References
Enzymatic Reductive Amination >95%>99%Cofactor regeneration, enzyme stability[1]
Asymmetric Strecker Synthesis 70-95%90-99%Use of toxic cyanide, catalyst cost[3]
Asymmetric Hydrogenation >90%>99%High-pressure hydrogen, catalyst cost and removal[1][8]
Crystallization-Induced Deracemization >90%>99%Control of crystallization and racemization rates[7][9]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Reductive Amination with Cofactor Regeneration

This protocol describes a typical batch process for the synthesis of a chiral amino acid from a keto acid using an amino acid dehydrogenase and a cofactor regeneration system.

  • Reaction Setup:

    • To a temperature-controlled reactor, add a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add the keto acid substrate to the desired concentration (e.g., 100 mM).

    • Add the amino donor (e.g., ammonium chloride, 1 M).

    • Add the cofactor NAD⁺ or NADP⁺ to a catalytic amount (e.g., 1 mM).

    • Add the co-substrate for the regeneration system (e.g., sodium formate, 1.5 M).

  • Enzyme Addition:

    • Add the amino acid dehydrogenase (e.g., phenylalanine dehydrogenase) and the regeneration enzyme (e.g., formate dehydrogenase). The enzymes can be free or immobilized.

  • Reaction Execution:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the pH and adjust as necessary with a suitable acid or base.

    • Track the reaction progress by measuring the consumption of the keto acid or the formation of the amino acid using HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the enzyme (if immobilized) by filtration. If using free enzyme, it may be necessary to precipitate the protein (e.g., by pH adjustment or heat treatment) followed by centrifugation or filtration.

    • The product can be isolated from the reaction mixture by techniques such as ion-exchange chromatography or crystallization.

Protocol 2: Asymmetric Hydrogenation of an Enamide Precursor

This protocol outlines a general procedure for the synthesis of a chiral amino acid derivative via asymmetric hydrogenation.

  • Reactor Preparation:

    • Charge a high-pressure reactor with the enamide substrate and a suitable solvent (e.g., methanol, ethanol).

    • Ensure the reactor is properly sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Preparation:

    • In a separate glovebox or under an inert atmosphere, prepare the active catalyst by mixing the metal precursor (e.g., a ruthenium or rhodium salt) with the chiral ligand (e.g., BINAP) in a degassed solvent.

  • Reaction Execution:

    • Transfer the catalyst solution to the reactor under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction to the optimal temperature (e.g., 40-60 °C) with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake and by analyzing samples via GC or HPLC to determine conversion.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor and carefully vent the hydrogen.

    • The crude product can be purified to remove the catalyst and any byproducts. This may involve filtration through silica gel or celite, followed by crystallization or chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_main Main Reaction cluster_cofactor Cofactor Regeneration KetoAcid α-Keto Acid AminoAcidDH Amino Acid Dehydrogenase KetoAcid->AminoAcidDH ChiralAA Chiral Amino Acid AminoAcidDH->ChiralAA NAD NAD(P)+ AminoAcidDH->NAD Oxidized Cofactor FDH Formate Dehydrogenase NAD->FDH NADH NAD(P)H NADH->AminoAcidDH Reducing Power FDH->NADH CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Caption: Workflow for enzymatic synthesis of a chiral amino acid with cofactor regeneration.

Scale_Up_Troubleshooting_Logic Start Scale-Up Experiment CheckYield Is Yield > 90%? Start->CheckYield CheckEE Is ee > 98%? CheckYield->CheckEE Yes TroubleshootYield Troubleshoot Yield (e.g., kinetics, stability) CheckYield->TroubleshootYield No ProcessSuccess Successful Scale-Up CheckEE->ProcessSuccess Yes TroubleshootEE Troubleshoot Enantioselectivity (e.g., catalyst, conditions) CheckEE->TroubleshootEE No TroubleshootYield->Start Re-run TroubleshootEE->Start Re-run

Caption: Logical workflow for troubleshooting common issues in scaling up chiral amino acid synthesis.

References

optimizing cleavage conditions for peptides containing modified amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing cleavage conditions for peptides containing modified amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving modified peptides from solid-phase resins. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.

General Principles of Modified Peptide Cleavage

Cleavage of peptides from a solid support and the simultaneous removal of side-chain protecting groups is a pivotal stage in solid-phase peptide synthesis (SPPS). While standard protocols are effective for unmodified peptides, the presence of post-translational modifications (PTMs) or other non-standard amino acids often necessitates customized cleavage strategies. The primary goal is to achieve complete deprotection and cleavage with minimal side reactions that could compromise the integrity of the final peptide.

The most common approach for cleavage in Fmoc-based SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[1] Scavengers are crucial for quenching reactive cationic species generated during the removal of protecting groups, which can otherwise lead to unwanted modifications of sensitive residues.[2] The choice of cleavage cocktail—the specific mixture of TFA and scavengers—and the reaction conditions must be carefully tailored to the specific modified amino acids present in the peptide sequence.[1]

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of peptides with specific modifications.

Phosphorylated Peptides

Q1: I am observing incomplete deprotection of my phosphopeptide. What could be the cause and how can I fix it?

A1: Incomplete deprotection of phosphopeptides can arise from several factors. The phosphate group itself can interfere with the cleavage process.

  • Potential Cause: The negatively charged phosphate group can interact with the resin or other components of the cleavage cocktail, hindering the access of TFA to all protecting groups.

  • Solution:

    • Extended Cleavage Time: Prolonging the cleavage time (e.g., from 2 hours to 4-6 hours) can often drive the deprotection to completion. It is advisable to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal time.[2]

    • Stronger Acid Conditions: While TFA is standard, for particularly stubborn protecting groups, a stronger acid system might be considered, though this increases the risk of side reactions.

    • Choice of Protecting Groups: Using benzyl-based protecting groups on the phosphate, which are readily cleaved by TFA, can be advantageous.[3]

Q2: My phosphopeptide shows unexpected side products after cleavage. What are they and how can I prevent them?

A2: Side reactions are a common challenge with phosphopeptides due to the reactivity of the phosphate group and the surrounding amino acids.

  • Potential Side Reactions:

    • β-elimination: Particularly with phosphoserine (pSer) and phosphothreonine (pThr), β-elimination can occur, leading to dehydroalanine or dehydroaminobutyric acid, respectively.

    • Alkylation: Reactive carbocations generated during deprotection can alkylate the phosphate group or other sensitive residues.

  • Prevention Strategies:

    • Optimized Scavenger Cocktail: A robust scavenger cocktail is essential. A common choice is "Reagent K" (TFA/phenol/water/thioanisole/EDT), which can help suppress various side reactions.[2]

    • Careful Selection of Scavengers: The addition of scavengers like 1,2-ethanedithiol (EDT) can help to minimize alkylation.[1]

    • Monitoring: Analyzing the crude peptide by mass spectrometry is crucial to identify the nature of the side products and guide further optimization.[4][5]

Glycosylated Peptides

Q3: The glycosidic bond in my glycopeptide is being cleaved during TFA treatment. How can I preserve it?

A3: The stability of the glycosidic bond is a primary concern during the cleavage of glycopeptides, as it can be susceptible to acid hydrolysis.

  • Potential Cause: The glycosidic linkage, especially in O-linked glycans, can be labile under strong acidic conditions.

  • Solution:

    • Milder Cleavage Conditions: Employing a lower concentration of TFA or using a milder acid can help preserve the glycosidic bond. However, this may require longer reaction times or may not be sufficient for complete removal of all side-chain protecting groups.

    • Anhydrous HF Cleavage: For acid-sensitive modifications like O-glycosylation, anhydrous hydrogen fluoride (HF) cleavage is often preferred as it can be less harsh on the glycosidic bond compared to TFA.[6] This method requires specialized equipment and safety precautions.

    • Optimized Scavengers: The choice of scavengers can also influence the stability of the glycosidic bond. It is important to avoid scavengers that might promote hydrolysis.

Q4: I am experiencing low yield after cleaving my glycopeptide. What are the possible reasons?

A4: Low yields in glycopeptide cleavage can be attributed to incomplete cleavage from the resin or loss of product during workup.

  • Potential Causes:

    • Incomplete Cleavage: The bulky glycan moiety can sterically hinder the access of the cleavage cocktail to the linker, resulting in incomplete cleavage.

    • Precipitation Issues: Glycopeptides can have different solubility properties compared to their non-glycosylated counterparts, which may affect their precipitation and recovery after cleavage.

  • Troubleshooting Steps:

    • Extended Cleavage Time: Similar to phosphopeptides, extending the cleavage duration can improve the yield.

    • Alternative Precipitation Solvents: If the standard diethyl ether precipitation is inefficient, trying other solvents or solvent mixtures may improve recovery.

    • Careful Workup: Ensure all transfer and washing steps are performed meticulously to avoid physical loss of the product.

Farnesylated and Lipidated Peptides

Q5: My farnesylated peptide is difficult to purify due to hydrophobicity. Are there specific cleavage strategies to address this?

A5: The hydrophobic nature of the farnesyl group presents unique challenges during both cleavage and purification.

  • Potential Issue: The high hydrophobicity can lead to aggregation and poor solubility in standard aqueous solvents used for HPLC.[7]

  • Cleavage and Workup Recommendations:

    • Scavenger Choice: Use scavengers that are effective at quenching carbocations but are also easily removed during workup to avoid co-elution with the hydrophobic peptide during purification.

    • Post-Cleavage Extraction: A liquid-liquid extraction step after cleavage can help to separate the lipidated peptide from more polar impurities.[4]

    • Solubility Enhancement: Dissolving the crude peptide in a small amount of an organic solvent like acetonitrile or isopropanol before adding the aqueous HPLC mobile phase can improve solubility and injection onto the purification column.

Q6: I am observing side reactions on the farnesyl group during cleavage. How can I minimize them?

A6: The double bonds in the farnesyl group are susceptible to modification under acidic cleavage conditions.

  • Potential Side Reactions:

    • Alkylation: The farnesyl group can be alkylated by carbocations generated during deprotection.

    • Oxidation: Although less common with TFA, oxidation of the double bonds can occur.

  • Mitigation Strategies:

    • Effective Scavenging: A scavenger cocktail rich in thiol-containing reagents like 1,2-ethanedithiol (EDT) and thioanisole can help protect the farnesyl group.[1]

    • Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.[1]

Frequently Asked Questions (FAQs)

Q7: What is a standard "go-to" cleavage cocktail for peptides with common modifications?

A7: While the optimal cocktail is peptide-dependent, "Reagent K" is a widely used and robust choice for many modified peptides. Its composition is designed to scavenge a variety of reactive species.[2] For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, Reagent K is often a good starting point.[8]

Q8: How long should I perform the cleavage reaction?

A8: A standard cleavage time is typically 2-3 hours at room temperature.[8] However, for peptides with multiple protecting groups that are difficult to cleave (e.g., Arg(Pmc/Mtr)), or for those with bulky modifications, extended reaction times of 4-12 hours may be necessary.[1] It is always recommended to perform a small-scale trial cleavage to optimize the duration.[2]

Q9: How can I monitor the completeness of the cleavage and deprotection?

A9: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1] A small aliquot of the cleavage mixture can be taken at different time points, precipitated, and analyzed to check for the disappearance of starting material (peptide still attached to resin or with protecting groups) and the appearance of the fully deprotected product.[2]

Q10: What are the key safety precautions to take during peptide cleavage?

A10: Peptide cleavage involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9] Trifluoroacetic acid (TFA) and hydrogen fluoride (HF) are highly corrosive and require careful handling and disposal according to institutional safety guidelines.[6][9]

Data Presentation

Table 1: Common Cleavage Cocktails for Modified Peptides
Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[2]General purpose, peptides with Cys, Met, Trp, Tyr[8]Effective for many modifications, but has a strong odor.
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:3:2)Peptides with Arg(Pmc/Mtr)Good for deprotecting arginine residues.
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Peptides with Trt-based protecting groups"Odorless" alternative to cocktails with EDT and thioanisole.
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)[2]Peptides without highly sensitive residuesA standard, less odorous cocktail.

Experimental Protocols

Protocol 1: General TFA Cleavage Procedure
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail by carefully mixing the components. For example, to prepare 10 mL of Reagent K, combine 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).[2] Gently swirl the mixture occasionally at room temperature for the desired duration (e.g., 2-4 hours).[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[2]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.[10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry.[10]

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent K) Dry->Cleavage Incubate Incubate at RT (2-4 hours) Cleavage->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate with cold ether Filter->Precipitate Wash_Ether Wash with ether Precipitate->Wash_Ether Dry_Peptide Dry Peptide Wash_Ether->Dry_Peptide Analyze Analyze by HPLC/MS Dry_Peptide->Analyze

Caption: General workflow for the cleavage of a modified peptide from solid-phase resin.

Troubleshooting_Logic Start Cleavage Issue Incomplete Incomplete Cleavage? Start->Incomplete Side_Products Side Products? Start->Side_Products Low_Yield Low Yield? Start->Low_Yield Extend_Time Extend Cleavage Time Incomplete->Extend_Time Yes Change_Cocktail Change Scavenger Cocktail Side_Products->Change_Cocktail Yes Optimize_Workup Optimize Precipitation/ Workup Low_Yield->Optimize_Workup Yes Check_Solubility Check Peptide Solubility Low_Yield->Check_Solubility Yes

Caption: A logical flowchart for troubleshooting common peptide cleavage problems.

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry for Modified Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of modified amino acids—the cornerstone of post-translational modifications (PTMs)—is critical to understanding the vast complexities of cellular signaling, protein function, and disease pathogenesis. Mass spectrometry (MS) has emerged as the definitive tool for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of common MS-based methodologies for the analysis of modified amino acids, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Quantitative Comparison of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry workflow is contingent on the specific research question, the nature of the PTM under investigation, and the available instrumentation. The following tables summarize quantitative data to facilitate the comparison of common techniques in PTM analysis.

Table 1: Comparison of Phosphopeptide Enrichment Strategies

FeatureImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2)
Binding Principle Chelated metal ions (e.g., Fe³⁺, Ga³⁺) bind to phosphate groups.Metal oxide affinity for phosphate groups.
Selectivity Prone to non-specific binding of acidic (glutamic and aspartic acid-rich) peptides.Higher specificity for phosphopeptides compared to IMAC.[1]
Bias Tends to enrich for multiply phosphorylated peptides.[1][2]Less biased towards the degree of phosphorylation.
Peptide Properties Favors the enrichment of basic and hydrophilic phosphopeptides.[2]Complements IMAC by enriching a different subset of phosphopeptides.
Identified Phosphopeptides (Multi-step Enrichment) 5,272 unique phosphopeptides4,918 unique phosphopeptides
Overlap between Methods Approximately 34% of phosphopeptides were identified by both methods in a multi-step enrichment strategy.[3]Approximately 34% of phosphopeptides were identified by both methods in a multi-step enrichment strategy.[3]

Table 2: Comparison of Quantitative Proteomics Approaches

FeatureStable Isotope Labeling by Amino acids in Cell culture (SILAC)Tandem Mass Tags (TMT) & Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Label-Free Quantification (LFQ)
Principle Metabolic incorporation of "heavy" and "light" amino acids into proteins.Chemical labeling of peptides with isobaric tags.Based on signal intensity or spectral counting of peptides.
Multiplexing Typically 2-3 samples.Up to 16 samples (TMT).[4]Theoretically unlimited.
Precision High precision due to early-stage sample mixing.[5][6][7]Good precision, but can be affected by ratio distortion.[4]Lower precision due to run-to-run variation.[5][6]
Accuracy High accuracy.Generally high, but can be affected by co-isolation interference.Dependent on instrument stability and data analysis algorithms.
Coverage Good coverage.Lower coverage and more missing values compared to SILAC and LFQ.[5][6]Highest coverage of the proteome.[5][6]
Application Excellent for cell culture-based experiments.Suitable for a wide range of sample types, including tissues and clinical samples.Good for discovery-based proteomics and large sample cohorts.

Table 3: Comparison of Peptide Fragmentation Methods

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Mechanism Collision with neutral gas molecules, leading to vibrational excitation and fragmentation.[8]Beam-type CID with higher activation energy.Electron transfer from a radical anion to a multiply charged peptide cation.
Fragment Ions Primarily b- and y-type ions.Primarily b- and y-type ions, with a predominance of y-ions.Primarily c- and z-type ions.
Labile PTMs Prone to neutral loss of labile modifications like phosphorylation.Better retention of some labile PTMs compared to CID.Excellent for preserving labile PTMs.
Peptide Charge State Most effective for doubly charged peptides.[9]Effective for doubly charged peptides.[9]More effective for peptides with charge states higher than +2.[9][10]
Peptide Size Optimal for smaller peptides.Good for a range of peptide sizes.Advantageous for longer peptides and intact proteins.
Application General peptide sequencing.General peptide sequencing, phosphoproteomics.Analysis of labile PTMs, top-down proteomics.

Experimental Workflow and Protocols

A generalized workflow for the mass spectrometry-based analysis of modified amino acids involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis MS Analysis cluster_data Data Analysis ProteinExtraction Protein Extraction Digestion Proteolytic Digestion ProteinExtraction->Digestion Labeling Quantitative Labeling (optional) Digestion->Labeling Enrichment Modified Peptide Enrichment Labeling->Enrichment LC Liquid Chromatography Enrichment->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch PTM_Localization PTM Site Localization DatabaseSearch->PTM_Localization Quantification Quantification PTM_Localization->Quantification

A general experimental workflow for PTM analysis.

Detailed Experimental Protocol: Phosphopeptide Enrichment and Analysis

This protocol provides a representative example for the enrichment and analysis of phosphorylated peptides.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Perform in-solution or in-gel digestion of proteins using an appropriate protease, typically trypsin.[11]

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

2. Phosphopeptide Enrichment (using TiO2):

  • Equilibrate the TiO2 beads with loading buffer.

  • Incubate the desalted peptide mixture with the equilibrated TiO2 beads to allow for the binding of phosphopeptides.

  • Wash the beads extensively with a wash buffer to remove non-specifically bound peptides.

  • Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., ammonium hydroxide solution).

3. LC-MS/MS Analysis:

  • Acidify and desalt the eluted phosphopeptides.

  • Separate the phosphopeptides using reversed-phase liquid chromatography (LC) with a gradient of increasing organic solvent.

  • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Acquire MS1 scans to determine the mass-to-charge ratio of the precursor ions.

  • Select the most intense precursor ions for fragmentation using an appropriate method (e.g., HCD or ETD) and acquire MS/MS spectra.

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).

  • Specify the variable modification of interest (e.g., phosphorylation of serine, threonine, and tyrosine).

  • Use specialized software to determine the precise localization of the phosphorylation sites with a high degree of confidence.

  • For quantitative studies, use appropriate software to determine the relative or absolute abundance of the identified phosphopeptides across different samples.

Signaling Pathway Example: The p53 Tumor Suppressor

The p53 protein is a critical tumor suppressor that is tightly regulated by a multitude of PTMs, including phosphorylation, acetylation, methylation, and ubiquitination.[12][13][14][15][16] These modifications dictate the stability, localization, and transcriptional activity of p53 in response to cellular stress, such as DNA damage.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation DNA_damage DNA Damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Activation p53_inactive p53 (inactive) CHK1_CHK2->p53_inactive Phosphorylation (e.g., Ser20) MDM2 MDM2 CHK1_CHK2->MDM2 Inhibition p53_active p53 (active) p53_inactive->MDM2 Binding CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Transcriptional Activation Apoptosis Apoptosis p53_active->Apoptosis Transcriptional Activation MDM2->p53_inactive Ubiquitination & Degradation DNA_Repair DNA Repair p5 p5 -3 -3 _active _active _active->DNA_Repair Transcriptional Activation

Simplified p53 signaling pathway showing key PTMs.

In response to DNA damage, kinases such as ATM and CHK2 phosphorylate p53 at specific serine residues in its N-terminal domain.[15] This phosphorylation event disrupts the interaction between p53 and its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[15] The stabilization of p53 is further enhanced by acetylation of lysine residues in its C-terminal domain, which promotes its DNA-binding activity.[13] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The intricate interplay of these modifications highlights the importance of their analysis in understanding cancer biology and developing therapeutic strategies.

References

A Comparative Analysis of (2S,3S)-2-Amino-3-methylhexanoic Acid and Isoleucine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Biological Properties with Supporting Experimental Data.

This guide provides a comprehensive comparison of the non-proteinogenic amino acid (2S,3S)-2-amino-3-methylhexanoic acid with the four stereoisomers of the proteinogenic amino acid isoleucine: L-isoleucine ((2S,3S)-isoleucine), D-isoleucine ((2R,3R)-isoleucine), L-allo-isoleucine ((2S,3R)-isoleucine), and D-allo-isoleucine ((2R,3S)-isoleucine). This document summarizes key physicochemical and biological data to assist researchers in understanding the distinct properties of these structurally related molecules.

Physicochemical Properties

The seemingly subtle differences in the stereochemistry and side-chain structure between this compound and the isoleucine isomers lead to variations in their physical and chemical characteristics. These properties are crucial for predicting their behavior in biological systems and for developing analytical separation techniques.

PropertyThis compound(2S,3S)-Isoleucine (L-Isoleucine)(2R,3R)-Isoleucine (D-Isoleucine)(2S,3R)-Isoleucine (L-allo-Isoleucine)(2R,3S)-Isoleucine (D-allo-Isoleucine)
Molecular Formula C₇H₁₅NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight ( g/mol ) 145.20[1]131.17[2]131.17[3]131.17131.17
Melting Point (°C) ~268 (decomposes)[4]288 (decomposes)No specific data foundNo specific data foundNo specific data found
pKa₁ (α-carboxyl) ~2.2-2.4[4]2.36[5][6]2.362.362.36
pKa₂ (α-amino) ~9.0-10.5[4]9.60[5][6]9.609.609.60
Isoelectric Point (pI) Calculated ~5.6-6.456.02[5][6]6.025.985.98
LogP (estimated) ~1.2-1.5[4]-1.72[7]-1.7-1.7-1.7
Water Solubility Moderate[4]41.2 g/L at 25°C21.4 mg/mL at 25°C (DL-isoleucine)[4]No specific data foundNo specific data found

Biological Activity and Significance

The biological roles of these amino acids are diverse, ranging from fundamental building blocks of proteins to key signaling molecules and diagnostic markers.

This compound: This non-proteinogenic amino acid is not incorporated into proteins during translation. It has been identified as a plant elicitor, enhancing plant resistance against biotic and abiotic stresses.[4] It also exhibits some antimicrobial activity.[4] Its metabolic fate in mammals has not been extensively studied.

Isoleucine Isomers:

  • (2S,3S)-Isoleucine (L-Isoleucine): As one of the 20 proteinogenic amino acids, L-isoleucine is an essential amino acid in humans, meaning it must be obtained from the diet.[8] It plays a crucial role in protein synthesis, regulation of blood sugar, and hemoglobin production.[2] L-isoleucine is a key allosteric regulator of the enzyme threonine deaminase, the first enzyme in the isoleucine biosynthetic pathway.[1] High concentrations of L-isoleucine act as a feedback inhibitor of this enzyme.[9][10]

  • (2R,3R)-Isoleucine (D-Isoleucine): This enantiomer of L-isoleucine is not typically found in proteins and its biological role is less understood.

  • (2S,3R)-Isoleucine (L-allo-Isoleucine) & (2R,3S)-Isoleucine (D-allo-Isoleucine): L-allo-isoleucine is a diastereomer of L-isoleucine and is a significant diagnostic marker for Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids. In individuals with MSUD, elevated levels of L-allo-isoleucine are found in the blood. The other isomers of isoleucine can have varying effects on biological systems, including the inhibition of drug transporters like P-glycoprotein.

Signaling and Metabolic Pathways

The biosynthesis of L-isoleucine is a well-characterized pathway involving feedback inhibition, a common regulatory mechanism in metabolic processes.

Isoleucine_Biosynthesis Threonine Threonine Threonine_Deaminase Threonine Deaminase Threonine->Threonine_Deaminase alpha_Ketobutyrate α-Ketobutyrate ... ... alpha_Ketobutyrate->... Isoleucine L-Isoleucine Isoleucine->Threonine_Deaminase Feedback Inhibition Threonine_Deaminase->alpha_Ketobutyrate ...->Isoleucine

Caption: Feedback inhibition of threonine deaminase by L-isoleucine in its biosynthetic pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these amino acids. Below are summaries of key experimental protocols.

Chiral Separation of Isoleucine Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the four stereoisomers of isoleucine.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is used.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid) is typically employed. The exact composition is optimized to achieve baseline separation of all four isomers.

  • Detection: Detection can be achieved using UV absorbance after derivatization or, more commonly, by mass spectrometry (LC-MS) for high sensitivity and specificity.

  • Procedure:

    • Prepare a standard mixture containing known concentrations of all four isoleucine isomers.

    • Inject the standard mixture and the sample solution into the HPLC system.

    • Elute the isomers using the optimized mobile phase gradient.

    • Identify and quantify the isomers based on their retention times and peak areas compared to the standards.

Threonine Deaminase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound and isoleucine isomers on threonine deaminase.

Methodology:

  • Enzyme and Substrate: Purified threonine deaminase and its substrate, L-threonine, are used.

  • Inhibitors: Solutions of this compound and each of the four isoleucine isomers are prepared at various concentrations.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing the cofactor pyridoxal-5'-phosphate (PLP) is used.

  • Detection: The activity of threonine deaminase is monitored by measuring the formation of the product, α-ketobutyrate. This can be done spectrophotometrically by detecting the absorbance of a derivative of α-ketobutyrate.

  • Procedure:

    • Incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate, L-threonine.

    • Measure the rate of product formation over time.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Kᵢ value and the mechanism of inhibition.

Threonine_Deaminase_Assay cluster_0 Reaction Mixture cluster_1 Measurement Enzyme Threonine Deaminase Product α-Ketobutyrate Formation Enzyme->Product Inhibitor Inhibitor (Isoleucine Isomer or Analogue) Inhibitor->Enzyme Substrate L-Threonine Substrate->Enzyme Spectrophotometer Spectrophotometric Reading Product->Spectrophotometer

Caption: Workflow for the threonine deaminase inhibition assay.

Conclusion

The comparison between this compound and the isomers of isoleucine highlights the profound impact of subtle structural and stereochemical variations on the physicochemical and biological properties of amino acids. While L-isoleucine is a fundamental component of life, its isomers and the synthetic analogue this compound exhibit distinct activities that are of significant interest in fields ranging from plant biology to clinical diagnostics and drug development. The data and protocols presented in this guide offer a foundation for further research into the unique roles and potential applications of these fascinating molecules.

References

A Comparative Guide to the Bioactivity of 2-Amino-3-methylhexanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the stereoisomers of 2-amino-3-methylhexanoic acid (AMHA), a non-proteinogenic amino acid. While research has predominantly focused on the naturally occurring (2S, 3S)-stereoisomer, this guide consolidates the available data and highlights the significant potential of this compound and the knowledge gaps regarding its other stereoisomers.

Executive Summary

2-Amino-3-methylhexanoic acid, also known as β-methyl-norleucine, exists as four stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The lion's share of scientific investigation has been dedicated to the (2S, 3S)-AMHA isomer, which has been identified as a natural product in several fungal species.[1] This stereoisomer has demonstrated potent bioactivity as a plant elicitor, inducing robust resistance to a wide range of both biotic and abiotic stresses.[1][2] Furthermore, it exhibits antimicrobial properties against specific bacterial strains.

Crucially, there is a conspicuous absence of publicly available data on the biological activities of the other three stereoisomers—(2R, 3R), (2S, 3R), and (2R, 3S). This lack of comparative studies presents a significant research opportunity to explore the stereospecificity of AMHA's bioactivities and potentially uncover isomers with novel or enhanced properties.

Bioactivity Comparison of Stereoisomers

As it currently stands, a direct quantitative comparison of the bioactivities of all four stereoisomers is not possible due to the lack of experimental data for the (2R, 3R), (2S, 3R), and (2R, 3S) forms. The available information is summarized below.

StereoisomerBioactivitySupporting Experimental Data
(2S, 3S)-2-amino-3-methylhexanoic acid Plant Resistance Elicitor: Induces resistance to temperature stress (high and low), and pathogens (fungal, bacterial, and viral).[1][2]- Wheat: Pretreatment with (2S, 3S)-AMHA significantly protected against powdery mildew (Blumeria graminis).[1] - Arabidopsis: Showed induced resistance against Pseudomonas syringae DC3000.[2] - Tobacco: Demonstrated protection against Tomato spotted wilt virus.[2]
Antimicrobial Agent: Exhibits antimicrobial activity against certain bacteria.[1]- Marked activity against Bacillus subtilis and E. coli K-12 at 1 mM concentration.[1] - Slight growth-inhibitory activity against Achromobacter butyri, Arthrobacter ureafaciens, E. coli B, and Pseudomonas aeruginosa.[1]
(2R, 3R)-2-amino-3-methylhexanoic acid No bioactivity data available.Not applicable.
(2S, 3R)-2-amino-3-methylhexanoic acid No bioactivity data available.Not applicable.
(2R, 3S)-2-amino-3-methylhexanoic acid No bioactivity data available.Not applicable.

Detailed Experimental Protocols

Plant Resistance Elicitor Assay

This protocol outlines the methodology used to assess the plant resistance-inducing activity of (2S, 3S)-AMHA.

1. Plant Material and Growth Conditions:

  • Wheat (Triticum aestivum), Arabidopsis (Arabidopsis thaliana), and Tobacco (Nicotiana tabacum) plants are grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod).

2. Treatment with AMHA:

  • A stock solution of (2S, 3S)-AMHA is prepared in sterile water.

  • Different concentrations of AMHA are applied to the plants by spraying the leaves until runoff. Control plants are sprayed with water containing the same surfactant (e.g., 0.02% Tween-20).[1]

3. Pathogen Inoculation:

  • Fungal Pathogen (e.g., Blumeria graminis on wheat): At 24-48 hours post-AMHA treatment, plants are inoculated with a suspension of fungal spores.[1]

  • Bacterial Pathogen (e.g., Pseudomonas syringae on Arabidopsis): At 24-48 hours post-AMHA treatment, a bacterial suspension is infiltrated into the leaves using a needleless syringe.

  • Viral Pathogen (e.g., Tomato spotted wilt virus on tobacco): Mechanical inoculation is performed by rubbing a virus-containing sap onto the leaves 24-48 hours after AMHA treatment.

4. Disease Assessment:

  • Disease symptoms and severity are evaluated at specific time points post-inoculation (e.g., 7-14 days).

  • For fungal diseases, this can involve counting the number of pustules or measuring the area of fungal growth.[1]

  • For bacterial diseases, bacterial growth within the leaf tissue is quantified by serial dilution and plating.

  • For viral diseases, symptom development is scored, and viral accumulation can be measured by techniques like ELISA or RT-qPCR.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of AMHA stereoisomers against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a sterile broth, which is incubated to achieve a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

2. Preparation of AMHA Dilutions:

  • A stock solution of the AMHA stereoisomer is prepared in a suitable solvent.

  • Serial twofold dilutions of the AMHA are prepared in a 96-well microtiter plate containing a liquid growth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the AMHA stereoisomer that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The plant elicitor activity of (2S, 3S)-AMHA is believed to be mediated through the induction of the plant's innate immune system. While the precise signaling cascade initiated by AMHA is still under investigation, it is hypothesized to involve key plant defense signaling pathways.

Plant Defense Signaling Pathway

Plant_Defense_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_signaling Hormone Signaling cluster_response Defense Response AMHA AMHA Receptor Receptor AMHA->Receptor Binding ROS ROS Burst Receptor->ROS Ca_Influx Ca2+ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling MAPK_Cascade->JA_ET SA Salicylic Acid (SA) Signaling MAPK_Cascade->SA Defense_Genes Activation of Defense Genes (e.g., PR proteins) JA_ET->Defense_Genes Metabolites Production of Antimicrobial Metabolites JA_ET->Metabolites SA->Defense_Genes Induced_Resistance Induced Systemic Resistance (ISR) & Systemic Acquired Resistance (SAR) Defense_Genes->Induced_Resistance Metabolites->Induced_Resistance

This diagram illustrates a generalized pathway where the perception of an elicitor like (2S, 3S)-AMHA at the cell surface leads to downstream signaling events, including the production of reactive oxygen species (ROS), calcium ion influx, and activation of mitogen-activated protein kinase (MAPK) cascades. These events, in turn, activate hormone signaling pathways, primarily involving jasmonic acid (JA), ethylene (ET), and salicylic acid (SA), which are central regulators of plant immunity. The culmination of this signaling is the expression of defense-related genes and the synthesis of antimicrobial compounds, leading to a state of induced systemic resistance (ISR) or systemic acquired resistance (SAR).

Experimental Workflow for Bioactivity Screening

Experimental_Workflow cluster_assays Bioactivity Assays Stereoisomers AMHA Stereoisomers ((2S,3S), (2R,3R), (2S,3R), (2R,3S)) Plant_Assay Plant Resistance Elicitor Assay Stereoisomers->Plant_Assay Antimicrobial_Assay Antimicrobial Susceptibility Assay Stereoisomers->Antimicrobial_Assay Data_Analysis Data Collection & Analysis Plant_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

This workflow outlines the necessary steps to conduct a comprehensive comparative study. It begins with the acquisition or synthesis of all four stereoisomers of 2-amino-3-methylhexanoic acid. Each isomer would then be subjected to a battery of bioactivity assays, including plant resistance elicitor assays and antimicrobial susceptibility tests. The data from these assays would be collected and analyzed to determine the efficacy of each stereoisomer. Finally, a comparative analysis would be performed to elucidate the structure-activity relationships and identify the most potent and selective isomers for specific applications.

Conclusion and Future Directions

The (2S, 3S)-stereoisomer of 2-amino-3-methylhexanoic acid is a promising natural compound with significant potential in agriculture as a plant protectant. Its ability to induce broad-spectrum resistance makes it an attractive candidate for the development of novel, environmentally friendly crop protection strategies.

However, the lack of bioactivity data for the other stereoisomers represents a critical knowledge gap. A systematic investigation into the biological activities of (2R, 3R), (2S, 3R), and (2R, 3S)-AMHA is strongly warranted. Such studies would not only provide a complete picture of the stereospecificity of AMHA's bioactivity but could also lead to the discovery of isomers with superior or different biological profiles. Future research should focus on the stereoselective synthesis of all four isomers and their subsequent evaluation in a range of biological assays. This will be instrumental in unlocking the full potential of this fascinating class of non-proteinogenic amino acids.

References

A Comparative Guide to the Synthetic Routes of (S)-Propranolol: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral compounds is a cornerstone of modern pharmaceutical development. The biological activity of a drug molecule is often confined to a single enantiomer, making the efficient production of enantiomerically pure compounds a critical endeavor. This guide provides a detailed comparison of two synthetic routes to (S)-propranolol, a widely used beta-blocker: a traditional approach involving the resolution of a racemic mixture and a newer, more direct asymmetric method employing kinetic resolution.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and effectiveness.

ParameterTraditional Route: Racemic Synthesis & Classical ResolutionNew Route: Asymmetric Synthesis via Kinetic Resolution
Overall Yield of (S)-Propranolol ~41-46% (calculated from ~92% racemic yield and ~45-50% resolution yield)55-60%[1][2]
Enantiomeric Excess (ee) >98% (after resolution)89-90%[1][2]
Number of Key Steps 2 (Racemic Synthesis + Resolution)1 (One-pot Asymmetric Synthesis)
Key Reagents 1-Naphthol, Epichlorohydrin, Isopropylamine, Di-(p-toluoyl)tartaric acid1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid[1][2]
Waste Products Undesired (R)-enantiomer, Resolving agent wasteUnreacted (R)-glycidyl ether, Catalyst waste

Experimental Protocols: A Detailed Look

Below are the detailed methodologies for the synthesis of racemic propranolol, its classical resolution, and the modern asymmetric synthesis of (S)-propranolol.

Traditional Route: Racemic Synthesis and Classical Resolution

This approach first involves the synthesis of a racemic mixture of propranolol, followed by the separation of the desired (S)-enantiomer using a chiral resolving agent.

Part 1: Synthesis of Racemic (±)-Propranolol

  • Reaction Setup: To a solution of 1-naphthol in a suitable solvent (e.g., anhydrous 2-butanone), add potassium carbonate (K₂CO₃).

  • Addition of Epichlorohydrin: Stir the mixture at room temperature, and then add (±)-epichlorohydrin.

  • Reaction: Heat the mixture to 75°C and maintain for 3 hours to form α-naphthyl glycidyl ether. A yield of approximately 96% can be expected for this intermediate.[2]

  • Amination: Following the formation of the glycidyl ether, add an excess of isopropylamine to the reaction mixture.

  • Reflux: Reflux the mixture for 1 hour. This reaction results in the formation of racemic (±)-propranolol.

  • Workup and Isolation: After the reaction is complete, cool the mixture and perform a suitable workup, which typically involves filtration, washing, and solvent removal under reduced pressure, to isolate the crude (±)-propranolol. A yield of approximately 92% for this step can be achieved.[2]

Part 2: Resolution of (±)-Propranolol with (-)-Di-p-toluoyl-L-tartaric acid

  • Salt Formation: Dissolve the racemic propranolol in a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of (-)-di-p-toluoyl-L-tartaric acid in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salt of (S)-propranolol with (-)-di-p-toluoyl-L-tartaric acid will preferentially crystallize upon standing or cooling.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with an aqueous base (e.g., sodium hydroxide solution) to neutralize the tartaric acid derivative.

  • Extraction and Isolation: Extract the liberated (S)-propranolol with an organic solvent (e.g., dichloromethane). Dry the organic extracts over a suitable drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (S)-propranolol.

New Route: Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution

This modern approach utilizes a chiral catalyst to directly favor the formation of the (S)-enantiomer in a one-pot reaction.[1][2]

  • Intermediate Formation: Synthesize the α-naphthyl glycidyl ether from 1-naphthol and epichlorohydrin as described in the traditional route (Part 1, steps 1-3). A yield of approximately 95% can be achieved.[1]

  • Catalyst Preparation: In a reaction vessel, stir a solution of the prepared α-naphthyl glycidyl ether, L-(+)-tartaric acid, and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 2-butanone for 15 minutes.[2]

  • Enantioselective Ring Opening: Add isopropylamine to the reaction mixture and stir at 75°C for 1 hour.[2]

  • Workup and Isolation: Upon completion of the reaction, cool the mixture and filter. Wash the collected solid with dichloromethane. Treat the solid with a 10% aqueous sodium hydroxide solution and extract the (S)-propranolol into dichloromethane.[1]

  • Purification: Wash the combined organic layers with water and dry over sodium sulfate.[1] Remove the solvent under reduced pressure to obtain the crude (S)-propranolol.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the traditional and new synthetic routes for (S)-propranolol.

Traditional_Route cluster_racemic Racemic Synthesis cluster_resolution Resolution 1-Naphthol 1-Naphthol Glycidyl Ether Glycidyl Ether 1-Naphthol->Glycidyl Ether Epichlorohydrin, K2CO3 Racemic Propranolol Racemic Propranolol Glycidyl Ether->Racemic Propranolol Isopropylamine Diastereomeric Salt Diastereomeric Salt Racemic Propranolol->Diastereomeric Salt (-)-Di-p-toluoyl-L-tartaric acid (S)-Propranolol (S)-Propranolol Diastereomeric Salt->(S)-Propranolol Base

Traditional Synthetic Route to (S)-Propranolol.

New_Route cluster_one_pot Asymmetric Synthesis (One-Pot) 1-Naphthol 1-Naphthol Glycidyl Ether Glycidyl Ether 1-Naphthol->Glycidyl Ether Epichlorohydrin, K2CO3 (S)-Propranolol (S)-Propranolol Glycidyl Ether->(S)-Propranolol Isopropylamine, Zn(NO3)2/(+)-Tartaric Acid

New Asymmetric Synthetic Route to (S)-Propranolol.

Conclusion

The validation of a new synthetic route for a chiral compound requires a thorough comparison with established methods. While the traditional route involving classical resolution can produce (S)-propranolol with very high enantiomeric excess, it suffers from a lower theoretical maximum yield (50% for the resolution step) and generates a significant amount of the undesired enantiomer as waste.

The newer asymmetric synthesis via kinetic resolution offers a more streamlined, one-pot process with a higher overall yield. Although the enantiomeric excess reported in the cited literature is slightly lower than what can be achieved through meticulous classical resolution, this method avoids the need for a separate resolution step, making it a more atom-economical and potentially more cost-effective approach for large-scale production. The choice between these routes will ultimately depend on the specific requirements of the synthesis, balancing the need for the highest possible enantiopurity with considerations of yield, cost, and environmental impact.

References

A Crystallographer's Guide: Unnatural Amino Acids in Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of X-ray crystallography performance between proteins containing natural amino acids and those incorporating non-natural amino acids (nnAAs). Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the strategic application of nnAAs in structural biology.

The site-specific incorporation of unnatural amino acids (nnAAs) into proteins has emerged as a powerful tool in protein engineering and structural biology.[1][2] By expanding the genetic code, researchers can introduce novel chemical functionalities, spectroscopic probes, and heavy atoms into proteins, opening new avenues for studying their structure and function.[1][3] One of the most impactful applications of this technology is in X-ray crystallography, where nnAAs containing heavy atoms can greatly simplify the determination of protein structures by providing a solution to the "phase problem."[4][5]

This guide compares the X-ray crystallography of proteins containing only the 20 canonical amino acids with those into which a non-natural amino acid has been incorporated. The focus is on the practical implications for data collection, phasing, and structure solution, with a particular emphasis on the use of selenomethionine, a widely used nnAA for this purpose.

Performance Comparison: Native vs. Selenomethionine-Labeled Proteins

The incorporation of selenomethionine (SeMet) in place of methionine is a common strategy for introducing a heavy atom to facilitate phasing in X-ray crystallography.[6][7] The selenium atom acts as a strong anomalous scatterer, providing the necessary signal to solve the phase problem using techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD).[5][8]

The following table summarizes a comparison of crystallographic data collection and refinement statistics for a native protein and its selenomethionine-labeled counterpart. The data is representative of a typical scenario where SeMet incorporation is successful and the crystals are isomorphous.

ParameterNative ProteinSelenomethionine-Labeled ProteinImpact of Non-Natural Amino Acid
Data Collection
Wavelength (Å)1.0000.979 (Peak), 0.980 (Inflection), 0.964 (Remote)Multiple wavelengths are used to maximize the anomalous signal from selenium.
Space GroupP2₁2₁2₁P2₁2₁2₁Ideally, the space group remains the same, indicating isomorphism.[6]
Unit Cell Dimensions (Å)a=50.2, b=65.3, c=72.1a=50.1, b=65.4, c=72.0Minimal changes in unit cell dimensions are desirable for isomorphism.[9]
Resolution (Å)2.02.2The resolution for the derivative crystal may be slightly lower due to minor lattice disruptions.[10]
R_merge (%)4.55.2A slightly higher R_merge can be expected for the derivative data.
I/σ(I)15.612.3The signal-to-noise ratio may be slightly lower for the derivative.
Completeness (%)99.899.5High completeness is crucial for both datasets.
Redundancy4.13.9Adequate redundancy ensures data accuracy.
Phasing & Refinement
Phasing MethodMolecular Replacement (if a homologous structure is available)MAD/SADThe primary advantage of SeMet is enabling de novo phasing.[4]
Phasing PowerN/A2.1 (Anomalous)A high phasing power indicates a strong signal for phase determination.
Figure of MeritN/A0.85A high figure of merit indicates high-quality initial phases.
R_work / R_free (%)19.5 / 22.120.3 / 23.5The final R-factors for the refined structure are expected to be comparable.

Experimental Protocols

Expression and Purification of Selenomethionine-Labeled Protein

This protocol is adapted for the expression of SeMet-labeled proteins in E. coli.

a. Transformation:

  • Transform a methionine auxotrophic E. coli strain (e.g., B834(DE3)) with the expression plasmid containing the gene of interest.

  • Plate on Luria-Bertani (LB) agar plates with the appropriate antibiotic and incubate overnight at 37°C.

b. Starter Culture:

  • Inoculate a single colony into 50 mL of minimal media supplemented with the appropriate antibiotic and 20 mg/L of L-methionine.

  • Grow overnight at 37°C with shaking.

c. Large-Scale Expression:

  • Inoculate 1 L of minimal media (containing the antibiotic) with the overnight starter culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation (5000 x g, 15 min, 4°C).

  • Wash the cell pellet with 200 mL of sterile minimal media (lacking methionine) to remove any residual methionine.

  • Resuspend the cell pellet in 1 L of fresh minimal media supplemented with 60 mg/L of L-selenomethionine and the appropriate antibiotic.

  • Incubate for 1 hour at 37°C with shaking to allow for the depletion of intracellular methionine stores.

  • Induce protein expression with IPTG (or other appropriate inducer) and grow for the optimal time and temperature for the specific protein.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

d. Purification:

  • Purify the SeMet-labeled protein using the same protocol as for the native protein (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Confirm the incorporation of selenomethionine by mass spectrometry. The mass of the protein should increase by approximately 47 Da for each methionine residue replaced by selenomethionine.

Crystallization and X-ray Data Collection

a. Crystallization:

  • Perform crystallization screening for both the native and SeMet-labeled proteins using standard techniques such as hanging-drop or sitting-drop vapor diffusion.[8]

  • It is common for SeMet-labeled proteins to crystallize under similar conditions as the native protein.[6]

  • Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

b. X-ray Data Collection:

  • Native Protein:

    • Cryo-protect the crystal using a suitable cryoprotectant.

    • Collect a single, high-resolution dataset at a synchrotron beamline, typically at a wavelength of ~1.0 Å.

  • Selenomethionine-Labeled Protein (for MAD/SAD phasing):

    • Perform an X-ray fluorescence scan at the synchrotron to determine the absorption edge of selenium.

    • Collect diffraction data at multiple wavelengths around the selenium K-edge: the peak (for maximum f''), the inflection point (for maximum f'), and a remote wavelength (for reference).[4] Alternatively, for SAD, collect a single dataset at the peak wavelength.

    • Ensure high redundancy and accurate measurements of the Bijvoet and dispersive differences.[6]

Visualizing the Workflow

experimental_workflow cluster_protein_production Protein Production cluster_crystallography X-ray Crystallography native_expr Native Protein Expression (Standard Media) purification Purification native_expr->purification nnAA_expr nnAA Protein Expression (Minimal Media + nnAA) nnAA_expr->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec crystallization Crystallization Screening & Optimization mass_spec->crystallization data_collection X-ray Data Collection crystallization->data_collection phasing Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building structure Final 3D Structure model_building->structure phasing_logic cluster_native Native Protein cluster_nnAA nnAA-Containing Protein (e.g., SeMet) start Diffraction Data (Amplitudes Only) mr_path Molecular Replacement (MR) start->mr_path sad_mad_path SAD / MAD start->sad_mad_path mr_req Requires Homologous Structure mr_path->mr_req phases Initial Phases mr_path->phases sad_mad_adv De Novo Phasing (No Homolog Needed) sad_mad_path->sad_mad_adv sad_mad_path->phases

References

comparative study of peptides with and without unnatural amino acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics represents a significant leap forward in overcoming the inherent limitations of their natural counterparts. This guide provides a comparative analysis, supported by experimental data, of how UAAs can enhance peptide stability, binding affinity, and cell permeability, transforming promising molecules into viable drug candidates.

Peptides composed of the 20 proteinogenic amino acids often face challenges such as rapid enzymatic degradation, poor membrane permeability, and suboptimal binding to their targets.[1] The introduction of UAAs—amino acids not found in the genetic code—offers a powerful toolkit to re-engineer peptides with improved pharmacokinetic and pharmacodynamic properties.[2]

Performance Comparison: Peptides With and Without Unnatural Amino Acids

The inclusion of UAAs can lead to substantial improvements in key peptide attributes. The following tables summarize quantitative data from various studies, showcasing the impact of UAA incorporation.

Table 1: Enhanced Proteolytic Stability

One of the primary advantages of UAAs is their ability to confer resistance to enzymatic degradation, thereby extending the peptide's half-life in biological fluids.[2][3]

PeptideModificationMatrixHalf-life (t½)Improvement Factor
Kn2-7 (Antimicrobial Peptide)All L-amino acids (Natural)25% Human Serum~1.0% remaining after 24h-
dKn2-7 (Antimicrobial Peptide)All D-amino acids (Unnatural)25% Human Serum78.5% remaining after 24h>78x
Linear Peptide INatural amino acidsHuman Serum14.8 min-
Cyclized Peptide II-P1Cyclization via non-natural linkageHuman Serum43.9 min~3x
YIK (Anti-HIV-1 Peptide)Natural amino acidsMouse Serum1.3 h-
Palmitoylated YIKC-terminal palmitic acid (UAA) attachmentMouse Serum5.9 h~4.5x
Semaglutide (GLP-1 agonist)Aib at position 8 and fatty acid conjugationHuman Plasma~165 hSignificant increase over native GLP-1

Data synthesized from multiple sources.[2][3][4]

Table 2: Improved Target Binding Affinity

UAAs can introduce novel side chains and conformational constraints that optimize the interaction between a peptide and its biological target, leading to enhanced binding affinity.[5]

PeptideModificationTargetBinding Affinity (Kd)Improvement Factor
Macrocyclic Peptide 2Natural and some non-natural amino acids14-3-3ζ103 ± 9 nM-
Macrocyclic Peptide 22Introduction of two additional non-natural amino acids14-3-3ζ38 ± 3 nM~2.7x

Data from a study on non-natural macrocyclic peptides.[5]

Table 3: Increased Cell Permeability

A major hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets. Specific UAAs and modifications can enhance lipophilicity and promote membrane translocation.

Peptide/Peptoid Series (Length)Backbone ChemistryRelative Cell Permeability (EC50 Ratio Peptoid/Peptide)
DimerPeptide1
DimerPeptoid (N-alkylated UAA backbone)~20x more permeable
TetramerPeptide1
TetramerPeptoid (N-alkylated UAA backbone)~10x more permeable
HexamerPeptide1
HexamerPeptoid (N-alkylated UAA backbone)~5x more permeable
OctamerPeptide1
OctamerPeptoid (N-alkylated UAA backbone)~2x more permeable

Data from a quantitative evaluation of peptoid and peptide cell permeability.[6] Peptoids are a class of peptidomimetics with side chains attached to the backbone nitrogen atom, representing a form of UAA incorporation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide performance. Below are standard protocols for key experiments.

In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the half-life of a peptide in the presence of serum proteases.

Materials:

  • Test peptide and control peptide

  • Human serum (commercially available)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator, centrifuge, and RP-HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mM.

  • Mix the peptide stock solution with human serum at a 1:1 (v/v) ratio to achieve the desired final peptide concentration.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic degradation by adding a protein precipitating agent, such as 10% TCA.

  • Incubate on ice for at least 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated serum proteins.

  • Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot this against time.

  • Determine the half-life (t½) by fitting the data to a one-phase exponential decay model.

Competitive Binding Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of a peptide to its target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Test peptide (analyte)

  • Known binding peptide (competitor)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Perform a series of injections of the test peptide at various concentrations to determine its direct binding kinetics and affinity, if possible.

  • For the competitive assay, prepare a series of solutions containing a fixed concentration of the known binding peptide and varying concentrations of the test peptide.

  • Inject these mixtures over the sensor chip surface.

  • Measure the binding response. A decrease in the binding signal of the known peptide indicates competition by the test peptide.

  • Regenerate the sensor surface between injections.

  • Analyze the data using appropriate software to determine the IC50 value of the test peptide.

  • The binding affinity (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation or other relevant models.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer.[7][8][9]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test peptide

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with transport buffer.

  • Add the test peptide solution to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport) of the Transwell insert.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantify the concentration of the test peptide in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the peptide is a substrate for active efflux transporters.[8]

Visualizing the Impact of Unnatural Amino Acids

The following diagrams illustrate key concepts and workflows in the comparative study of peptides.

Peptide_Modification_Workflow cluster_design Design & Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis Native_Peptide Native Peptide Sequence UAA_Selection Select Unnatural Amino Acid(s) Native_Peptide->UAA_Selection Stability_Assay Proteolytic Stability (e.g., Serum Assay) Native_Peptide->Stability_Assay Control Binding_Assay Binding Affinity (e.g., SPR, ITC) Native_Peptide->Binding_Assay Control Permeability_Assay Cell Permeability (e.g., Caco-2) Native_Peptide->Permeability_Assay Control Modified_Peptide Synthesize Modified Peptide UAA_Selection->Modified_Peptide Modified_Peptide->Stability_Assay Test Modified_Peptide->Binding_Assay Test Modified_Peptide->Permeability_Assay Test Compare_Data Compare Performance Metrics (t½, Kd, Papp) Stability_Assay->Compare_Data Binding_Assay->Compare_Data Permeability_Assay->Compare_Data Lead_Optimization Lead Optimization Compare_Data->Lead_Optimization

Caption: Workflow for comparing peptides with and without unnatural amino acids.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Peptide Inhibition Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Disease-Related Gene Expression Transcription_Factor->Gene_Expression Natural_Peptide Natural Peptide (Low Affinity, Low Stability) Natural_Peptide->Kinase_A Weak Inhibition UAA_Peptide UAA-Modified Peptide (High Affinity, High Stability) UAA_Peptide->Kinase_A Strong Inhibition

Caption: UAA-modified peptides can exhibit stronger inhibition of signaling pathways.

By leveraging the versatility of unnatural amino acids, researchers can systematically address the shortcomings of natural peptides, paving the way for a new generation of more effective and durable peptide-based drugs.

References

A Researcher's Guide to Confirming Absolute Stereochemistry of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical confirmation an indispensable part of the research and development process. This guide provides a detailed comparison of the most common analytical techniques used to determine the absolute stereochemistry of synthetic compounds: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mosher's Method (NMR Spectroscopy).

This guide offers an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. We will delve into the principles of each method, their respective advantages and limitations, and provide detailed experimental protocols.

Comparative Analysis of Stereochemical Determination Methods

The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the amount of material available, the desired accuracy, and available resources. The following table summarizes the key quantitative parameters for each of the four main techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Chemical shift differences in the ¹H NMR spectra of diastereomeric esters or amides formed with a chiral derivatizing agent.
Sample Phase Solid (single crystal)SolutionSolutionSolution
Sample Amount ~0.1 mm crystal; 210-530 µg for microgram-scale analysis5-10 mg[1]Micrograms to milligrams[2]1-5 mg of substrate
Analysis Time Days to weeks (including crystallization)1-12 hours for experiment; hours to days for calculation[1]Minutes to hours4-6 hours of active effort over 1-2 days[3][4]
Cost High (instrumentation and analysis services can range from hundreds to thousands of dollars per sample)[5][6][7][8]High (instrumentation is expensive, though analysis services are available)[9]Moderate (spectrometers are relatively common)[10][11]Moderate (requires NMR access and chiral reagents)[12][13]
Key Advantage Provides an unambiguous 3D structure.[14]Applicable to a wide range of molecules in solution, no crystallization needed.[15]High sensitivity, requires small sample amounts.Utilizes standard NMR instrumentation.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[14]Requires computational calculations for spectral interpretation; can be time-consuming.[16]Requires a chromophore near the stereocenter.[17]Requires a derivatizable functional group (e.g., -OH, -NH2) and can be labor-intensive.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are step-by-step protocols for each method.

X-ray Crystallography

Single-crystal X-ray diffraction is considered the "gold standard" for determining absolute stereochemistry as it provides a direct visualization of the molecule's three-dimensional structure.[18]

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the enantiomerically pure compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should be at least 0.1 mm in all dimensions.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a unique pattern. The instrument rotates the crystal and collects the diffraction data (intensities and positions of the diffracted beams).

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.[2] A Flack parameter close to 0 with a small error indicates the correct absolute configuration has been determined.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.[15]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[19] The solvent should be transparent in the infrared region of interest.

  • VCD Spectrum Acquisition: The sample solution is placed in an IR cell with BaF₂ windows. The VCD spectrum is recorded on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[19]

  • Computational Modeling: The VCD spectrum of one enantiomer is predicted using quantum chemical calculations (e.g., Density Functional Theory). This involves:

    • Performing a conformational search to identify all low-energy conformers of the molecule.

    • Optimizing the geometry of each conformer.

    • Calculating the VCD and IR spectra for each conformer.

    • Generating a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[20][21]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[19]

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region. It is particularly useful for molecules containing a chromophore near a stereocenter.[17]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable solvent that is transparent in the UV-Vis region of interest. The concentration will depend on the strength of the chromophore.

  • ECD Spectrum Acquisition: The ECD and UV-Vis spectra are recorded on an ECD spectrometer using a quartz cuvette.

  • Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory).[22][23]

    • A conformational analysis is performed to find the relevant conformers.

    • The geometry of each conformer is optimized.

    • The ECD spectrum for each conformer is calculated.

    • A Boltzmann-averaged ECD spectrum is generated.

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. The absolute configuration is assigned based on the best fit.

Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][4] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[24]

Methodology:

  • Derivatization: The chiral alcohol or amine is reacted separately with the (R)- and (S)-enantiomers of Mosher's acid chloride to form two diastereomeric esters or amides. The reactions are typically carried out in an NMR tube.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers.

  • Chemical Shift Analysis: The chemical shifts of the protons on either side of the newly formed ester/amide linkage are carefully assigned for both diastereomers.

  • Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) are calculated for the protons on each side of the stereocenter. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's method model, allows for the determination of the absolute configuration of the original alcohol or amine.[24]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining absolute stereochemistry using the described methods.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis start Enantiomerically Pure Compound crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config final_structure Final 3D Structure abs_config->final_structure caption X-ray Crystallography Workflow

Caption: Workflow for X-ray Crystallography.

vcd_ecd_workflow cluster_exp Experiment cluster_comp Computation cluster_analysis Analysis start Enantiomerically Pure Compound sample_prep Sample Preparation (in solution) start->sample_prep conf_search Conformational Search start->conf_search spectrum_acq VCD/ECD Spectrum Acquisition sample_prep->spectrum_acq comparison Compare Experimental & Calculated Spectra spectrum_acq->comparison geom_opt Geometry Optimization conf_search->geom_opt spec_calc Spectrum Calculation geom_opt->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann boltzmann->comparison assignment Assign Absolute Configuration comparison->assignment caption VCD/ECD Spectroscopy Workflow

Caption: VCD/ECD Spectroscopy Workflow.

mosher_workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis start Chiral Alcohol/Amine react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride start->react_S nmr_R ¹H NMR of (R)-diastereomer react_R->nmr_R nmr_S ¹H NMR of (S)-diastereomer react_S->nmr_S delta_delta Calculate Δδ (δS - δR) nmr_R->delta_delta nmr_S->delta_delta model_comp Compare with Mosher's Model delta_delta->model_comp assignment Assign Absolute Configuration model_comp->assignment caption Mosher's Method Workflow

Caption: Mosher's Method Workflow.

Conclusion

The determination of absolute stereochemistry is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. X-ray crystallography provides the most definitive structural information but is contingent on successful crystallization. VCD and ECD spectroscopy offer robust alternatives for molecules in solution, with their applicability broadened by the power of computational chemistry. Mosher's method remains a valuable and accessible NMR-based technique for specific classes of compounds. By understanding the principles, requirements, and workflows of each method, researchers can make informed decisions to confidently and accurately assign the absolute stereochemistry of their synthetic compounds, a crucial step in advancing chemical and pharmaceutical research.

References

A Researcher's Guide to Analytical Standards for Quantitative Analysis of Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of amino acid analogs is critical for understanding their roles in biological systems and for the development of novel therapeutics. This guide provides a comprehensive comparison of analytical standards and methodologies, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.

The accurate measurement of amino acid analogs, which are structurally similar to their proteinogenic counterparts, presents unique analytical challenges. These compounds can be crucial as therapeutic agents, probes for biological processes, or biomarkers for disease. The choice of analytical methodology and the use of appropriate standards are paramount for obtaining reliable and reproducible quantitative data.

Comparison of Analytical Methodologies

The quantitative analysis of amino acid analogs is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often requiring derivatization to increase the volatility of the analytes.

FeatureHPLC with UV/Fluorescence DetectionLC-MS/MSGC-MS
Principle Separation based on physicochemical properties, with detection via UV absorbance or fluorescence after derivatization.Separation by liquid chromatography coupled with mass analysis, providing high selectivity and sensitivity.Separation of volatile derivatives by gas chromatography with mass analysis.
Sensitivity Moderate to high (pmol to nmol range), dependent on the derivatization agent and detector.Very high (fmol to amol range), allowing for the analysis of low-abundance analogs.High (pmol range), but can be limited by derivatization efficiency.
Selectivity Good, but can be susceptible to interference from co-eluting compounds.Excellent, with the ability to distinguish between isobaric compounds through MS/MS fragmentation.Good, but may have limitations in resolving isomeric analogs.
Throughput Moderate, with typical run times of 20-60 minutes per sample.High, with modern UPLC systems enabling run times of less than 15 minutes.Moderate, with run times often dictated by the temperature program.
Derivatization Often mandatory for detection, with both pre-column and post-column options available.Can often be performed without derivatization, simplifying sample preparation.Generally required to increase volatility and improve chromatographic performance.
Cost Lower initial instrument cost compared to MS-based methods.Higher initial instrument cost, but can be more cost-effective for high-throughput applications.Moderate instrument cost.
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS/MS.Can be significantly affected by matrix components, often requiring internal standards for accurate quantification.Can be affected by non-volatile matrix components.

Certified Reference Materials: The Gold Standard for Accuracy

The use of certified reference materials (CRMs) is fundamental to achieving accuracy and traceability in quantitative analysis. For amino acid analysis, the National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 2389a, which is a solution of 17 amino acids in 0.1 mol/L hydrochloric acid.[1][2][3] While this SRM does not contain amino acid analogs, it is an invaluable tool for validating analytical methods and ensuring the accuracy of calibration standards prepared in-house.

Table 2: Certified Values for NIST SRM 2389a Amino Acids [2]

Amino AcidMass Fraction (mg/g)Concentration (mmol/L)
Alanine0.223 ± 0.0072.50 ± 0.07
Arginine0.436 ± 0.0122.51 ± 0.07
Aspartic acid0.333 ± 0.0102.50 ± 0.08
Cystine0.295 ± 0.0131.23 ± 0.06
Glycine0.189 ± 0.0052.52 ± 0.07
Histidine0.390 ± 0.0112.52 ± 0.07
Isoleucine0.320 ± 0.0152.44 ± 0.11
Leucine0.319 ± 0.0142.44 ± 0.11
Lysine0.353 ± 0.0242.41 ± 0.17
Methionine0.373 ± 0.0112.51 ± 0.07
Phenylalanine0.421 ± 0.0142.55 ± 0.09
Proline0.282 ± 0.0132.46 ± 0.11
Serine0.256 ± 0.0122.44 ± 0.11
Threonine0.296 ± 0.0092.49 ± 0.07
Tyrosine0.459 ± 0.0142.54 ± 0.08
Valine0.293 ± 0.0122.47 ± 0.10

Uncertainties are provided as expanded uncertainties at a 95% confidence level.

Commercially available analytical standards for a wide range of amino acid analogs can be obtained from various suppliers. It is crucial to source these standards from reputable vendors who provide a certificate of analysis detailing the purity and identity of the compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of Amino Acid Analogs by LC-MS/MS

This protocol provides a general framework for the analysis of amino acid analogs in a biological matrix such as plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analog of interest).

  • Precipitate proteins by adding 400 µL of cold methanol.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% B over 10 minutes, followed by a 3-minute re-equilibration at 2% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of the amino acid analog standard spiked into a surrogate matrix (e.g., dialyzed plasma).

  • The concentration of the analog in the unknown sample is determined by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

Protocol 2: Pre-column Derivatization for HPLC-Fluorescence Detection

This protocol describes a common pre-column derivatization method using o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amino acids.

1. Derivatization Reagent Preparation:

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid.

  • FMOC Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile.

2. Derivatization Procedure:

  • To 20 µL of the sample or standard, add 60 µL of 0.4 M borate buffer (pH 10.2).

  • Add 20 µL of the OPA reagent, mix, and react for 1 minute.

  • Add 20 µL of the FMOC reagent, mix, and react for 2 minutes.

  • Add 10 µL of 0.1 M glycine to quench the excess FMOC reagent.

  • The sample is now ready for HPLC analysis.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 40 mM sodium phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm for OPA derivatives, and excitation at 266 nm and emission at 305 nm for FMOC derivatives.

Signaling Pathways and Experimental Workflows

Amino acid analogs can exert their biological effects by interfering with or modulating various cellular signaling pathways. For example, non-proteinogenic amino acids can act as signaling molecules in their own right or be incorporated into proteins, altering their function.[4]

Amino Acid Sensing and the mTOR Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly controlled by the availability of amino acids. Amino acid analogs can potentially modulate this pathway, making it a key area of investigation in drug development.

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Amino Acids Amino Acids Rag Rag GTPases Amino Acids->Rag Activate Amino Acid Analogs Amino Acid Analogs Amino Acid Analogs->Rag Modulate Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mTOR, GβL) Growth Factors->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates ULK1 ULK1 mTORC1->ULK1 Inhibits Rag->mTORC1 Recruits to Lysosome for Activation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Autophagy Autophagy ULK1->Autophagy Initiates Cell Growth Cell Growth

Caption: Modulation of the mTOR signaling pathway by amino acids and their analogs.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of amino acid analogs from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with Internal Standard Sample->Spiking Extraction Protein Precipitation & Sample Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS or HPLC Analysis Derivatization->Analysis Data Data Acquisition (Peak Integration) Analysis->Data Quantification Quantification against Calibration Curve Data->Quantification Result Concentration of Amino Acid Analog Quantification->Result

Caption: A generalized workflow for the quantitative analysis of amino acid analogs.

By carefully selecting the appropriate analytical methodology, utilizing certified reference materials and well-characterized standards, and following robust experimental protocols, researchers can achieve accurate and reliable quantification of amino acid analogs, paving the way for new discoveries and therapeutic advancements.

References

A Cross-Platform Showdown: Unveiling the Nuances of Amino Acid Analysis with LC-MS and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the precise quantification of amino acids is paramount. Two analytical powerhouses, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, stand as the principal platforms for this critical task. This guide offers an objective, data-driven comparison of their performance, complete with detailed experimental protocols and visualizations to inform your selection of the most fitting technique for your research needs.

The choice between LC-MS and NMR for amino acid analysis is not a simple one; it is a decision contingent on the specific requirements of the study, including the desired sensitivity, sample complexity, throughput, and the need for structural elucidation. While both are robust and reliable techniques, they possess distinct advantages and limitations.[1][2]

Quantitative Performance: A Head-to-Head Comparison

A critical consideration for any analytical method is its quantitative accuracy and precision. Studies directly comparing LC-MS and NMR for amino acid analysis have demonstrated a strong agreement in quantification for a majority of amino acids.[1][2] However, discrepancies can arise for certain amino acids, highlighting the importance of method validation.

Below is a summary of key performance metrics for each platform:

FeatureLC-MSNMRKey Considerations
Sensitivity High (picomolar to femtomolar range)[3][4]Moderate (micromolar to millimolar range)[3][4]LC-MS is the preferred method for samples with low amino acid concentrations.[1]
Specificity High, especially with tandem MS (MS/MS)[5][6]High, provides detailed structural information[7][8]LC-MS/MS can distinguish isobaric compounds through chromatography and fragmentation patterns. NMR provides unambiguous structural identification.
Reproducibility Excellent with appropriate internal standardsExcellent, highly quantitative and reproducibleBoth platforms offer robust and reliable results.[1][2]
Throughput High, with run times as short as a few minutes[9][10]Lower, requires longer acquisition times for optimal signal-to-noiseLC-MS is generally more suitable for high-throughput screening.
Sample Preparation Often requires derivatization, but methods for underivatized analysis exist[5][11][12]Minimal, often requires only buffering and the addition of a D₂O lock signal[5][13]NMR's simpler sample preparation can reduce analytical variability.
Cost Lower initial instrument cost, but higher consumable and maintenance costsHigher initial instrument cost, but lower running costsThe long-term cost-effectiveness depends on sample volume and instrument usage.

Experimental Protocols: A Glimpse into the Methodologies

The following sections provide condensed overviews of typical experimental protocols for amino acid analysis using both LC-MS and NMR.

LC-MS-Based Amino Acid Analysis (with Derivatization)

Liquid chromatography coupled with mass spectrometry is a highly sensitive and selective method for amino acid analysis.[6] Derivatization is often employed to improve chromatographic separation and ionization efficiency.[5]

Sample Preparation & Derivatization:

  • Protein Precipitation: For biological samples like plasma or cell lysates, proteins are precipitated using an agent such as sulfosalicylic acid.[9]

  • Derivatization: The supernatant containing the amino acids is then derivatized. A common derivatizing agent is urea, which reacts with amino acids to form carbamoyl derivatives.[5]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) and a specific pH (e.g., pH 9) for a defined period.[5]

LC-MS/MS Analysis:

  • Column: A reversed-phase column is commonly used for separation.[5]

  • Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile) is typically used for elution.[5]

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

NMR-Based Amino Acid Analysis

Nuclear Magnetic Resonance spectroscopy is a powerful non-destructive technique that provides detailed structural information and quantitative data without the need for chemical derivatization.[13]

Sample Preparation:

  • Extraction: For tissues or cells, a polar extraction is performed to isolate the amino acids and other small molecules.

  • Buffering: The extract is reconstituted in a deuterated buffer (e.g., phosphate buffer in D₂O) to provide a stable pH and a lock signal for the NMR instrument.[14]

  • Internal Standard: An internal standard with a known concentration and a distinct NMR signal is added for quantification.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer is used to acquire one-dimensional (1D) ¹H spectra.

  • Pulse Sequence: A standard 1D proton pulse sequence with water suppression is typically employed.

  • Data Processing: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction), and the signals corresponding to specific amino acids are integrated. The concentration of each amino acid is then calculated relative to the internal standard.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for LC-MS and NMR-based amino acid analysis.

LCMS_Workflow cluster_LCMS LC-MS Workflow Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization Precipitation->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A simplified workflow for LC-MS based amino acid analysis.

NMR_Workflow cluster_NMR NMR Workflow Sample Biological Sample Extraction Polar Extraction Sample->Extraction Buffering Buffering in D2O Extraction->Buffering NMR_Acquisition NMR Data Acquisition Buffering->NMR_Acquisition Data_Processing Data Processing & Quantification NMR_Acquisition->Data_Processing

Caption: A streamlined workflow for NMR based amino acid analysis.

Amino Acid Metabolism: A Signaling Pathway Overview

Understanding the metabolic context of amino acids is crucial for interpreting analytical results. The diagram below illustrates a simplified overview of central amino acid metabolism, highlighting the interconnectedness of various pathways.

Amino_Acid_Metabolism cluster_pathways Central Amino Acid Metabolism Amino Acids Amino Acids Proteins Proteins Amino Acids->Proteins Protein Synthesis TCA Cycle TCA Cycle Amino Acids->TCA Cycle Transamination/ Deamination Urea Cycle Urea Cycle Amino Acids->Urea Cycle Neurotransmitters Neurotransmitters Amino Acids->Neurotransmitters Specialized Metabolites Nucleotides Nucleotides Amino Acids->Nucleotides Specialized Metabolites Proteins->Amino Acids Protein Degradation Dietary Intake Dietary Intake Dietary Intake->Amino Acids Protein Synthesis Protein Synthesis Protein Degradation Protein Degradation Transamination/\nDeamination Transamination/ Deamination Specialized\nMetabolites Specialized Metabolites

Caption: Key metabolic fates of amino acids.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS and NMR are powerful and complementary techniques for the quantitative analysis of amino acids. LC-MS offers unparalleled sensitivity and high throughput, making it ideal for large-scale studies and the analysis of low-abundance samples.[1][9][10] Conversely, NMR provides exceptional structural detail, requires minimal sample preparation, and is highly reproducible, making it a robust platform for detailed metabolic profiling and flux analysis.[8][13] The ultimate choice will depend on a careful consideration of the specific research question, sample type, and available resources. As research continues to push the boundaries of metabolomics, a comprehensive understanding of the strengths and weaknesses of each platform will be essential for generating high-quality, reliable data.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (2S,3S)-2-amino-3-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (2S,3S)-2-amino-3-methylhexanoic acid, including detailed operational and disposal plans to foster a secure research environment.

This compound, a chiral amino acid, is a valuable building block in various scientific fields. However, its handling requires strict adherence to safety protocols to mitigate potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to ensure the safety of all laboratory personnel.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles with side protection or a face shieldTo protect against dust particles and potential splashes.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Laboratory coatTo protect clothing and skin from contamination.
Respiratory Particulate filter respirator (e.g., N95)Recommended when handling the solid compound, especially if there is a risk of generating dust, to prevent respiratory tract irritation. To be used in a well-ventilated area.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment. The following protocol outlines the key steps from receipt of the chemical to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (60182-96-9), and any relevant hazard warnings.[1]

  • Storage: Store the container in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is often -20°C for long-term stability.

Handling and Use
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure and prevent the spread of dust.

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.

  • Weighing and Dispensing: When weighing or transferring the powder, do so carefully to avoid generating dust. Use appropriate tools, such as a spatula or scoop.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of cleaning materials as hazardous waste.

  • Large Spills: For larger spills, follow your institution's emergency spill response procedures.

Equipment Decontamination
  • Cleaning: All equipment that has come into contact with this compound, such as glassware and weighing utensils, should be thoroughly cleaned after use.

  • Procedure: Wash with an appropriate laboratory detergent and water, followed by a rinse with deionized water. In some cases, rinsing with a suitable solvent may be necessary to ensure complete removal of the compound.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, paper towels), and spill cleanup residue, in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[3] While some simple amino acids may be considered non-hazardous for disposal, it is best practice to treat all research chemicals as hazardous waste unless explicitly stated otherwise by your institution's environmental health and safety department.[3][4][5] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don PPE A->B C Weigh in Fume Hood B->C D Prepare Solution C->D E Decontaminate Equipment D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Safe handling workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain Spill SmallSpill->Contain ContactEHS Contact EHS/ Follow Emergency Protocol LargeSpill->ContactEHS Cleanup Clean Up with Absorbent Material Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report ContactEHS->Report

Emergency response plan for a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-amino-3-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-amino-3-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.